molecular formula C27H28N2O7 B1642841 Z-Tyr(tBu)-ONp

Z-Tyr(tBu)-ONp

Cat. No.: B1642841
M. Wt: 492.5 g/mol
InChI Key: BWXUCVPJRZCJKD-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Tyr(tBu)-ONp is a useful research compound. Its molecular formula is C27H28N2O7 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Tyr(tBu)-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Tyr(tBu)-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28N2O7

Molecular Weight

492.5 g/mol

IUPAC Name

(4-nitrophenyl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C27H28N2O7/c1-27(2,3)36-23-13-9-19(10-14-23)17-24(28-26(31)34-18-20-7-5-4-6-8-20)25(30)35-22-15-11-21(12-16-22)29(32)33/h4-16,24H,17-18H2,1-3H3,(H,28,31)/t24-/m0/s1

InChI Key

BWXUCVPJRZCJKD-DEOSSOPVSA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

sequence

X

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester (Z-Tyr(tBu)-ONp)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-Nitrophenyl Ester, commonly abbreviated as Z-Tyr(tBu)-ONp. It is intended for researchers, scientists, and professionals in the fields of peptide chemistry, drug discovery, and development who utilize protected amino acids for solid-phase and solution-phase peptide synthesis.

Introduction: Strategic Importance of Z-Tyr(tBu)-ONp in Peptide Synthesis

In the intricate process of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This necessitates a strategic approach to protecting and activating various functional groups to prevent unwanted side reactions and ensure high-yield, high-purity outcomes. Z-Tyr(tBu)-ONp is a prime example of a meticulously designed amino acid derivative that embodies this strategy.

The molecule incorporates three key functional moieties, each serving a distinct and critical purpose:

  • The Benzyloxycarbonyl (Z) Group: This urethane-type protecting group shields the α-amino group of the tyrosine residue. Its stability under a range of conditions, coupled with its susceptibility to cleavage by catalytic hydrogenation, makes it a valuable tool in orthogonal protection schemes.

  • The tert-Butyl (tBu) Group: The phenolic hydroxyl group of the tyrosine side chain is highly reactive and can undergo acylation or other modifications during peptide coupling. The bulky tert-butyl ether linkage provides robust protection against such side reactions and is stable to the basic conditions often used for Fmoc group removal, yet it is readily cleaved under acidic conditions.

  • The p-Nitrophenyl (ONp) Ester: The carboxylic acid group is activated as a p-nitrophenyl ester. The electron-withdrawing nature of the nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amino group of the incoming amino acid. This "activation" facilitates efficient peptide bond formation.[1]

The combination of these three groups in a single molecule makes Z-Tyr(tBu)-ONp a highly effective building block for introducing a protected tyrosine residue into a growing peptide chain, particularly in solution-phase synthesis or when a high degree of activation is required.

Physicochemical and Structural Properties

The structural integrity and properties of Z-Tyr(tBu)-ONp are derived from its constituent parts. While not as commonly commercially available as its precursor, Z-Tyr(tBu)-OH, its properties can be reliably extrapolated.

PropertyValueSource/Comment
Full Chemical Name 4-nitrophenyl (2S)-3-(4-tert-butoxyphenyl)-2-[(phenylmethoxy)carbonylamino]propanoateIUPAC Nomenclature
Common Abbreviations Z-Tyr(tBu)-ONp, Cbz-Tyr(tBu)-ONp---
Molecular Formula C₂₇H₂₈N₂O₇Deduced from synthesis
Molecular Weight 492.52 g/mol Calculated from formula
Appearance Expected to be a white to pale yellow solidBased on similar compounds
Solubility Soluble in organic solvents like DCM, THF, DMFBased on structural components

Synthesis of Z-Tyr(tBu)-ONp: A Self-Validating Protocol

The synthesis of Z-Tyr(tBu)-ONp is typically achieved through the esterification of its precursor, Z-Tyr(tBu)-OH, with p-nitrophenol. The use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is a standard and effective method for this transformation.[2]

Rationale for Experimental Choices
  • Starting Material: The synthesis begins with Z-Tyr(tBu)-OH, where the amino and side-chain functionalities are already protected, ensuring that the esterification occurs exclusively at the carboxylic acid.

  • Coupling Agent: DCC is a widely used dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then readily attacked by the hydroxyl group of p-nitrophenol.

  • Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent hydrolysis of the DCC and the activated intermediate.

  • Purification: The primary byproduct of the reaction is dicyclohexylurea (DCU), which is insoluble in DCM and can be largely removed by filtration.[3] Further purification by recrystallization yields the final product in high purity.

Step-by-Step Synthesis Protocol
  • Reagent Preparation:

    • Dissolve Z-Tyr(tBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Ensure all glassware is thoroughly dried to prevent side reactions.

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred solution of the amino acid and p-nitrophenol over 15-20 minutes.

  • Reaction Progression:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progression of the reaction.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Recrystallization:

    • Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Tyr(tBu)-ONp.

Visualizing the Synthesis Workflow

SynthesisWorkflow Synthesis of Z-Tyr(tBu)-ONp cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Z_Tyr_tBu_OH Z-Tyr(tBu)-OH Mixing Dissolve in Anhydrous DCM Z_Tyr_tBu_OH->Mixing pNP p-Nitrophenol pNP->Mixing DCC DCC Reaction Stir at 0°C to RT (12-18h) DCC->Reaction Mixing->Reaction Filtration Filter DCU Precipitate Reaction->Filtration Washing Aqueous Wash (NaHCO₃, H₂O, Brine) Filtration->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Final_Product Z-Tyr(tBu)-ONp Recrystallization->Final_Product

Caption: Workflow for the DCC-mediated synthesis of Z-Tyr(tBu)-ONp.

Application in Peptide Synthesis

Z-Tyr(tBu)-ONp is primarily used as a building block in peptide synthesis. The activated p-nitrophenyl ester readily reacts with the free N-terminal amine of a growing peptide chain to form a new peptide bond.

Mechanism of Peptide Coupling

The coupling reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the N-terminal amine attacks the electrophilic carbonyl carbon of the p-nitrophenyl ester. This forms a tetrahedral intermediate which then collapses, eliminating the p-nitrophenolate anion as a good leaving group and forming the stable amide (peptide) bond.

PeptideCoupling Peptide Coupling with Z-Tyr(tBu)-ONp Reactants Z-Tyr(tBu)-ONp Peptide-NH₂ Intermediate Tetrahedral Intermediate Reactants:f0->Intermediate Nucleophilic Attack Products New Peptide Bond p-Nitrophenolate Intermediate->Products Collapse of Intermediate

Caption: Mechanism of peptide bond formation using Z-Tyr(tBu)-ONp.

Conclusion

Z-Tyr(tBu)-ONp is a strategically protected and activated amino acid derivative that serves as a valuable reagent in the synthesis of complex peptides. Its design allows for the specific and efficient incorporation of a tyrosine residue while preventing unwanted side reactions at the N-terminus and the side chain. The straightforward synthesis from its corresponding carboxylic acid and its predictable reactivity make it a reliable tool for researchers in the field of peptide chemistry.

References

  • Royal Society of Chemistry. (2020, July 7). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Publishing. [Link]

  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Organic & Biomolecular Chemistry, 18(30), 5796-5801. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Palomo, C., et al. (2009). Esterification of Amino Acids and Mono Acids Using Triphosgene. The Journal of Organic Chemistry, 74(16), 6025-6033. [Link]

  • Boesten, W. H. J., et al. (1998). Process for esterification of amino acids and peptides.
  • Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717-7719. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

  • Bodanszky, M. (1993). Acylation of an Amino Acid Active Ester, "Backing Off Procedure". In Principles of Peptide Synthesis (pp. 85-86). Springer. [Link]

  • Slideshare. (2017, November 28). Dicyclohexylcarbodiimide. [Link]

  • Sarlah, D., & Krout, M. R. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports, 32(3), 456-473. [Link]

  • Shcherbakova, T. A., et al. (2020). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 14(3), 263-270. [Link]

Sources

A Senior Application Scientist's Technical Guide to Benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester (Z-Tyr(tBu)-ONp)

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Tri-functional Reagent in Peptide Synthesis

In the precise and demanding field of peptide synthesis, the ultimate success of a multi-step synthesis relies on the strategic selection of building blocks. Benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester, hereafter referred to as Z-Tyr(tBu)-ONp, is a classic example of a reagent engineered for such precision. This molecule is not merely a protected amino acid; it is a sophisticated tool that offers a trifecta of functionalities essential for controlled, sequential peptide bond formation.

At its core, Z-Tyr(tBu)-ONp addresses the fundamental challenge of peptide synthesis: directing the formation of a specific amide bond while preventing unwanted side reactions at the N-terminus and the reactive side chain of tyrosine. This is achieved through a carefully orchestrated combination of:

  • N-α-Benzyloxycarbonyl (Z) Protection: A robust, yet selectively cleavable, urethane protecting group for the alpha-amino group.

  • Side-Chain O-tert-butyl (tBu) Protection: An acid-labile ether protecting the phenolic hydroxyl group of the tyrosine side chain, preventing O-acylation.[1]

  • C-Terminal 4-Nitrophenyl (ONp) Ester Activation: An activated ester that facilitates nucleophilic attack by an incoming amino group, driving the formation of the peptide bond.

The strategic elegance of this compound lies in the orthogonality of its protecting groups. The Z-group is typically removed by catalytic hydrogenation, while the tBu group requires strong acidolysis. This differential reactivity allows for selective deprotection at various stages of a complex synthesis, a critical requirement for both solution-phase and solid-phase strategies. This guide will provide an in-depth examination of the properties, mechanisms, and practical applications of Z-Tyr(tBu)-ONp, offering field-proven insights for its effective use in your research.

Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is the foundation of its successful application. The data for Z-Tyr(tBu)-ONp and its immediate precursors are summarized below. It is important to note that while data for the final activated ester is limited, its properties can be reliably inferred from its well-characterized parent acid, Z-Tyr(tBu)-OH.

PropertyZ-Tyr(tBu)-OHZ-Tyr(tBu)-ONp (Predicted/Related)Data Source
Synonyms Cbz-Tyr(tBu)-OHZ-L-Tyr(tBu)-ONp, Cbz-Tyr(tBu)-ONp[2]
CAS Number 5545-54-0Not explicitly found; related Z-Tyr-ONp is 3556-56-7[3][4]
Molecular Formula C₂₁H₂₅NO₅C₂₇H₂₈N₂O₇[2]
Molecular Weight 371.43 g/mol 492.52 g/mol [2]
Appearance White PowderWhite to off-white solid[3]
Melting Point 73-79 °CData not available; related Z-Tyr(tBu)-OSu is 118°C[3][5]
Solubility Soluble in organic solvents like DMF, DCM, Ethyl AcetateExpected to be soluble in common organic solventsN/A
Storage Sealed in dry, 2-8°CStore under inert gas, 0-8°C recommended[3]

The Chemistry of Z-Tyr(tBu)-ONp in Peptide Synthesis

The Orthogonal Shield: Understanding the Z and tBu Protecting Groups

The causality behind selecting the Z and tBu groups lies in their distinct chemical stabilities, which allows for a hierarchical deprotection strategy.

  • The Benzyloxycarbonyl (Z or Cbz) Group (Nα-protection): Introduced by Bergmann and Zervas in 1932, the Z-group is one of the foundational urethane-type protecting groups in peptide chemistry. Its stability to both acidic and basic conditions used in peptide synthesis (e.g., TFA for Boc deprotection, piperidine for Fmoc deprotection) makes it exceptionally robust. Its primary lability is to catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst).[6] This process reductively cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[7] This unique cleavage condition ensures that the N-terminus remains protected during side-chain deprotection or other synthetic manipulations.

  • The tert-Butyl (tBu) Group (Side-chain protection): The phenolic hydroxyl of tyrosine is nucleophilic and can undergo undesired O-acylation during peptide coupling if left unprotected. The tBu group forms a stable ether linkage that is resistant to the catalytic hydrogenation conditions used to remove the Z-group and the basic conditions used in Fmoc synthesis.[1] Its removal requires treatment with strong acids, such as Trifluoroacetic Acid (TFA) .[1] The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene gas.[8][9]

This orthogonality is the cornerstone of its utility, allowing for precise, stepwise unveiling of reactive sites.

Peptide_Synthesis_Workflow cluster_prep Step 1: Nucleophile Preparation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Aqueous Work-up cluster_isolate Step 4: Isolation A H-Gly-OMe·HCl in DMF B Add DIPEA A->B Neutralize C Free Amine: H-Gly-OMe B->C Stir 15 min E Combine & Stir C->E D Z-Tyr(tBu)-ONp in DMF D->E F Monitor by TLC E->F Reaction Progress G Dilute with EtOAc F->G Reaction Complete H Wash: 1M HCl G->H I Wash: NaHCO₃ (Yellow Aqueous Layer) H->I J Wash: Brine I->J K Dry (MgSO₄) J->K L Filter & Concentrate K->L M Pure Z-Tyr(tBu)-Gly-OMe L->M

Sources

Navigating Peptide Synthesis: A Technical Guide to Z-Tyr(tBu)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high yields and purity. Among these crucial building blocks is N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester, commonly abbreviated as Z-Tyr(tBu)-ONp. This technical guide provides an in-depth exploration of this reagent, covering its chemical identity, synthesis, supplier availability, and its critical role in the assembly of complex peptides.

Chemical Identity and Significance

Z-Tyr(tBu)-ONp is a derivative of the amino acid tyrosine, strategically modified with protecting groups to facilitate its controlled incorporation into a growing peptide chain. The benzyloxycarbonyl (Z) group shields the α-amino functionality, while the tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain. The p-nitrophenyl (ONp) ester serves as an activated leaving group, enhancing the reactivity of the carboxyl group for efficient peptide bond formation.

While a definitive, universally cited CAS (Chemical Abstracts Service) number for Z-Tyr(tBu)-ONp remains elusive in major chemical databases, the CAS number 16879-89-3 has been associated with the closely related Z-Tyr(tBu)-ONB (o-nitrobenzyl ester)[1]. It is crucial for researchers to verify the specific structure and purity of the reagent from their chosen supplier, as ambiguity in nomenclature can arise. For the purpose of this guide, we will refer to the p-nitrophenyl ester derivative.

Table 1: Key Chemical Data for Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Z-Tyr(tBu)-OH5545-54-0[2]C₂₁H₂₅NO₅371.43
Z-Tyr(tBu)-OH.DCHA16879-90-6[3]C₃₃H₄₈N₂O₅552.75
Fmoc-Tyr(tBu)-OH71989-38-3[4]C₂₈H₂₉NO₅459.54
H-Tyr(tBu)-OH18822-59-8C₁₃H₁₉NO₃237.29
Boc-Tyr(tBu)-OH47375-34-8[5][6]C₁₈H₂₇NO₅337.41

The Rationale Behind the Protecting Groups

The selection of the Z, tBu, and ONp groups is a deliberate choice rooted in the principles of orthogonal peptide synthesis strategy.

  • Benzyloxycarbonyl (Z) Group (N-α-Protection): The Z group is a classic amine protecting group, stable under the conditions required for peptide coupling. Its removal is typically achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid.

  • tert-Butyl (tBu) Group (Side-Chain Protection): The bulky tert-butyl group effectively masks the nucleophilic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation. This group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is a cornerstone of the final deprotection step in many solid-phase peptide synthesis (SPPS) protocols.

  • p-Nitrophenyl (ONp) Ester (Carboxyl Activation): The p-nitrophenyl ester is a highly effective activating group. The electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of the incoming amino acid. This facilitates a rapid and efficient coupling reaction.

Synthesis of Z-Tyr(tBu)-ONp

The synthesis of Z-Tyr(tBu)-ONp is typically a two-step process starting from commercially available L-tyrosine.

Step 1: Protection of the Amino and Hydroxyl Groups to form Z-Tyr(tBu)-OH

A common route involves the initial protection of the amino group followed by the protection of the side-chain hydroxyl group.

Synthesis_Step1 L-Tyrosine L-Tyrosine Z-Tyr-OH Z-Tyr-OH L-Tyrosine->Z-Tyr-OH  Amino Group Protection Z-Cl Benzyl Chloroformate (Z-Cl) Z-Cl->Z-Tyr-OH Base1 Base (e.g., NaHCO₃) Base1->Z-Tyr-OH Z-Tyr(tBu)-OH Z-Tyr(tBu)-OH Z-Tyr-OH->Z-Tyr(tBu)-OH  Side-Chain Protection Isobutylene Isobutylene Isobutylene->Z-Tyr(tBu)-OH Acid_cat Acid Catalyst (e.g., H₂SO₄) Acid_cat->Z-Tyr(tBu)-OH

Figure 1: Synthesis of the Z-Tyr(tBu)-OH intermediate.

Step 2: Esterification to Z-Tyr(tBu)-ONp

The protected Z-Tyr(tBu)-OH is then esterified with p-nitrophenol. A common method utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of Z-Tyr(tBu)-ONp

  • Dissolution: Dissolve Z-Tyr(tBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • Addition of Coupling Agent: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Filtration: The dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by filtration.

  • Work-up: Wash the filtrate successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Z-Tyr(tBu)-ONp by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis_Step2 Z-Tyr(tBu)-OH Z-Tyr(tBu)-OH Z-Tyr(tBu)-ONp Z-Tyr(tBu)-ONp Z-Tyr(tBu)-OH->Z-Tyr(tBu)-ONp  Esterification p-Nitrophenol p-Nitrophenol p-Nitrophenol->Z-Tyr(tBu)-ONp DCC DCC DCC->Z-Tyr(tBu)-ONp DCU Dicyclohexylurea (byproduct) Z-Tyr(tBu)-ONp->DCU  Precipitates

Figure 2: Esterification of Z-Tyr(tBu)-OH to form Z-Tyr(tBu)-ONp.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-Tyr(tBu)-ONp is primarily utilized in the Boc/Bzl strategy of solid-phase peptide synthesis. The pre-activated nature of the p-nitrophenyl ester allows for a direct and efficient coupling step without the need for in-situ activating agents.

Workflow: Incorporation of Z-Tyr(tBu)-ONp in SPPS

SPPS_Workflow Resin Resin-Bound Peptide (with free N-terminus) Coupling Coupling Step Resin->Coupling Washing Washing Step Coupling->Washing Z-Tyr(tBu)-ONp Z-Tyr(tBu)-ONp Z-Tyr(tBu)-ONp->Coupling Deprotection N-α-Deprotection (if next residue is to be added) Washing->Deprotection Cleavage Final Cleavage and Side-Chain Deprotection Washing->Cleavage Final Step Deprotection->Resin Next Coupling Cycle Peptide Purified Peptide Cleavage->Peptide

Figure 3: Workflow for incorporating Z-Tyr(tBu)-ONp in SPPS.

The key advantage of using an activated ester like Z-Tyr(tBu)-ONp is the circumvention of in-situ activation steps, which can sometimes lead to side reactions or racemization. This makes it a valuable tool for specific, challenging coupling steps.

Supplier Availability

The commercial availability of Z-Tyr(tBu)-ONp under a confirmed CAS number is limited. Researchers often need to either synthesize it in-house or source it from specialized custom synthesis providers. However, the precursor, Z-Tyr(tBu)-OH, is readily available from a variety of chemical suppliers.

Table 2: Prominent Suppliers of Protected Amino Acids and Peptide Synthesis Reagents

SupplierWebsiteNotes
ChemSceneOffers Z-Tyr(tBu)-OH and a wide range of other protected amino acids.
Aapptec[Link]Specializes in peptide synthesis reagents, including Z-protected amino acids.
Sichuan Tongsheng Amino Acid Co., Ltd[Link]A manufacturer of various amino acid derivatives.
Chem-Impex International, Inc.Supplies a broad portfolio of fine chemicals for research and development.

It is highly recommended that researchers contact these and other reputable suppliers directly to inquire about the availability of Z-Tyr(tBu)-ONp or to request a custom synthesis.

Conclusion and Future Perspectives

Z-Tyr(tBu)-ONp represents a valuable, albeit less commonly cataloged, tool in the peptide chemist's arsenal. Its pre-activated nature offers a streamlined approach to incorporating a protected tyrosine residue, minimizing the potential for side reactions associated with in-situ activation. While the lack of a definitive CAS number and widespread commercial availability presents a challenge, the straightforward synthesis from its readily available precursor, Z-Tyr(tBu)-OH, makes it an accessible reagent for laboratories with synthetic capabilities. As the demand for complex and modified peptides continues to grow in drug discovery and materials science, the utility of such well-defined, activated building blocks will undoubtedly remain significant.

References

  • Sichuan Tongsheng Amino Acid Co., Ltd. (n.d.). High Purity Boc-O-tert-butyl-L-tyrosine/Boc-Tyr(tBu)-OH 47375-34-8(Cas No.). Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved February 3, 2026, from [Link]

  • Aapptec. (n.d.). Z-Tyr(tBu)OH DCHA [16879-90-6]. Retrieved February 3, 2026, from [Link]

Sources

Role of Z-Tyr(tBu)-ONp in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Guide: The Strategic Role of Z-Tyr(tBu)-ONp in Advanced Peptide Synthesis

Abstract

This technical guide provides an in-depth examination of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester (Z-Tyr(tBu)-ONp), a critical building block in the field of peptide chemistry. We will dissect the molecule's trifunctional design, elucidating the strategic interplay of the benzyloxycarbonyl (Z) N-terminal protecting group, the tert-butyl (tBu) side-chain protection, and the p-nitrophenyl (ONp) ester activating group. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational principles and actionable protocols to leverage this reagent's full potential, primarily in solution-phase peptide synthesis (SPPS) and fragment condensation strategies.

Introduction: The Imperative for Precision in Peptide Synthesis

The chemical synthesis of peptides, the assembly of amino acids into a defined sequence, is a foundational technology in biochemistry and pharmaceutical development.[1][2] The core challenge lies in directing the formation of specific amide bonds while preventing a multitude of potential side reactions.[1][3] This necessitates a sophisticated strategy of temporarily masking reactive functional groups—the α-amino group and any reactive side chains—to ensure the fidelity of the final peptide sequence.[1][3]

Z-Tyr(tBu)-ONp is a classic example of a meticulously designed reagent that addresses these challenges through a multi-component strategy. It provides a pre-activated and dual-protected tyrosine residue, ready for controlled incorporation into a growing peptide chain. This guide will explore the causality behind its design and the practical execution of its use in the laboratory.

Deconstructing Z-Tyr(tBu)-ONp: A Trifecta of Chemical Control

The efficacy of Z-Tyr(tBu)-ONp stems from the distinct and complementary roles of its three key functional moieties. Understanding each component is crucial to appreciating the reagent's utility and designing robust synthetic protocols.

The Z-Group (Benzyloxycarbonyl): N-α-Terminal Protection

First introduced by Bergmann and Zervas in 1932, the benzyloxycarbonyl (Z or Cbz) group was the first reversible Nα-protecting group developed for peptide synthesis and remains a cornerstone of solution-phase strategies.[4]

  • Function: The Z-group safeguards the α-amino group of tyrosine, preventing it from acting as a nucleophile and engaging in unwanted polymerization or side reactions during the coupling step.[1][5]

  • Stability: It is stable to the mildly basic conditions often used during coupling and the acidic conditions used to remove other protecting groups like Boc.

  • Deprotection: The Z-group is classically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C).[6] This process, known as hydrogenolysis, cleaves the benzyl-oxygen bond, liberating the free amine and releasing toluene and carbon dioxide. Alternative methods include treatment with strong acids like HBr in acetic acid, though this is less mild.[5]

The tBu-Group (tert-Butyl): Side-Chain Protection

The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and requires protection to prevent undesirable side reactions, most notably O-acylation, during peptide coupling.[7][8]

  • Function: The tert-butyl (tBu) group forms a stable ether linkage with the tyrosine hydroxyl group, rendering it chemically inert during chain elongation.[7][8] This is a critical feature, as an unprotected hydroxyl group could be acylated by the activated carboxyl group of the incoming amino acid.

  • Stability: The tBu ether is highly stable to a wide range of reaction conditions, including the basic conditions used for Fmoc deprotection and the hydrogenolysis conditions used for Z-group removal.[7]

  • Deprotection: The tBu group is acid-labile and is typically removed during the final deprotection step using strong acids, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent re-alkylation of sensitive residues.[7][9]

The ONp-Group (p-Nitrophenyl Ester): Carboxyl Group Activation

To facilitate the formation of a peptide bond, the carboxyl group of the amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of the next residue.[1][10] The p-nitrophenyl ester is a well-established "activated ester" for this purpose.[1][11]

  • Function: The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl carbon highly electrophilic. This enhances its reactivity towards the nucleophilic α-amino group of the coupling partner, enabling efficient peptide bond formation under relatively mild conditions.[1]

  • Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the incoming amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the p-nitrophenolate anion—a good leaving group—to form the new amide (peptide) bond. The release of the chromogenic p-nitrophenol can sometimes be used to monitor the reaction's progress spectrophotometrically.[12]

Mandatory Visualization: Chemical Structure

Z_Tyr_tBu_ONp_Structure cluster_Z Z-Group (Nα-Protection) cluster_Tyr Tyrosine Core cluster_tBu tBu-Group (Side-Chain Protection) cluster_ONp ONp-Ester (Activation) Z_node Z_struct Z_struct Tyr_struct Tyr_struct Z_struct->Tyr_struct Tyr_node tBu_struct tBu_struct Tyr_struct->tBu_struct ONp_struct ONp_struct Tyr_struct->ONp_struct tBu_node ONp_node Peptide_Coupling_Workflow start Start: Prepare Reagents amine_prep Step 1: Dissolve H-Leu-OMe·HCl in DCM and cool to 0°C start->amine_prep add_base Step 2: Add DIPEA to liberate free amine nucleophile amine_prep->add_base add_activated_aa Step 3: Add Z-Tyr(tBu)-ONp to initiate coupling add_base->add_activated_aa react Step 4: Stir at room temperature (12-24h) add_activated_aa->react monitor Step 5: Monitor by TLC react->monitor monitor->react Incomplete workup Step 6: Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify Step 7: Dry, Concentrate, and Purify (Chromatography) workup->purify end End: Pure Z-Tyr(tBu)-Leu-OMe purify->end

Sources

The Enduring Utility of 4-Nitrophenyl Activated Esters in Biochemical Applications: A Senior Application Scientist's In-Depth Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of bioconjugation and synthetic biochemistry, the choice of an activating group for carboxylic acids is a critical determinant of reaction efficiency, yield, and the integrity of the final product. Among the plethora of available reagents, 4-nitrophenyl (PNP) activated esters have maintained a significant role due to their unique combination of reactivity, stability, and ease of use. This technical guide provides a comprehensive overview of the advantages of 4-nitrophenyl esters, grounded in mechanistic principles and supported by field-proven insights. We will delve into the chemical properties that underpin their utility, explore their diverse applications, and provide detailed protocols for their synthesis and use in key biochemical workflows.

Introduction: The Need for Controlled Amine Acylation

The formation of stable amide bonds via the acylation of primary amines is a cornerstone of biochemistry, central to peptide synthesis, protein labeling, and the development of antibody-drug conjugates. The challenge lies in activating a carboxylic acid for nucleophilic attack by an amine under mild, aqueous conditions that preserve the structure and function of sensitive biomolecules. Activated esters, which feature a good leaving group, have emerged as the reagents of choice for this purpose. While numerous activating groups have been developed, 4-nitrophenyl esters offer a compelling balance of properties that have cemented their place in the biochemist's toolkit.

The Chemical Advantage: Why 4-Nitrophenyl Esters Excel

The efficacy of 4-nitrophenyl esters stems from the electronic properties of the 4-nitrophenolate leaving group. The presence of the electron-withdrawing nitro group at the para position of the phenol significantly influences the reactivity and stability of the ester.

An Excellent Leaving Group

The key to an efficient acylation reaction is a leaving group that is stable on its own. The 4-nitrophenoxide ion is an excellent leaving group due to the resonance stabilization afforded by the nitro group. This stabilization lowers the pKa of 4-nitrophenol to approximately 7.15. This means that at a physiological pH of around 7.4, a significant portion of the leaving group will be in its deprotonated, and thus more stable, phenoxide form. This thermodynamic driving force facilitates the nucleophilic attack by an amine on the ester's carbonyl carbon.

Tunable Reactivity and Enhanced Stability

Compared to other common activated esters, such as N-hydroxysuccinimide (NHS) and tetrafluorophenyl (TFP) esters, 4-nitrophenyl esters exhibit a favorable balance between reactivity and stability. While highly reactive esters are prone to rapid hydrolysis in aqueous environments, 4-nitrophenyl esters demonstrate greater resistance to spontaneous hydrolysis, leading to higher conjugation efficiencies.[1][2][3][4][5] This enhanced stability allows for more controlled reactions and a wider experimental window.[1][2][3][4][5]

Recent studies have highlighted the superiority of PNP esters in terms of stability and yields, particularly in demanding applications like one-step radiolabeling of peptides and small molecules.[2][3][4] Furthermore, the crystalline nature of many 4-nitrophenyl esters makes them easier to handle, purify, and store compared to some of their counterparts, which may be oils or less stable solids.[2][3][4][5]

Mechanism of Amine Acylation

The reaction of a 4-nitrophenyl ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a transient tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the stable 4-nitrophenoxide leaving group and the formation of a new, stable amide bond.

Figure 1: Mechanism of amine acylation by a 4-nitrophenyl ester.

Comparative Analysis of Activated Esters

While 4-nitrophenyl esters offer significant advantages, it is crucial to understand their performance in relation to other commonly used activated esters.

Feature4-Nitrophenyl (PNP) EsterN-Hydroxysuccinimide (NHS) EsterTetrafluorophenyl (TFP) Ester
Reactivity Moderate to HighHighHigh
Hydrolytic Stability GoodModerateGood to Excellent[3][4]
Leaving Group pKa ~7.15~6.0~5.3
Optimal Reaction pH 7.5 - 8.5[6]7.0 - 8.08.0 - 9.0
Byproduct Monitoring Yes (Yellow 4-nitrophenolate)No (Colorless NHS)No (Colorless TFP)
Crystallinity Often crystalline, easy to handle[2][3][4][5]Often crystallineCan be oils or low-melting solids[2][3][4][5]

Note: The relative stability and reactivity can be influenced by the specific carboxylic acid, solvent, and temperature.

The ability to monitor the progress of the reaction by observing the release of the yellow 4-nitrophenolate anion (absorbance maximum ~400 nm) is a distinct advantage of PNP esters, providing a simple, real-time qualitative or quantitative assessment of reaction completion.[2]

Applications in Biochemistry and Drug Development

The favorable properties of 4-nitrophenyl esters have led to their widespread use in several key areas of biochemical research and development.

Enzyme Assays

4-Nitrophenyl esters are extensively used as chromogenic substrates for various hydrolytic enzymes, particularly esterases and lipases.[1][7][8] The enzymatic cleavage of the ester bond releases 4-nitrophenol, which, at alkaline pH, deprotonates to the intensely yellow 4-nitrophenoxide ion. The rate of color formation is directly proportional to the enzyme's activity and can be easily quantified spectrophotometrically.[2][7]

Bioconjugation and Protein Labeling

4-Nitrophenyl esters are effective reagents for the covalent modification of proteins and other biomolecules. They react primarily with the ε-amino groups of lysine residues and the N-terminal α-amino group to form stable amide bonds. This is a common strategy for attaching fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and other detection methods. The greater stability of PNP esters in aqueous buffers compared to some other activated esters can lead to higher labeling efficiencies.[6]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly when using the Boc (tert-butyloxycarbonyl) protection strategy, 4-nitrophenyl esters of Boc-amino acids have been traditionally used for the incorporation of asparagine and glutamine.[9] The use of these activated esters avoids the side reaction of dehydration of the side-chain amide to a nitrile, which can occur with carbodiimide-based coupling agents. While faster coupling reagents are now more common in Fmoc-based SPPS, PNP esters remain a reliable and sometimes necessary tool.[9]

SPPS Cycle with PNP-ester Resin Resin-AA(n) Deprotection Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling with Fmoc-AA(n+1)-ONp Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Cycle Repeat Cycle Washing2->Cycle If coupling is complete Capping->Cycle Cycle->Deprotection For next amino acid

Figure 2: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) indicating the coupling step where a 4-nitrophenyl ester can be used.

Synthesis of Radiotracers

The stability and efficient reactivity of 4-nitrophenyl esters make them excellent synthons for the preparation of 18F-labeled acylation agents for positron emission tomography (PET).[1][2][3][4][5] Studies have demonstrated that PNP esters are superior to TFP esters for direct radiofluorination, offering favorable acylation kinetics and higher, more reproducible yields.[2][3][4]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific applications.

Protocol for the Synthesis of a 4-Nitrophenyl Ester from a Carboxylic Acid

This protocol describes a general method for the synthesis of a 4-nitrophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Carboxylic acid

  • 4-Nitrophenol

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) and 4-nitrophenol (1.1 equivalents) in a minimal amount of anhydrous ethyl acetate or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of the same solvent.

  • Add the DCC solution dropwise to the carboxylic acid/4-nitrophenol solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted 4-nitrophenol and carboxylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude 4-nitrophenyl ester can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[10]

Self-Validation: The formation of the DCU precipitate is a key indicator of the reaction's progress. Successful purification by recrystallization should yield a crystalline solid with a sharp melting point. The final product should be characterized by NMR and/or mass spectrometry to confirm its identity and purity.

Protocol for Labeling a Protein with a 4-Nitrophenyl Ester

This protocol provides a general procedure for labeling a protein with a 4-nitrophenyl ester-activated molecule (e.g., a dye or biotin).

Materials:

  • Protein solution in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5). Avoid buffers containing primary amines like Tris.

  • 4-Nitrophenyl ester of the labeling reagent, dissolved in an organic solvent like DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Prepare a stock solution of the 4-nitrophenyl ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

  • Calculate the required volume of the activated ester solution to achieve the desired molar excess (typically 10-20 fold molar excess of the ester over the protein).

  • Add the calculated volume of the 4-nitrophenyl ester solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle agitation. The release of the yellow 4-nitrophenolate can be visually monitored.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Separate the labeled protein from the unreacted labeling reagent and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the label at its absorbance maximum.

Self-Validation: Successful labeling can be confirmed by a change in the color and/or fluorescence of the protein solution. The degree of labeling, a measure of the average number of label molecules per protein, should be within the desired range for the specific application.

Troubleshooting and Practical Considerations

  • Hydrolysis of the Ester: While more stable than some alternatives, 4-nitrophenyl esters can still hydrolyze in aqueous solutions, especially at higher pH and temperature. It is advisable to prepare stock solutions in anhydrous organic solvents and add them to the aqueous reaction mixture immediately before use.

  • Low Labeling Efficiency: If protein labeling is inefficient, consider increasing the molar excess of the 4-nitrophenyl ester, increasing the reaction pH (up to ~8.5), or extending the reaction time. Ensure that the protein buffer does not contain any primary amines.

  • Side Reactions: While generally selective for primary amines, at high pH, 4-nitrophenyl esters can also react with other nucleophilic residues such as tyrosine and histidine, although at a much slower rate. Maintaining the reaction pH within the recommended range can minimize these side reactions.

  • Solubility: Some 4-nitrophenyl esters of hydrophobic molecules may have limited solubility in aqueous buffers. Using a small amount of a co-solvent like DMSO or DMF can help to maintain solubility during the reaction.

Conclusion

4-Nitrophenyl activated esters represent a mature and reliable technology for the acylation of amines in a variety of biochemical contexts. Their advantageous balance of stability and reactivity, coupled with the ability to monitor reaction progress colorimetrically, ensures their continued relevance in the modern biochemistry and drug development laboratory. By understanding the underlying chemical principles and following well-defined protocols, researchers can effectively leverage the power of 4-nitrophenyl esters to achieve their synthetic and bioconjugation goals with confidence and precision.

References

  • Ahn, D., et al. (2019).
  • Haskali, M. B., et al. (2020).
  • Haskali, M. B., et al. (2020).
  • Baig, U., et al. (2002).
  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. The Royal Society of Chemistry.
  • Bodanszky, M., & Sheehan, J. T. (1970). Solid Phase Peptide Synthesis with p-Nitrophenyl Esters. Acta Chemica Scandinavica, 24, 337-338.
  • Merrifield, R. B. (1997). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic.
  • Haskali, M. B., et al. (2020).
  • Gattermann, L. (1946). Practical Manual of Organic Chemistry.
  • Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. The Royal Society of Chemistry.
  • Singh, J., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker.
  • Cline, G. W., & Hanna, S. B. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091.
  • Nowick, J. S., et al. (2020).
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Slideshare. Dicyclohexylcarbodiimide.
  • CUNY.
  • Furumoto, T. (1971). Synthesis of Dicyclohexylcarbodiimide.
  • Perrin, A. (1973). Process for the purification of p-nitrophenol. U.S.
  • Wang, D., et al. (2009). Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker.
  • He, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2231.
  • Zhang, Y., et al. (2013). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 17(5), 799-806.
  • Torres, S., et al. (2008). Production and Purification of a Solvent-Resistant Esterase from Bacillus licheniformis S-86. CONICET.
  • Wipf, P., & Lizza, J. R. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
  • Technical Resources, Inc. (1992). Nomination Background: Dicyclohexylcarbodiimide (CASRN: 538-75-0).
  • City University of New York.
  • Khorana, H. G. (1953). The Chemistry of Carbodiimides. Chemical Reviews, 53(2), 145-166.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068.

Sources

Stability of tyrosine activated esters in storage

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage Stability of Tyrosine Activated Esters

Abstract

Activated esters of amino acids are fundamental reagents in the synthesis of peptides and bioconjugates. Their purity and reactivity are paramount for achieving high yields and predictable outcomes. This guide provides a comprehensive technical overview of the factors governing the stability of tyrosine activated esters during storage. We delve into the primary degradation pathways, with a focus on hydrolysis, and analyze the critical environmental variables—temperature and moisture. Best practices for storage, handling, and quality assessment are detailed, including a step-by-step protocol for conducting a robust stability study. This document is intended for researchers, chemists, and drug development professionals who rely on the integrity of these critical reagents.

Introduction: The Central Role of Activated Esters in Synthesis

In the fields of peptide chemistry and bioconjugation, the formation of a stable amide bond is the cornerstone reaction. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. To facilitate this reaction under mild, controlled conditions, the carboxyl group is "activated" by converting it into a better leaving group. N-hydroxysuccinimide (NHS) esters are among the most common and effective activated esters used for this purpose.[1][2] They are reactive enough to couple efficiently with primary amines but are often stable enough to be isolated, purified, and stored for future use.[3][4]

Tyrosine, with its unique phenolic side chain, is a functionally important amino acid. Activated esters of N-protected tyrosine are crucial building blocks for synthesizing peptides with specific biological activities and for creating antibody-drug conjugates (ADCs) or other targeted therapeutics. However, the success of these syntheses is critically dependent on the purity and integrity of the activated ester. Degradation during storage leads to reduced coupling efficiency, the introduction of impurities, and ultimately, failure of the experiment.[4][5] Understanding the principles of their stability is therefore not just an academic exercise but a practical necessity.

Chemical Principles and Degradation Pathways

The reactivity of an activated ester stems from the electron-withdrawing nature of the alcohol moiety, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[3] Unfortunately, this inherent reactivity also makes them susceptible to degradation by other nucleophiles, most notably water.

The Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for tyrosine activated esters during storage is hydrolysis.[4][6] This reaction involves the nucleophilic attack of a water molecule on the activated ester's carbonyl carbon, leading to the irreversible formation of the parent carboxylic acid and the N-hydroxysuccinimide leaving group.

The consequence of hydrolysis is twofold:

  • Loss of Active Reagent: The concentration of the desired activated ester decreases, leading to lower yields in subsequent coupling reactions.

  • Introduction of Impurities: The resulting carboxylic acid can compete in certain reaction types or introduce purification challenges. The presence of free NHS is also a direct indicator of degradation.[5]

The general mechanism is illustrated below:

Caption: General mechanism for the hydrolysis of a Tyrosine NHS ester.

Tyrosine-Specific Considerations

While the primary site of instability is the activated ester itself, the tyrosine residue introduces unique considerations. The phenolic hydroxyl group is generally stable, especially if protected (e.g., with a t-Butyl group). However, if unprotected, its nucleophilicity is low but not zero, and it could potentially participate in side reactions under certain conditions, though this is less common than hydrolysis. More importantly, the electronic nature of the protected or unprotected phenyl ring can subtly influence the electrophilicity of the carbonyl carbon, potentially altering its intrinsic stability compared to aliphatic amino acid esters.

Critical Factors Influencing Solid-State Stability

For long-term storage, tyrosine activated esters are almost always handled as lyophilized, crystalline, or amorphous solids. In this state, the two most critical environmental factors that dictate stability are temperature and moisture .[7][8]

Moisture: The Catalyst for Degradation

Moisture is the single most destructive factor for the long-term stability of activated esters.[6][9] Even trace amounts of water adsorbed onto the surface of the solid can initiate hydrolysis. The hygroscopicity of the compound itself and any excipients can significantly impact how much water is absorbed from the environment.[7]

  • Causality: The mechanism is direct. Water acts as the nucleophile that attacks the activated ester. In the solid state, this is often a surface phenomenon, but ingress of moisture can lead to bulk degradation over time. Once opened, a container of activated ester will gradually decompose due to moisture in the air.[6]

Temperature: The Accelerator of Degradation

Temperature affects stability by influencing the rate of chemical reactions. Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis in the presence of any available moisture.[8]

  • Causality: According to the Arrhenius equation, reaction rates increase exponentially with temperature. Therefore, storing the compound at low temperatures (-20°C or -80°C) dramatically slows down the degradation process, even if trace moisture is present.[10] Conversely, storage at room temperature or 4°C significantly shortens the viable shelf-life.

The combined effect of temperature and humidity is synergistic and poses the greatest threat to the stability of the product.[8]

Best Practices for Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the integrity of tyrosine activated esters.

  • Long-Term Storage: For storage periods longer than a few weeks, the lyophilized powder should be stored at -20°C or -80°C .[11] The lower temperature is always preferable.

  • Protection from Moisture: The product must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen). The use of a desiccator for storage is highly recommended.[4][11]

  • Equilibration Before Use: This is a critical step. Before opening, the container must be removed from the freezer and allowed to warm to room temperature in a desiccator (typically 30-60 minutes). This prevents atmospheric moisture from condensing on the cold powder, which is a primary cause of rapid degradation of stock material.[11]

  • Aliquotting: If the material will be used frequently, it is best practice to aliquot the powder into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere and temperature cycles.

  • Avoid Freeze-Thaw Cycles: Repeatedly warming and cooling the product should be avoided as it can introduce moisture and potentially affect the physical state of the solid.[10][12]

A Validated Protocol for Stability Assessment

To ensure the quality of a batch of tyrosine activated ester, particularly one that has been stored for an extended period, a formal stability study is the most rigorous approach. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose due to its ability to separate and quantify the active ingredient from its degradation products.[13][14][15]

Experimental Workflow

The following workflow outlines a self-validating system for assessing stability under defined storage conditions.

Caption: Workflow for a stability assessment study.

Step-by-Step Methodology

1. Materials & Reagents:

  • Tyrosine Activated Ester (e.g., Fmoc-Tyr(tBu)-OSu)
  • HPLC-grade Acetonitrile (ACN) and Water
  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)
  • Analytical HPLC system with a UV detector (e.g., DAD or PDA)
  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
  • LC-MS system for peak identification (optional but recommended)

2. Sample Preparation (t=0):

  • Accurately weigh ~1 mg of the tyrosine activated ester.
  • Dissolve in a known volume (e.g., 1.0 mL) of 50:50 ACN:Water to create a 1 mg/mL stock solution.
  • Immediately analyze via HPLC. This is the baseline (t=0) purity.

3. HPLC Method:

  • Mobile Phase A: 0.1% TFA in Water
  • Mobile Phase B: 0.1% TFA in ACN
  • Gradient: 5% to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 265 nm (for Fmoc group) and 280 nm
  • Injection Volume: 10 µL
  • Rationale: This gradient reversed-phase method is standard for separating peptides and protected amino acids. It will effectively separate the relatively hydrophobic activated ester from its more polar carboxylic acid degradation product.[14][15]

4. Storage Conditions:

  • Place multiple, tightly sealed vials of the solid ester into two separate stability chambers:
  • Accelerated: 25°C / 60% Relative Humidity (RH)
  • Recommended Long-Term: -20°C / Ambient RH (in a sealed container with desiccant)
  • Rationale: Accelerated conditions are used to predict long-term stability more quickly, while the -20°C condition validates the recommended storage protocol.[15]

5. Time Point Analysis:

  • At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature in a desiccator.
  • Prepare a 1 mg/mL solution and analyze by HPLC using the exact same method as the t=0 sample.

6. Data Analysis and Interpretation:

  • Integrate the chromatograms. The purity is calculated as the area of the main peak (activated ester) divided by the total area of all peaks, expressed as a percentage.
  • Identify the major degradation peak. It should correspond to the retention time of the parent carboxylic acid. LC-MS can be used to confirm the mass of the peaks.
  • Summarize the data in a table and plot the % purity versus time for each storage condition.

Data Presentation: Quantifying Stability

Clear presentation of quantitative data is crucial for interpreting stability results.

Table 1: Example Stability Data for Fmoc-Tyr(tBu)-OSu

Time PointPurity at -20°C (Area %)Purity at 25°C / 60% RH (Area %)
t=099.1%99.1%
1 Month98.9%94.5%
3 Months98.8%85.2%
6 Months98.5%71.0%
12 Months98.2%55.4%

This is example data for illustrative purposes.

The data clearly demonstrates that storage at -20°C maintains high purity over a year, whereas storage at ambient temperature leads to significant degradation.

Conclusion

The stability of tyrosine activated esters is a critical parameter that directly impacts the success of synthetic chemistry projects in research and drug development. While inherently reactive, their integrity can be preserved for extended periods through meticulous control of the storage environment. The primary degradation pathway, hydrolysis, is effectively mitigated by strictly excluding moisture and maintaining low temperatures (-20°C or below). Researchers must employ rigorous handling procedures, such as temperature equilibration before use and aliquotting, to prevent inadvertent degradation of valuable stock materials. Implementing routine quality control using stability-indicating methods like HPLC is a self-validating measure that ensures the reliability and reproducibility of experimental outcomes.

References

  • Title: Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: KU ScholarWorks URL: [Link]

  • Title: Stability of tyrosine sulfate in acidic solutions Source: PubMed URL: [Link]

  • Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: Chromatography Online URL: [Link]

  • Title: Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib Source: PubMed URL: [Link]

  • Title: Stability Considerations for Biopharmaceuticals, Part 1 Source: BioProcess International URL: [Link]

  • Title: Active Esters Source: Thieme Chemistry URL: [Link]

  • Title: Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL: [Link]

  • Title: HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS Source: Farmacia Journal URL: [Link]

  • Title: Handling and Storage of Peptides - FAQ Source: AAPPTEC URL: [Link]

  • Title: A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization Source: PubMed URL: [Link]

  • Title: Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle Source: MDPI URL: [Link]

Sources

Methodological & Application

Application Note: Optimal Solvents for Z-Tyr(tBu)-ONp Dissolution (DMF vs. DCM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dissolution and subsequent coupling of Z-Tyr(tBu)-ONp (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester) presents a classic dilemma in peptide synthesis: the trade-off between solubility/handling and reaction kinetics/swelling .[1]

While Dichloromethane (DCM) offers superior initial solubilization of the hydrophobic protected amino acid and easier post-reaction removal, it often fails to adequately solvate the growing peptide chain, leading to aggregation and incomplete coupling. Conversely, Dimethylformamide (DMF) is the gold standard for resin swelling and reaction kinetics but poses higher risks regarding racemization and impurity formation (dimethylamine) upon prolonged storage.

Verdict: For Solid-Phase Peptide Synthesis (SPPS), DMF is the requisite primary solvent. However, for difficult-to-dissolve batches or solution-phase applications, a Hybrid Protocol (DCM pre-solubilization / DMF dilution) is recommended to maximize both solubility and coupling efficiency.[1]

Technical Analysis: DMF vs. DCM[1][2]

Physicochemical Properties & Solubility

Z-Tyr(tBu)-ONp is a highly lipophilic molecule due to the presence of the Z (carbobenzoxy) group, the tBu (tert-butyl) ether, and the aromatic tyrosine core.

FeatureDCM (Dichloromethane) DMF (Dimethylformamide)
Polarity Low (Dielectric constant

)
High (Dielectric constant

)
Solubility of Z-Tyr(tBu)-ONp Excellent. Dissolves instantly due to lipophilic compatibility.[1]Good. Soluble, but bulky hydrophobic groups may require vortexing/sonication.[1]
Resin Swelling Good for Polystyrene (PS) and Trityl resins.[1] Poor for PEG-based resins (e.g., ChemMatrix).[1]Excellent. The universal standard for swelling most resins (Wang, Rink Amide).
Boiling Point 39.6°C (Easy to remove via rotovap)153°C (Requires high vacuum or aqueous workup)
Reaction Kinetics (Aminolysis)

The rate-determining step in the coupling of p-nitrophenyl esters (ONp) is the nucleophilic attack of the amine on the carbonyl carbon.

  • DMF (Faster): The high dielectric constant of DMF stabilizes the polar transition state (zwitterionic tetrahedral intermediate) formed during aminolysis. Kinetic studies confirm that aminolysis rates of active esters are significantly higher in dipolar aprotic solvents like DMF compared to non-polar solvents like DCM.

  • DCM (Slower): While DCM dissolves the starting material well, it does not stabilize the polar transition state as effectively, leading to sluggish reaction rates. In SPPS, this is compounded by poor solvation of the peptide chain, which can "collapse" and become inaccessible to the active ester.

Racemization Risk[3]
  • Mechanism: Racemization occurs via base-catalyzed enolization (proton abstraction from the

    
    -carbon).[1]
    
  • Risk Factor: Polar aprotic solvents (DMF, DMSO) enhance the basicity of amines and stabilize the enolate intermediate, increasing racemization risk.

  • Mitigation: ONp esters are relatively stable. However, if using DMF, avoid adding exogenous base (like DIEA) unless necessary for salt neutralization. In DCM, racemization is negligible, but the slow reaction rate might require longer coupling times, which ironically re-introduces racemization risk.

Decision Matrix & Workflow

The following diagram illustrates the logical decision process for selecting the solvent system based on your specific synthesis mode.

SolventSelection Start Start: Z-Tyr(tBu)-ONp Coupling CheckMode Determine Synthesis Mode Start->CheckMode SPPS Solid-Phase (SPPS) CheckMode->SPPS Resin-bound Solution Solution Phase CheckMode->Solution Free amine ResinCheck Check Resin Type SPPS->ResinCheck PureDCM Protocol C: Pure DCM (or DCM/THF) Solution->PureDCM Ease of Workup SolubilityCheck Is Z-Tyr(tBu)-ONp fully soluble in cold DMF? ResinCheck->SolubilityCheck Standard (Wang/Rink) ResinCheck->PureDCM Trityl/2-CTC (Special Case) PureDMF Protocol A: Pure DMF SolubilityCheck->PureDMF Yes Hybrid Protocol B: Hybrid (DCM pre-sol / DMF) SolubilityCheck->Hybrid No / Slow

Figure 1: Decision Matrix for Solvent Selection.[1] Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Detailed Protocols

Protocol A: Standard SPPS (Pure DMF)

Best for: Automated synthesizers, standard couplings, arginine-rich sequences.

  • Calculation: Calculate required Z-Tyr(tBu)-ONp (typically 3-5 equivalents relative to resin loading).[1]

  • Dissolution: Add DMF (Grade: Peptide Synthesis, amine-free) to the powder.

    • Target Concentration: 0.2 – 0.5 M.

    • Note: If the solution appears cloudy, sonicate for 30 seconds. Do NOT heat above 30°C to prevent degradation.

  • Activation: No additional activator is needed for ONp esters.

    • Optional: Add 1.0 eq of HOBt (Hydroxybenzotriazole) to catalyze the reaction (trans-esterification to the more reactive OBt ester in situ).

  • Coupling: Add solution to the resin. Shake for 2–18 hours (ONp esters are slow).[1]

  • Monitoring: Perform Kaiser test (ninhydrin) to ensure completion.

Protocol B: The "Hybrid" Method (Recommended for High Concentration)

Best for: Manual synthesis, "difficult" sequences, or when the active ester batch is crystalline/hard to dissolve.

  • Weighing: Weigh Z-Tyr(tBu)-ONp into a vial.

  • Pre-Solubilization: Add DCM (dry) to 10-20% of the final target volume.

    • Action: Swirl gently. The solid should dissolve almost instantly due to high lipophilicity.

  • Dilution: Immediately add DMF to reach the final volume.

    • Result: A clear, homogeneous solution that retains the swelling properties of DMF but utilized DCM for initial breakdown of crystal lattice.

  • Coupling: Proceed as with Protocol A. The small amount of DCM will not significantly affect resin swelling (unless using PEG-resin, where it should be minimized).

Protocol C: Solution Phase (DCM)

Best for: Scale-up of intermediates where evaporation is required.[1]

  • Dissolution: Dissolve Z-Tyr(tBu)-ONp and the amino component in DCM .

  • Concentration: Keep concentration high (0.5 – 1.0 M) to drive kinetics, as DCM is slower than DMF.

  • Catalysis: Add 1.0 eq of HOBt or HOAt. This is critical in DCM to achieve reasonable reaction times.

  • Workup: Wash organic layer with 5% NaHCO3 (removes p-nitrophenol byproduct) and 1M HCl.[1] Evaporate DCM.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Precipitation on Resin Peptide aggregation or poor solvent compatibility.[1]Switch to Protocol B (Hybrid) or add NMP/DMSO to the DMF mixture.
Slow Reaction (Kaiser +) Steric hindrance of tBu group or low dielectric solvent.[1]Add 1.0 eq HOBt as a catalyst.[1] Increase temperature to 40°C (carefully).
Racemization Detected High base concentration or prolonged time in DMF.[1]Ensure NO exogenous base (e.g., DIEA) is added unless neutralizing a salt.[1] Use DCM/DMF mix.
Yellow Solution Release of p-nitrophenol (normal byproduct).[1]This confirms the reaction is proceeding.[1] Intensity correlates with conversion.

References

  • Kinetics of Active Esters: Kemp, D. S., et al. "Rate constants for peptide p-nitrophenyl ester coupling reactions in dimethylformamide."[2] Journal of the American Chemical Society.

  • Solvent Effects in SPPS: Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.

  • Racemization Mechanisms: McDermott, J. R., & Benoiton, N. L. "N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling." Canadian Journal of Chemistry. [1]

  • General Peptide Synthesis Guide: Bachem. "Peptide Synthesis Guide."

Disclaimer

This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for Z-Tyr(tBu)-ONp, DMF, and DCM before handling. DMF is a reproductive toxin; DCM is a potential carcinogen.

Sources

Application Note: Reaction Time for Z-Tyr(tBu)-ONp Amide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and drug development, the efficient and predictable formation of amide bonds is of paramount importance. Among the various strategies, the use of active esters remains a cornerstone for coupling amino acid residues. This application note provides a detailed technical guide on the amide bond formation using N-α-Cbz-O-tert-butyl-L-tyrosine p-nitrophenyl ester (Z-Tyr(tBu)-ONp). This reagent is a valuable building block in peptide synthesis due to the stability of the Z (benzyloxycarbonyl) protecting group under a variety of conditions and the activating nature of the p-nitrophenyl (ONp) ester, which facilitates a clean and efficient aminolysis reaction.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the underlying reaction mechanism, provide a detailed experimental protocol for a model reaction, discuss the critical parameters influencing the reaction kinetics, and offer guidance on monitoring the reaction progress in real-time.

Reaction Mechanism and Kinetics

The amide bond formation using Z-Tyr(tBu)-ONp proceeds via a nucleophilic acyl substitution reaction, specifically through an aminolysis mechanism. The reaction is characterized by the attack of a primary or secondary amine on the electrophilic carbonyl carbon of the p-nitrophenyl ester. This addition forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the desired amide bond and the release of the p-nitrophenolate anion as a leaving group.

The reaction rate is significantly influenced by several factors:

  • Nucleophilicity of the Amine: More nucleophilic amines will react faster. Steric hindrance around the amine can decrease its nucleophilicity and slow down the reaction.

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred as they can solvate the reactants and intermediates without interfering with the reaction.

  • Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and racemization.

  • Base: The presence of a non-nucleophilic base can catalyze the reaction by deprotonating the amine, thereby increasing its nucleophilicity. However, the p-nitrophenolate leaving group is acidic, and its release will consume base.

A key feature of using a p-nitrophenyl ester is the release of p-nitrophenol, which in a basic or neutral environment, exists as the intensely yellow p-nitrophenolate anion. This chromophoric byproduct provides a convenient real-time handle for monitoring the progress of the reaction via UV-Vis spectrophotometry.

Experimental Protocol: Amide Bond Formation and Monitoring

This protocol describes a model reaction between Z-Tyr(tBu)-ONp and benzylamine.

Materials
  • Z-Tyr(tBu)-ONp

  • Benzylamine

  • Anhydrous Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware and stirring equipment

Procedure
  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of Z-Tyr(tBu)-ONp in anhydrous DMF.

    • Prepare a 0.1 M stock solution of benzylamine in anhydrous DMF.

  • Reaction Setup:

    • In a clean, dry reaction vessel equipped with a magnetic stirrer, add 1 mL of the Z-Tyr(tBu)-ONp stock solution.

    • Add 1 mL of the benzylamine stock solution to the reaction vessel while stirring. This will result in a final concentration of 0.05 M for each reactant.

    • Start a timer immediately upon the addition of the benzylamine.

  • Reaction Monitoring by UV-Vis Spectrophotometry:

    • At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Dilute the aliquot in a known volume of DMF (e.g., 990 µL in a 1 mL cuvette) to a suitable concentration for UV-Vis analysis.

    • Measure the absorbance of the diluted sample at 400 nm, which corresponds to the absorbance maximum of the p-nitrophenolate anion.

    • Continue monitoring until the absorbance at 400 nm plateaus, indicating the completion of the reaction.

  • Data Analysis:

    • The concentration of the released p-nitrophenolate can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of p-nitrophenolate in DMF at 400 nm, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • Plot the concentration of p-nitrophenolate versus time to obtain the reaction progress curve. The initial slope of this curve can be used to determine the initial reaction rate.

Workflow Diagram

G reagent_prep Reagent Preparation (0.1 M Z-Tyr(tBu)-ONp & Benzylamine in DMF) reaction_setup Reaction Setup (Mix reactants, start timer) reagent_prep->reaction_setup monitoring Reaction Monitoring (UV-Vis at 400 nm) reaction_setup->monitoring Take aliquots data_analysis Data Analysis (Plot Abs vs. time) monitoring->data_analysis data_analysis->monitoring Continue until plateau workup Reaction Workup & Purification data_analysis->workup Reaction complete product Isolated Amide Product workup->product

Caption: Experimental workflow for Z-Tyr(tBu)-ONp amide bond formation.

Factors Influencing Reaction Time: A Quantitative Overview

The following table summarizes the expected impact of key reaction parameters on the reaction time.

ParameterConditionExpected Effect on Reaction TimeRationale
Temperature Increase from 25°C to 50°CDecreaseIncreased kinetic energy of molecules leads to more frequent and energetic collisions.
Solvent Polarity DMF vs. TolueneDecrease in DMFPolar aprotic solvents stabilize the charged tetrahedral intermediate, lowering the activation energy.
Amine Steric Hindrance Benzylamine vs. tert-ButylamineIncrease with tert-ButylamineIncreased steric bulk around the nitrogen atom hinders its nucleophilic attack on the carbonyl carbon.
Presence of Base With vs. Without DIEADecrease with DIEAA non-nucleophilic base increases the concentration of the more nucleophilic free amine.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Slow or incomplete reaction 1. Low nucleophilicity of the amine.2. Steric hindrance.3. Impure reagents or solvent.1. Add a non-nucleophilic base (e.g., DIEA).2. Increase the reaction temperature.3. Use freshly purified reagents and anhydrous solvent.
Side product formation 1. Racemization at high temperatures.2. Hydrolysis of the active ester by water.1. Maintain a moderate reaction temperature.2. Ensure all reagents and solvents are anhydrous.
Inconsistent UV-Vis readings 1. Inaccurate dilutions.2. Cuvette contamination.1. Use calibrated micropipettes for dilutions.2. Thoroughly clean cuvettes between measurements.

Reaction Mechanism Visualization

G reactants Z-Tyr(tBu)-ONp + R-NH2 intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack products Amide Product + p-Nitrophenolate intermediate->products Collapse & Leaving Group Departure

Caption: Mechanism of amide bond formation using Z-Tyr(tBu)-ONp.

Conclusion

The use of Z-Tyr(tBu)-ONp for amide bond formation offers a reliable and easily monitorable method for peptide synthesis. By understanding the reaction mechanism and the influence of key parameters, researchers can optimize reaction conditions to achieve high yields and purity. The real-time monitoring capability via UV-Vis spectrophotometry provides a powerful tool for kinetic studies and process control in both research and development settings.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.

High-Purity Synthesis of Protected Tyrosine p-Nitrophenyl (ONp) Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of protected tyrosine derivatives using ONp esters Content Type: Application Note & Detailed Protocol

Application Note: AN-TYR-ONP-01

Executive Summary

The use of p-nitrophenyl (ONp) esters represents a classic yet highly robust method for peptide bond formation, particularly valuable in solution-phase synthesis and fragment condensation strategies. Unlike in-situ activation methods (e.g., HATU, HBTU) which can suffer from rapid hydrolysis or racemization, ONp esters are isolable, crystalline, and shelf-stable intermediates.

For Tyrosine (Tyr) , the synthesis of ONp esters requires careful orthogonal protection strategy to prevent side-chain O-acylation. This guide details the synthesis of N-protected Tyrosine ONp esters, emphasizing the critical balance between reactivity and stability, and provides a self-validating coupling protocol using the inherent chromogenic properties of the leaving group.

Strategic Considerations: Protecting Group Orthogonality

The phenolic hydroxyl group of Tyrosine (


) presents a nucleophilic side-chain that competes with the 

-amine during coupling. While ONp esters are moderately active, unprotected tyrosine side chains can lead to O-acylation , forming branched impurities that are difficult to separate.
Recommended Protection Strategies
FeatureBoc Chemistry Fmoc Chemistry
N-Terminus Boc (Acid labile)Fmoc (Base labile)
Tyr Side-Chain Bzl (Benzyl) or 2-Br-Z tBu (tert-Butyl)
Deprotection HF or TFMSATFA (95%)
ONp Compatibility High. Crystalline solids are easily formed.High. Stable to acidic workups used in ONp synthesis.
Risk of O-Acylation Low if Bzl protected.Low if tBu protected.[1]

Expert Insight: While literature suggests unprotected Tyr can be used in Fmoc-SPPS (since O-acyl groups are cleaved by piperidine), solution-phase synthesis using ONp esters demands side-chain protection . O-acylation consumes the expensive active ester and complicates the purification of the intermediate.

Mechanism of Action

The utility of the ONp ester lies in the electron-withdrawing nature of the nitro group at the para position, which lowers the


 of the leaving group (p-nitrophenol, 

) compared to phenol (

). This activates the carbonyl carbon for nucleophilic attack by the amine.
Diagram 1: Aminolysis Mechanism

The following diagram illustrates the nucleophilic attack and the release of the chromogenic p-nitrophenolate ion.

Aminolysis_Mechanism Ester Tyr-ONp Ester (Activated) Intermediate Tetrahedral Intermediate Ester->Intermediate + R-NH2 Amine Amino Component (Nucleophile) Amine->Intermediate Product Peptide Bond (Amide) Intermediate->Product Collapse LeavingGroup p-Nitrophenolate (Yellow Anion) Intermediate->LeavingGroup Release

Caption: Mechanism of aminolysis showing the release of the yellow p-nitrophenolate leaving group.

Experimental Protocols

Protocol A: Synthesis of Boc-Tyr(Bzl)-ONp

Objective: Isolate high-purity, crystalline Boc-Tyr(Bzl)-ONp ester. Scale: 10 mmol (scalable).

Reagents
  • Boc-Tyr(Bzl)-OH: 3.71 g (10 mmol)

  • p-Nitrophenol (HONp): 1.53 g (11 mmol, 1.1 eq)

  • Dicyclohexylcarbodiimide (DCC): 2.27 g (11 mmol, 1.1 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (dry).

  • Catalyst (Optional): Pyridine (1 eq) can accelerate the reaction but complicates workup; usually not required for ONp.

Procedure
  • Dissolution: In a round-bottom flask, dissolve Boc-Tyr(Bzl)-OH and p-nitrophenol in dry EtOAc (30–50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add DCC in one portion.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 3–12 hours.

    • Observation: A heavy white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Cool the mixture back to 0°C (to maximize DCU precipitation). Filter off the DCU through a sintered glass funnel.[2] Wash the cake with cold EtOAc.

  • Workup (Critical for Purity):

    • Wash the filtrate with 5% NaHCO₃ (3x) to remove unreacted p-nitrophenol and starting acid.

    • Note: The aqueous layer will turn bright yellow (p-nitrophenolate). Continue washing until the organic layer is clear.

    • Wash with water and brine.[2] Dry over MgSO₄.[2]

  • Crystallization: Evaporate the solvent under reduced pressure to an oil or solid. Recrystallize from hot Ethanol (EtOH) or EtOAc/Hexane .

  • Yield Calculation: Theoretical yield ~4.9 g. Target >85%.

Diagram 2: Synthesis Workflow

Synthesis_Workflow Start Start: Boc-Tyr(Bzl)-OH + p-Nitrophenol Activation Add DCC (0°C, EtOAc) Start->Activation Reaction Stir 4-12h (DCU Precipitates) Activation->Reaction Filtration Filter DCU Reaction->Filtration Wash Wash 5% NaHCO3 (Remove excess HONp) Filtration->Wash Crystallize Recrystallize (EtOH or EtOAc/Hex) Wash->Crystallize Final Pure Boc-Tyr(Bzl)-ONp Crystallize->Final

Caption: Step-by-step workflow for the synthesis and purification of Tyrosine ONp esters.

Protocol B: Coupling Tyr-ONp to Amino Component

Objective: Form a peptide bond using the isolated active ester.

Reagents
  • Boc-Tyr(Bzl)-ONp: 1.0 eq.

  • Amino Component (e.g., H-Gly-OBzl·HCl): 1.0–1.2 eq.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.0 eq (to neutralize salt).

  • Solvent: DMF or DCM (Concentration ~0.1 M).

Procedure
  • Neutralization: Dissolve the amino component salt in DMF. Add TEA/DIPEA to free the amine.

  • Coupling: Add solid Boc-Tyr(Bzl)-ONp.

  • Monitoring (Self-Validating):

    • The reaction mixture will turn yellow as p-nitrophenol is released.

    • Endpoint: Monitor by TLC or HPLC. The disappearance of the ONp ester spot and the persistence of the yellow color indicate progress.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes base), 5% NaHCO₃ (removes p-nitrophenol), and brine.

Comparative Analysis: ONp vs. Other Active Esters[3]

While N-hydroxysuccinimide (NHS/OSu) esters are more common in bioconjugation, ONp esters offer distinct advantages in synthetic peptide chemistry.

CharacteristicONp Ester (p-Nitrophenyl) OSu Ester (NHS) OPfp Ester (Pentafluorophenyl)
Reactivity Moderate (

hours)
High (

minutes)
High
Stability (Hydrolysis) High (Resistant to moisture)Low (Hydrolyzes rapidly)High
Crystallinity Excellent (Easy purification)GoodVariable (often oils)
Monitoring Visual (Yellow release) Requires TLC/HPLCRequires TLC/HPLC
Steric Sensitivity LowModerateHigh

Data Summary:

  • Melting Point (Boc-Tyr(Bzl)-ONp): 139–140°C [Ref 1].

  • Specific Rotation:

    
     (c=2, DMF).
    

Troubleshooting & Optimization

Issue: Low Solubility of Tyr Derivative
  • Cause: Protected Tyrosine is hydrophobic.

  • Solution: Use DMF or DMA (Dimethylacetamide) instead of EtOAc. If using DMF, ensure the workup involves high dilution with water/brine to extract the DMF, or evaporate under high vacuum.

Issue: "Yellow Color" False Positive
  • Context: The yellow color comes from the phenolate anion (

    
    ).
    
  • Correction: In acidic media, p-nitrophenol is colorless. If the reaction is acidic, you will not see the yellow color even if the reaction proceeds. Ensure pH > 7 using tertiary base to use the colorimetric indicator effectively.

Issue: O-Acylation of Side Chain
  • Symptom: Mass spec shows +Protected-Tyr mass on the side chain.

  • Prevention: Strictly use Tyr(Bzl) or Tyr(tBu) . If using unprotected Tyr, keep the pH below 8.0 and use only 1.0 equivalent of base.

References

  • Bodanszky, M., & Du Vigneaud, V. (1959). A Method of Synthesis of Long Peptide Chains Using a Synthesis of Oxytocin as an Example. Journal of the American Chemical Society, 81(21), 5688–5691. Link

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Chapter on Active Esters).[3] Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (2024). Product Specification: Boc-Tyr(Bzl)-OH. Link

  • Thermo Fisher Scientific. (2024). Crosslinking Chemistry Guide: NHS vs Nitrophenyl Esters. Link

Sources

Application Note: Precision Handling of Moisture-Sensitive Activated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Guide to Reproducible Bioconjugation Kinetics and Reagent Integrity

Abstract

The reproducibility of bioconjugation workflows—specifically those utilizing N-hydroxysuccinimide (NHS) and Tetrafluorophenyl (TFP) esters—is frequently compromised by a single variable: atmospheric moisture. This guide details the mechanistic competition between aminolysis and hydrolysis, provides a rigorous "Dry Chain" protocol for reagent handling, and outlines self-validating quality control measures. By controlling the hydrolytic half-life (


) through pH modulation and solvent hygiene, researchers can stabilize reaction kinetics and maximize conjugation efficiency.

The Mechanistic Challenge: Aminolysis vs. Hydrolysis

Activated esters are electrophiles designed to react with primary amines (nucleophiles) on proteins or peptides to form stable amide bonds.[1] However, water is also a nucleophile. In aqueous buffers, a kinetic race occurs between the target amine and the solvent water.

  • Aminolysis (Desired): Formation of a stable amide bond.[1][2][3]

  • Hydrolysis (Parasitic): Irreversible cleavage of the ester, releasing the leaving group (e.g., NHS) and regenerating the non-reactive carboxylic acid.

Pathway Visualization

The following diagram illustrates the competing reaction pathways. Note that hydrolysis is a "dead-end" process that consumes the reagent.

G Ester Activated Ester (NHS/TFP) Amide Stable Conjugate (Amide Bond) Ester->Amide Aminolysis (k_amine) Waste Carboxylic Acid (Non-Reactive Waste) Ester->Waste Hydrolysis (k_water) Leaving Leaving Group (NHS/TFP) Ester->Leaving Released Amine Target Primary Amine (Protein-NH2) Amine->Amide Water Water (Hydrolysis) (Competitor) Water->Waste

Figure 1: The kinetic competition between productive conjugation (Green) and parasitic hydrolysis (Red).

Reagent Selection and Stability Data

Selecting the correct ester moiety is the first line of defense against hydrolysis. While NHS esters are standard, TFP esters offer superior hydrolytic stability at the alkaline pH required for efficient amine reactivity.[1]

Table 1: Comparative Stability and Properties

Reagent TypeLeaving GroupHydrolysis

(pH 7.0)
Hydrolysis

(pH 8.0+)
SolubilityBest Use Case
NHS Ester N-hydroxysuccinimide~4–5 hours~10–60 minsOrganic (DMSO/DMF)Intracellular targets, membrane-permeable crosslinkers.
Sulfo-NHS N-hydroxysulfosuccinimide~4–5 hours~10–60 minsAqueousCell-surface labeling (membrane impermeable).
TFP Ester 2,3,5,6-Tetrafluorophenol> 24 hoursSeveral hoursOrganicHigh-value payloads requiring max efficiency; high pH reactions.

Data synthesized from Thermo Fisher Scientific and Lumiprobe technical data [1, 2].

Critical Protocol: The "Dry Chain" of Custody

The majority of reagent failure occurs before the reagent touches the buffer. Condensation upon removing a cold bottle from the freezer is the primary cause of batch degradation.

Workflow Visualization

DryChain Freezer 1. Storage (-20°C, Desiccated) Equilibrate 2. Thermal Equilibration (Wait 30-60 mins at RT) Freezer->Equilibrate DO NOT OPEN YET Open 3. Break Seal (Only after warming) Equilibrate->Open No Condensation Weigh 4. Aliquot Rapidly (Minimize air exposure) Open->Weigh Dissolve 5. Solubilization (Anhydrous DMSO/DMF) Weigh->Dissolve Immediate Use Reseal 6. Purge & Reseal (Argon/Nitrogen + Parafilm) Weigh->Reseal Protect Stock Reseal->Freezer

Figure 2: The "Dry Chain" workflow. Step 2 (Equilibration) is the most critical control point.

Step-by-Step Handling Protocol
  • Equilibration: Remove the reagent bottle from -20°C storage. Place it in a desiccator or on the benchtop. Wait 45 minutes.

    • Why? Opening a cold bottle creates a vacuum effect that sucks in humid room air, instantly hydrolyzing the top layer of the powder.

  • Solvent Preparation (Anhydrous):

    • Do not trust "fresh" bottles of DMSO/DMF. They are hygroscopic.[[“]]

    • Protocol: Add activated 3Å or 4Å molecular sieves to your DMSO bottle. Allow to stand for 24 hours before use.

    • Verification: "Wet" DMSO will cause the activated ester to hydrolyze in the stock solution within minutes [3].

  • Solubilization:

    • Dissolve the activated ester in anhydrous DMSO or DMF immediately before use.

    • Concentration: Aim for 10–100 mM stock.

    • Note: Never store dilute stocks. If storage is necessary, store as single-use aliquots at -20°C, desiccated.

Reaction Optimization & Troubleshooting

Buffer Composition[3][5][6][7][8]
  • Avoid: Primary amines (Tris, Glycine, BSA/Gelatin). These will compete with your target.

  • Recommended: PBS, HEPES, Bicarbonate/Carbonate, Borate.[5]

  • pH Strategy:

    • pH 7.2–7.5: Slower reaction, slower hydrolysis. Good for N-terminal targeting.

    • pH 8.0–8.5: Fast reaction, fast hydrolysis. Good for Lysine residues. Requires excess reagent.

Quality Control: The "Hydrolysis Check"

If conjugation efficiency is low, verify the reagent quality using its UV absorbance. The leaving group (NHS) has a distinct absorbance signature compared to the ester.

QC Protocol:

  • Dilute a small aliquot of your NHS-ester stock into pH 7.0 PBS.

  • Measure Absorbance at 260 nm .

  • Add NaOH to raise pH > 10 (forcing total hydrolysis).

  • Measure Absorbance at 260 nm again.

  • Analysis: The NHS leaving group absorbs strongly at 260 nm (

    
    ).[6][7] A massive increase in absorbance indicates the reagent was intact. If the absorbance remains unchanged (and high) before adding NaOH, the stock has already hydrolyzed [4].
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conjugation Yield Reagent HydrolysisCheck "Dry Chain" (Step 3). Use fresh anhydrous DMSO.
Precipitation Hydrophobic PayloadReduce stock concentration; add <10% DMSO to the aqueous buffer.
No Reaction Interfering BufferEnsure buffer is free of Tris, Glycine, or Azide.
Over-labeling (Aggregation) pH too high / Excess ReagentLower pH to 7.2; reduce molar equivalent of ester.

References

  • Glen Research. NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Removal of the Z-Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, represents a cornerstone in the art of peptide synthesis and modern organic chemistry. Its widespread use stems from its remarkable stability under a variety of reaction conditions, coupled with the availability of multiple, reliable methods for its removal. This dual nature of stability and selective lability makes the Z-group an invaluable tool for chemists, particularly in the intricate assembly of complex molecules like pharmaceuticals and peptidomimetics.

This application note serves as a detailed guide for researchers, scientists, and professionals in drug development on the procedures for removing the Z-protecting group following a coupling reaction. We will delve into the mechanistic underpinnings of the most common deprotection strategies, provide field-proven, step-by-step protocols, and offer expert insights to navigate potential challenges, ensuring the integrity and success of your synthetic endeavors.

Core Principles of Z-Group Deprotection: A Framework for Success

A successful deprotection strategy is not merely about following a recipe; it is about understanding the "why" behind each step. This understanding is crucial for troubleshooting and adapting protocols to new and complex substrates.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of a deprotection method is dictated by the overall molecular architecture and the presence of other functional groups. For instance, while catalytic hydrogenolysis is lauded for its mildness, it is incompatible with molecules containing other reducible moieties such as alkenes, alkynes, or certain sulfur-containing groups. In such cases, a chemist must pivot to an alternative strategy, like acidolysis, fully aware of its potential harshness and the need to protect other acid-labile functionalities. This decision-making process, rooted in a deep understanding of reaction mechanisms and substrate reactivity, is the hallmark of an experienced synthetic chemist.

Trustworthiness: Self-Validating Systems for Reliable Outcomes

Every protocol described herein is designed to be a self-validating system. This is achieved through diligent reaction monitoring. Techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are not optional checks but integral parts of the workflow. They provide real-time feedback on the reaction's progress, confirming the complete consumption of the starting material and the formation of the desired product. This iterative process of execution and verification ensures the reliability and reproducibility of the deprotection, minimizing the risk of carrying forward incompletely deprotected material into subsequent synthetic steps.

Deprotection Methodologies: A Toolkit for the Synthetic Chemist

The cleavage of the Z-group can be accomplished through several distinct chemical pathways. The most prevalent and well-established of these are catalytic hydrogenolysis and acid-catalyzed cleavage.

Catalytic Hydrogenolysis: The Workhorse of Z-Deprotection

Catalytic hydrogenolysis is the most common and generally the mildest method for removing the Z-group. It offers a clean reaction with high yields, making it the go-to method when substrate compatibility allows.

Mechanism: The reaction proceeds via the cleavage of the benzylic C-O bond through the action of hydrogen gas on the surface of a noble metal catalyst, typically palladium on carbon (Pd/C). The process generates the free amine, toluene, and carbon dioxide as byproducts.

Advantages:

  • Extremely mild and neutral reaction conditions, preserving most other functional groups.

  • High yields and clean conversions are typical.

  • Byproducts are volatile and easily removed.

Disadvantages:

  • Incompatible with other reducible functional groups like alkenes, alkynes, nitro groups, and some sulfur-containing compounds.

  • The catalyst can be poisoned by sulfur or other impurities.

  • Requires specialized equipment for handling hydrogen gas safely.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

  • Z-protected compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Step-by-Step Procedure:

  • Dissolution: Dissolve the Z-protected compound in a suitable solvent (e.g., MeOH, EtOH, or EtOAc) in a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Flush the flask with an inert gas (N₂ or Ar) to remove air.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The amount of catalyst can range from 1 to 10 mol% of the substrate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging substrates, a Parr hydrogenator or a similar apparatus is recommended to apply positive pressure of H₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed. Reaction times can vary from a few hours to overnight.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen gas and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product can then be purified by standard methods such as crystallization or column chromatography if necessary.

Expert Insights & Troubleshooting:

  • Catalyst Activity: The quality and activity of the Pd/C catalyst are crucial. If the reaction is sluggish, consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like methanol and ethanol are generally effective.

  • Catalyst Poisoning: If the substrate contains sulfur, it can poison the catalyst. In such cases, increasing the catalyst loading or using a different deprotection method may be necessary.

Transfer Hydrogenation: A Safer Alternative

For laboratories not equipped for handling hydrogen gas, transfer hydrogenation offers a convenient and safer alternative. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

Mechanism: The mechanism is similar to catalytic hydrogenation, but the hydrogen is generated in situ from a donor molecule such as ammonium formate, formic acid, or cyclohexene.

Advantages:

  • Avoids the need for handling flammable hydrogen gas.

  • Generally mild reaction conditions.

Disadvantages:

  • May require higher temperatures or longer reaction times compared to direct hydrogenation.

  • The hydrogen donor and its byproducts may need to be removed during work-up.

Experimental Protocol: Transfer Hydrogenation with Ammonium Formate

Materials and Reagents:

  • Z-protected compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Z-protected compound in methanol in a round-bottom flask.

  • Catalyst and Donor Addition: Add 10% Pd/C and ammonium formate (typically 5-10 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through Celite® to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue as required.

Acid-Catalyzed Cleavage (Acidolysis): For Hydrogenation-Sensitive Substrates

Acidolysis provides a robust alternative for deprotecting Z-groups on substrates that are sensitive to hydrogenation. Strong acids like hydrogen bromide (HBr) in acetic acid are commonly employed.

Mechanism: The reaction proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (SN2 mechanism) or formation of a benzyl cation (SN1 mechanism), leading to the release of the free amine, benzyl bromide, and carbon dioxide.

Advantages:

  • Effective for substrates with reducible functional groups.

  • Often a rapid reaction.

Disadvantages:

  • Harsh, corrosive, and potentially hazardous reagents.

  • Not suitable for molecules containing other acid-labile protecting groups (e.g., Boc, trityl) or sensitive functionalities.

Experimental Protocol: Acidolysis with HBr in Acetic Acid

Materials and Reagents:

  • Z-protected compound

  • 33% HBr in acetic acid

  • Glacial acetic acid

  • Diethyl ether (for precipitation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Z-protected compound in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Upon completion, add the reaction mixture to a large volume of cold diethyl ether to precipitate the hydrobromide salt of the deprotected amine.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum. The free amine can be obtained by neutralization with a suitable base.

Expert Insights & Troubleshooting:

  • Moisture Sensitivity: HBr in acetic acid is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment.

  • Side Reactions: Be mindful of potential side reactions with other acid-sensitive functional groups in your molecule.

Data Presentation and Comparison

Deprotection MethodReagents & ConditionsAdvantagesDisadvantagesSubstrate Compatibility
Catalytic Hydrogenolysis H₂, Pd/C, RT, atmospheric or elevated pressureMild, clean, high yield, neutral pHRequires H₂ gas, catalyst can be poisoned, incompatible with reducible groupsStable to acid and base; sensitive to reducible groups (alkenes, alkynes, nitro groups)
Transfer Hydrogenation Ammonium formate, Pd/C, refluxSafer than H₂ gas, mild conditionsMay require heat, longer reaction timesSimilar to catalytic hydrogenolysis
Acidolysis HBr in Acetic Acid, RTFast, effective for hydrogenation-sensitive substratesHarsh, corrosive, not orthogonal to acid-labile groupsStable to hydrogenation; sensitive to strong acids (Boc, Trityl groups are cleaved)
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄, 75 °CGood for sensitive substrates, orthogonal to hydrogenation and acidolysisMay require elevated temperatures, potential for side reactions with electrophilic centersTolerant of reducible and acid-labile groups

Visualization of the Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of a Z-protected amine, a process that is fundamental to multi-step organic synthesis.

Z_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_analysis Analysis & Purification Z_Protected_Amine Z-Protected Amine Select_Method Select Deprotection Method (Hydrogenolysis, Acidolysis, etc.) Z_Protected_Amine->Select_Method Reaction_Setup Reaction Setup & Execution Select_Method->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Iterative Process Monitoring->Reaction_Setup Workup Work-up & Purification Monitoring->Workup Reaction Complete Isolated_Amine Isolated Amine Workup->Isolated_Amine

Caption: General workflow for the deprotection of a Z-protected amine.

Conclusion

The removal of the Z-protecting group is a critical step in many synthetic routes. A thorough understanding of the available methodologies, their mechanisms, and their limitations is paramount for success. Catalytic hydrogenolysis remains the method of choice for its mildness and efficiency, while acidolysis provides a powerful alternative for substrates incompatible with reduction. By carefully selecting the appropriate deprotection strategy and diligently monitoring the reaction, researchers can confidently and reliably unmask the amine functionality, paving the way for the successful completion of their synthetic targets.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines – Carbamates. (2018-06-07). Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019-10-02). Available from: [Link]

  • Patents, Google. WO2020100086A1 - Removal of thiocarbonylthio end groups from polymers.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025-08-06). Available from: [Link]

  • Organic Chemistry Data. Reduction and Oxidation :: Catalytic Hydrogenation. Available from: [Link]

Conditions for t-butyl side chain deprotection of tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the tert-butyl (tBu) protecting group from Tyrosine (Tyr) is a pivotal step in Fmoc solid-phase peptide synthesis (SPPS). While acidolytic cleavage is standard, the generation of reactive tert-butyl carbocations presents a significant risk of alkylation side reactions, particularly ortho-alkylation of the Tyr phenol ring. This guide details the mechanistic imperatives, scavenger selection criteria, and validated protocols to ensure quantitative deprotection while preserving peptide integrity.[1]

Mechanistic Foundation: The Carbocation Threat

In Fmoc chemistry, the Tyr side chain is protected as a tert-butyl ether. Upon treatment with Trifluoroacetic Acid (TFA), the ether bond is cleaved via an SN1-like mechanism.

  • Protonation: The ether oxygen is protonated by TFA.

  • Cleavage: The C-O bond breaks, releasing the deprotected Tyrosine (phenol) and a reactive tert-butyl carbocation (

    
    ).
    
  • The Critical Junction: The

    
     is an electrophile seeking electron-rich centers.
    
    • Desired Path: The cation is intercepted by a scavenger (e.g., TIS, Water) and neutralized.

    • Side Reaction (Alkylation): The cation attacks the electron-rich ortho-position of the newly liberated Tyrosine phenol ring (or Trp/Met/Cys residues), forming a stable C-alkylated impurity (+56 Da) that is difficult to separate.

Expert Insight: The "Mass Illusion." Both incomplete deprotection (O-tBu) and ring alkylation (C-tBu) result in a mass shift of +56 Da relative to the target peptide. Standard ESI-MS cannot distinguish them; however, they have distinct HPLC retention times.

Figure 1: Mechanistic Pathway & Scavenging

TyrDeprotection Protected Tyr(tBu) (Protected) Protonated Protonated Intermediate Protected->Protonated + TFA (H+) Cation t-Butyl Cation (tBu+) Protonated->Cation Release TyrFree Tyrosine (Native) Protonated->TyrFree Cleavage Byproduct Inert Byproduct (Isobutane/t-Butanol) Cation->Byproduct Path A: Scavenging (Success) SideReaction Ortho-Alkylated Tyr (Permanent Impurity) Cation->SideReaction Path B: Re-alkylation (Failure) TyrFree->SideReaction Attack on Ring Scavenger Scavenger (TIS/Water/EDT) Scavenger->Byproduct

Caption: Acid-mediated cleavage of Tyr(tBu) generates reactive carbocations. Effective scavenging (Path A) is required to prevent irreversible ring alkylation (Path B).

Critical Parameters & Scavenger Selection

The choice of cleavage cocktail is dictated by the peptide sequence. A "universal" cocktail is often overkill for simple sequences, while a "simple" cocktail is disastrous for complex ones.

Table 1: Scavenger Functionality Matrix
ScavengerRoleTarget SpeciesNotes
Water Nucleophile

Hydrolyzes cation to t-butanol. Essential but insufficient alone for Trp/Met/Cys.
TIS (Triisopropylsilane)Hydride Donor

, Trityl
Reduces cations to alkanes (e.g., isobutane). Highly effective, non-odorous.[2]
Phenol Trap

Protects Tyr and Trp rings via competitive reaction.
EDT (1,2-Ethanedithiol)Nucleophile

, Nitrenes
Critical for Cys, Met, Trp. Prevents Met oxidation. High Odor.
DODT (3,6-Dioxa-1,8-octanedithiol)Nucleophile

Less odorous alternative to EDT.
Thioanisole AcceleratorPmc/Mtr (Arg)Accelerates Arg deprotection.[1][3] Warning: Can promote Met alkylation if EDT is absent.

Protocol: Validated Cleavage Conditions

Selection Guide
  • Protocol A (Standard): Peptides containing Tyr, Ser, Thr, Lys, Asp, Glu, Ala, Gly, Leu, Val, Ile, Pro, Phe, His.

  • Protocol B (High Performance - "Reagent K"): Peptides containing Cys, Met, or Trp in addition to Tyr.[4]

Protocol A: The "Standard" Cocktail (Odorless)
  • Composition: TFA / TIS / Water (95 : 2.5 : 2.5 v/v)[3][5]

  • Application: Routine synthesis of non-sensitive sequences.

Protocol B: Reagent K (The Gold Standard)
  • Composition: TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v)[3][4][5][6]

  • Application: Complex sequences. The phenol and thioanisole specifically protect the Tyr aromatic ring and accelerate Arg(Pbf) removal, while EDT protects Met/Cys.

Step-by-Step Workflow

1. Preparation

  • Ensure the peptidyl-resin is washed (

    
     DCM) and thoroughly dried under nitrogen. Residual DMF is basic and will neutralize the TFA, inhibiting cleavage.
    
  • Safety: Perform all steps in a fume hood. TFA is corrosive; EDT is malodorous.

2. Cocktail Preparation

  • Prepare the cocktail fresh.

  • Example (10 mL Reagent K): Weigh 0.5g Phenol (solid) into a tube. Add 0.25 mL EDT, 0.5 mL Thioanisole, 0.5 mL Water. Fill to 10 mL with TFA. Vortex until dissolved.

3. Reaction

  • Add cocktail to resin (Ratio: 10-20 mL per gram of resin).

  • Agitation: Shake or stir gently at Room Temperature (20-25°C) .

  • Duration:

    • Standard: 2 Hours .[3][5]

    • Multiple Arg(Pbf) or Trp(Boc): Extend to 3 Hours .

    • Note: Do not exceed 4 hours to minimize Tryptophan degradation.

4. Isolation

  • Filter resin through a fritted syringe or funnel.[1] Collect filtrate.

  • Wash resin with

    
     mL fresh TFA; combine with filtrate.
    
  • Precipitation: Dropwise add the TFA filtrate into cold Diethyl Ether (

    
     volume of TFA) at -20°C.
    
  • Centrifuge (3000 rpm, 5 min, 4°C). Decant ether. Repeat ether wash

    
    .
    
Figure 2: Experimental Workflow

Workflow cluster_Cocktail Cocktail Selection Start Dry Peptidyl-Resin Choice Contains Cys/Met/Trp? Start->Choice ReagentA Standard Cocktail (TFA/TIS/H2O) Choice->ReagentA No ReagentK Reagent K (TFA/Phenol/Thio/EDT/H2O) Choice->ReagentK Yes Reaction Cleavage Reaction 2-3 Hours @ RT ReagentA->Reaction ReagentK->Reaction Filter Filtration (Separate Resin) Reaction->Filter Precip Precipitation Cold Diethyl Ether (-20°C) Filter->Precip Isolate Centrifugation & Drying Precip->Isolate QC QC: HPLC & MS Isolate->QC

Caption: Decision tree for cleavage cocktail selection and downstream processing workflow.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass +56 Da 1. Incomplete Deprotection2. Ortho-Alkylation (C-tBu)Differentiation: Run analytical HPLC. 1. If peak is broad/late-eluting: Likely incomplete. Action: Re-treat with fresh cocktail.2. If peak is distinct/sharp: Likely alkylation. Action: Irreversible. Optimize scavenger ratio (add Phenol/EDT) for next synthesis.
Mass +16 Da Methionine OxidationAction: Add DTT or Iodide to cleavage cocktail. Ensure EDT was used.
Low Yield Peptide precipitated on resinAction: Filter the TFA, then wash resin with DMF/Acetic Acid to dissolve aggregated peptide.
Yellow Color Trityl cation releaseNormal observation. Indicates successful removal of Trt groups (from Cys/His/Asn).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][7][8][9] Chemical Reviews. A comprehensive review of protection strategies and deprotection mechanisms.

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[5][7] International Journal of Peptide and Protein Research. The foundational paper establishing Reagent K.

  • Sigma-Aldrich. "Cleavage and Deprotection Protocols for Fmoc SPPS." Technical Bulletin. Detailed protocols for Reagent B and K.

  • Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Peptide Synthesis Guide. Overview of scavenger roles and troubleshooting.

Sources

Scale-up peptide synthesis using Z-Tyr(tBu)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: STRATEGIC OVERVIEW

The Case for Active Esters in Scale-Up

While Solid-Phase Peptide Synthesis (SPPS) dominates discovery chemistry, solution-phase synthesis remains the gold standard for multi-kilogram GMP production of short therapeutic peptides (3–10 mers).[1] In this context, Z-Tyr(tBu)-ONp (Benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester) represents a high-fidelity "pre-activated" building block.[1]

Unlike in situ activation methods (e.g., EDC/HOBt or HATU), which can generate transient, racemization-prone O-acylisourea intermediates, Z-Tyr(tBu)-ONp is a stable, isolable, and crystallizable species.[1] Its use eliminates the variability of activation kinetics during the batch run, offering a Process Analytical Technology (PAT) friendly profile where the reaction byproduct (p-nitrophenol) serves as a built-in colorimetric indicator.

Chemical Logic & Orthogonality

This protocol leverages a dual-protection strategy designed for maximum purity:

  • N-Terminal Protection (Z/Cbz): Removed via catalytic hydrogenolysis (

    
    ). This is a mild, neutral condition that leaves the side-chain protection intact.[2]
    
  • Side-Chain Protection (tBu): Acid-labile.[1][3] It remains stable during Z-removal, preventing premature tyrosine oxidation or alkylation.[1]

  • Activation (ONp): The p-nitrophenyl ester provides a "Goldilocks" reactivity—fast enough for quantitative coupling but slow enough to prevent background hydrolysis or racemization.[1]

PART 2: DETAILED PROTOCOL

Material Specifications
ComponentSpecificationFunction
Z-Tyr(tBu)-ONp Purity >99.0% (HPLC)Activated Amino Acid
Amine Component Free base or HCl saltNucleophile (H-AA-OR or Peptide)
Solvent (DMF/THF) Anhydrous, amine-freeReaction Medium
HOBt (Optional) 0.1 – 0.5 eqCatalyst (accelerates rate 10x)
DIPEA Redistilled, 1.0–1.1 eqBase (only if Amine is a salt)
The "Self-Validating" Coupling Protocol

Scale: 100 g (Example Basis) Vessel: 2L Jacketed Reactor with overhead stirring[1]

Step 1: Preparation & Dissolution
  • Charge the Amine Component (e.g., H-Pro-NH2 or peptide fragment) into the reactor.

  • Add DMF (5–7 volumes relative to mass).[1] Stir until fully dissolved.

    • Critical Check: If the amine is a salt (e.g., HCl), add DIPEA (1.0 eq) slowly at 0°C. Ensure pH is 7–8 (wet pH paper).[1] Do not use excess base to avoid racemization.

Step 2: Coupling Reaction
  • Add Z-Tyr(tBu)-ONp (1.05 eq) as a solid in a single portion.[1]

  • (Optional) Add HOBt (0.1 eq) to catalyze the reaction if the amine is sterically hindered.[1]

  • Temperature Control: Maintain internal temperature at 20–25°C .

  • Visual Validation: The solution will turn yellow within minutes due to the release of p-nitrophenol (HONp). This confirms the reaction has started.

Step 3: Process Monitoring (The "Stop" Signal)

Monitor the reaction by HPLC or TLC.

  • Target: < 0.5% remaining Amine Component.

  • Timeframe: Typically 4–12 hours.

  • Byproduct Check: The UV trace will show a growing peak for p-nitrophenol (distinct absorbance at ~310 nm in acid, shifts to ~400 nm in base).

Step 4: Work-Up (The HONp Purge)

The removal of p-nitrophenol is the critical quality attribute (CQA) of this step.

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) (10 volumes).

  • Acid Wash: Wash with 5% Citric Acid or KHSO4 (removes unreacted amine and DIPEA).[1]

  • The "Yellow" Wash (Critical):

    • Wash the organic layer with 5% Na2CO3 or NaHCO3 .

    • Observation: The aqueous layer will turn bright yellow (p-nitrophenolate anion).[1]

    • Repeat this wash until the aqueous layer is colorless .

    • Why? This visually validates that all toxic byproduct and unreacted active ester (which hydrolyzes to HONp in base) have been removed.[1]

  • Final Wash: Brine wash to neutral pH.[1] Dry over MgSO4.[1]

Step 5: Isolation
  • Concentrate the organic layer under reduced pressure.

  • Crystallization: Add an anti-solvent (e.g., Hexane or Et2O) to induce crystallization of Z-Tyr(tBu)-Peptide .[1]

  • Filter and dry.[1]

PART 3: VISUALIZATION & LOGIC

3.1 Reaction Mechanism & Process Flow

G Start Start: Amine Component (H-Peptide-OR) Intermediate Transition State (Tetrahedral) Start->Intermediate + Reagent Reagent Reagent: Z-Tyr(tBu)-ONp Reagent->Intermediate Product Product: Z-Tyr(tBu)-Peptide-OR Intermediate->Product Nucleophilic Acyl Substitution Byproduct Byproduct: p-Nitrophenol (Yellow) Intermediate->Byproduct Leaving Group Release Byproduct->Product Separated via Basic Extraction

Figure 1: Mechanistic pathway of the aminolysis reaction. The release of the yellow p-nitrophenol serves as a visual proxy for reaction progress.

3.2 Scale-Up Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Work-Up Phase (Purification) Step1 Dissolve Amine (DMF, 20°C) Step2 Add Z-Tyr(tBu)-ONp (Solid Addition) Step1->Step2 Step3 Monitor Color Change (Clear -> Yellow) Step2->Step3 Step4 Dilute w/ EtOAc Acid Wash (Remove Amine) Step3->Step4 Completion (>99%) Step5 Basic Wash (Na2CO3) CRITICAL: Remove HONp Step4->Step5 Step6 Check Aqueous Layer (Must be Colorless) Step5->Step6 End Final Product Z-Tyr(tBu)-Peptide Step6->End Crystallize

Figure 2: Step-by-step process flow emphasizing the critical "Yellow Wash" purification step.

PART 4: TROUBLESHOOTING & OPTIMIZATION

IssueProbable CauseCorrective Action
Slow Reaction (>24h) Steric hindrance or low concentration.[1]Add 0.1 eq HOBt as a catalyst.[1] Increase concentration to 0.5 M.
Racemization Detected Excess base or high temperature.[1]Ensure DIPEA is exactly 1.0 eq relative to salt.[1] Keep T < 25°C.
Product is Yellow Residual p-nitrophenol.[1]Repeat Na2CO3 washes.[1] If persistent, dissolve in EtOAc and filter through a pad of silica or activated carbon.
Low Solubility Peptide chain aggregation.[1]Switch solvent to NMP or add chaotropic salts (LiCl) to disrupt H-bonds.[1]

References

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on active ester chemistry). [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4] Chemical Reviews, 109(6), 2455-2504.[1] (Review of Z/tBu orthogonality). [1]

  • Sewald, N., & Jakubke, H. D. (2009). Peptides: Chemistry and Biology. Wiley-VCH.[1] (Protocols for p-nitrophenyl ester coupling). [1]

  • PubChem. (2023).[1] "Z-Tyr(tBu)-OH Compound Summary." (Physical properties and safety data). [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Slow Coupling Rates with Z-Tyr(tBu)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that even with established protocols, challenges can arise. This guide provides in-depth troubleshooting for a common issue: slow or incomplete coupling reactions when using N-α-Cbz-O-tert-butyl-L-tyrosine p-nitrophenyl ester, or Z-Tyr(tBu)-ONp.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing very slow coupling with Z-Tyr(tBu)-ONp. What are the most likely causes?

Slow coupling of Z-Tyr(tBu)-ONp is a frequent observation stemming from a combination of its intrinsic properties and the specific context of the growing peptide chain. While p-nitrophenyl (ONp) esters are convenient for their stability and the ability to monitor the reaction colorimetrically, they are considered only moderately reactive compared to modern coupling reagents. The primary culprits for slow reactions fall into four main categories: steric hindrance, poor solubility, suboptimal reaction conditions, and reagent degradation.

The following diagnostic workflow can help you systematically identify the root cause of the issue.

G cluster_start cluster_diagnosis Phase 1: Initial Diagnosis cluster_root_cause Phase 2: Identify Root Cause cluster_solutions Phase 3: Implement Solutions start START: Slow Z-Tyr(tBu)-ONp Coupling Detected solubility 1. Check Solubility Is Z-Tyr(tBu)-ONp fully dissolved in the reaction solvent? start->solubility monitoring 2. Monitor Reaction Is the yellow p-nitrophenolate color developing as expected? solubility->monitoring solubility_issue Root Cause: Solubility/Aggregation Reagent not available for reaction or peptide chain is collapsing. solubility->solubility_issue If No reagents 3. Verify Reagents & Conditions Are solvents anhydrous? Is the base appropriate? Is the resin deprotected? monitoring->reagents steric_hindrance Root Cause: Steric Hindrance Bulky Z- and tBu- groups impede the amine nucleophilic attack. monitoring->steric_hindrance If Slow/Pale conditions_issue Root Cause: Suboptimal Conditions Incorrect solvent, base, or temperature is hampering the reaction rate. reagents->conditions_issue If Any Issue Found solution_steric Solution for Steric Hindrance: • Increase temperature (40-50°C) • Extend reaction time (up to 24h) • Switch to a more potent coupling reagent (e.g., HATU, HCTU) with Z-Tyr(tBu)-OH steric_hindrance->solution_steric solution_solubility Solution for Solubility: • Switch to a better solvent (e.g., NMP, TFE) • Add chaotropic salts (e.g., LiCl) • Perform coupling at elevated temperature solubility_issue->solution_solubility solution_conditions Solution for Conditions: • Use fresh, anhydrous solvents • Optimize base (e.g., DIPEA, NMM) • Confirm complete Fmoc/Boc deprotection • Consider double coupling conditions_issue->solution_conditions

Caption: Troubleshooting workflow for slow Z-Tyr(tBu)-ONp coupling.

Q2: How can I definitively diagnose the cause of my slow coupling reaction?

A few simple analytical procedures can provide clear evidence for the underlying problem.

  • Visual Solubility Check: Before adding the Z-Tyr(tBu)-ONp to your reaction vessel, dissolve it in the intended volume of solvent (e.g., DMF). Hold the solution against a light source. If you observe any suspended particles or cloudiness, you have a solubility problem. The effective concentration of the reagent is lower than intended, which will slow the reaction kinetics.

  • Colorimetric Reaction Monitoring: The coupling reaction releases the p-nitrophenolate anion, which has a distinct yellow color.

    • No or Pale Yellow Color: If the solution remains colorless or turns only a very pale yellow after a significant amount of time, it indicates that the reaction is not proceeding. This could be due to a fully unreactive N-terminus (deprotection failure) or severe steric hindrance.

    • Intense Yellow Color Develops Slowly: This is the classic sign of a slow but proceeding reaction, often pointing towards moderate steric hindrance or suboptimal conditions.

  • Analytical Test Cleavage: If you are performing Solid-Phase Peptide Synthesis (SPPS), you can diagnose the issue with high confidence by analyzing the peptide product.

    • After the coupling step has run for its intended time, take a small sample of the resin beads (approx. 5-10 mg).

    • Wash the beads thoroughly with DMF and then DCM.

    • Dry the beads under vacuum.

    • Cleave the peptide from this small resin sample using an appropriate cleavage cocktail (e.g., 95% TFA with scavengers for an Fmoc/tBu strategy).[1][2]

    • Analyze the crude cleaved product using Mass Spectrometry (MS).

    • Interpreting the MS Data: The presence of a major peak corresponding to the mass of the peptide without the Tyr(tBu) residue is definitive proof of coupling failure. This "deletion sequence" confirms that the previous steps were successful, but the Z-Tyr(tBu)-ONp addition failed.

Q3: My diagnostics point to steric hindrance. What are my best strategies to overcome this?

Steric hindrance is arguably the most common reason for difficult couplings involving Z-Tyr(tBu)-ONp. The bulky tert-butyl (tBu) group on the tyrosine side chain, combined with the N-terminal benzyloxycarbonyl (Z) group and potentially a bulky amino acid at the N-terminus of the peptide chain (e.g., Val, Ile, or another Pro), creates a crowded environment that impedes the approach of the nucleophilic amine.[3][4]

Strategy 1: Optimize Reaction Conditions

  • Increase Temperature: Running the reaction at an elevated temperature (e.g., 40-50°C) can provide the necessary activation energy to overcome the steric barrier.

  • Extend Reaction Time: For sluggish reactions, simply allowing more time (e.g., 12-24 hours) can be sufficient to drive the reaction to completion.

  • Double Coupling: After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and add a fresh solution of Z-Tyr(tBu)-ONp and base to repeat the coupling.[5]

Strategy 2: Switch to a More Powerful Activation Method (Recommended) The most robust solution is often to bypass the ONp ester entirely. Instead, use the corresponding carboxylic acid, Z-Tyr(tBu)-OH , and activate it in situ with a modern, highly potent coupling reagent. This approach forms a more reactive ester intermediate directly in the reaction vessel, dramatically increasing coupling efficiency.

Coupling Reagent Activating Mechanism Relative Speed Key Considerations
(pre-formed ONp) p-Nitrophenyl EsterSlowStable, but low reactivity. Not ideal for hindered couplings.
HBTU/HCTU Forms OBt/Cl-OBt esterFastHighly efficient. HCTU is often faster and less prone to side reactions.
HATU Forms OAt esterVery FastAmong the most powerful reagents, excellent for hindered couplings.[6][7]
PyBOP Forms OBt esterFastPhosphonium-based reagent; avoids guanidinylation side reactions.[8][9]
COMU Forms Oxyma esterVery FastHigh efficiency similar to HATU but with a non-explosive leaving group (Oxyma).[10]
Experimental Protocol: High-Efficiency Coupling of Z-Tyr(tBu)-OH using HATU

This protocol describes a standard procedure for coupling a sterically hindered amino acid on a solid support.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in high-purity, anhydrous DMF for at least 30 minutes. Perform the N-terminal deprotection step (e.g., with 20% piperidine in DMF for Fmoc) and wash the resin thoroughly (5x DMF).

  • Activation Solution: In a separate vial, dissolve Z-Tyr(tBu)-OH (3-5 equivalents), HATU (3-5 equivalents), and a non-nucleophilic base like DIPEA or NMM (6-10 equivalents) in DMF.

  • Pre-activation: Allow the activation solution to stand for 1-2 minutes. You may observe a color change.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the temperature can be raised to 40°C.[7]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) to remove all excess reagents and byproducts.[7]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines) on a small sample of resin beads to confirm the absence of free amines, indicating reaction completion. If the test is positive, a second coupling is recommended.

Q4: I've confirmed my Z-Tyr(tBu)-ONp has poor solubility in DMF. What are my options?

Poor solubility is a significant barrier to efficient coupling. If the reagent is not fully dissolved, the reaction rate will be severely limited. The Z-group, in particular, can reduce solubility in standard peptide synthesis solvents.

Solvent/Additive Properties & Rationale
N-Methyl-2-pyrrolidone (NMP) A strong polar aprotic solvent with excellent solvating properties for protected amino acids and growing peptide chains. Often a direct, more effective substitute for DMF.[11]
Dimethyl Sulfoxide (DMSO) A highly polar solvent that can disrupt peptide aggregation and improve the solubility of difficult reagents. Often used as a co-solvent with DMF or NMP.
"Greener" Alternatives Solvents like N-butylpyrrolidinone (NBP) or binary mixtures such as DMSO/ethyl acetate are being explored as less hazardous alternatives to DMF and may offer different solubility profiles.[12][13]
Chaotropic Salts (e.g., 0.4 M LiCl) Adding a salt like LiCl to the DMF can help break up secondary structures in the growing peptide chain that may be causing aggregation and limiting access to the N-terminus.[5]
Q5: Could my reagents or general procedure be the problem?

Absolutely. It is critical to rule out fundamental procedural errors.

  • Reagent Integrity: Z-Tyr(tBu)-ONp and especially modern coupling reagents can be sensitive to moisture. Ensure they are stored in a desiccator and that bottles are warmed to room temperature before opening to prevent condensation.[14]

  • Solvent Quality: Always use high-purity, anhydrous solvents. Water can hydrolyze the active ester, inactivating the reagent. Polar aprotic solvents like DMF and NMP are hygroscopic and should be handled accordingly.[11]

  • Base Selection: The choice and amount of base are crucial. Tertiary amines like diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are standard choices.[15] Ensure the correct stoichiometry is used, as excess base can promote side reactions, while insufficient base can stall the reaction.

  • Incomplete Deprotection: Before blaming the coupling step, be certain the N-terminal protecting group of the peptide on the resin (e.g., Fmoc or Boc) was completely removed. A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines like proline) before coupling is essential.

References

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Galan, C., et al. (2018). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... [Diagram]. ResearchGate. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 60(12), 3701-3705. [Link]

  • Bodanszky, M. (1955). Peptide Bond Formation by Using p-Nitrophenyl Esters. Nature, 175, 685. ResearchGate. Retrieved from [Link]

  • Hathaway, B. J., et al. (2021). Quantitative Measurement of Transthyretin Mistargeting by Proximity Labeling and Parallel Reaction Monitoring. ACS Chemical Biology, 16(10), 1959-1968. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.28. [Link]

  • Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(42), 7575-7577. ResearchGate. Retrieved from [Link]

  • Payne, R. J., et al. (2011). Supplementary Information: Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, H., & Ye, Y. (2005). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Biopolymers, 80(2-3), 172-178. [Link]

  • Albericio, F., & Garcia-Ramos, Y. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Molecules, 25(3), 503. [Link]

  • Collins, J., et al. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Retrieved from [Link]

  • Ipsen. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Gray, H. B., et al. (2024). An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. International Journal of Molecular Sciences, 25(2), 859. [Link]

  • GYROS PROTEIN TECHNOLOGIES. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • Wolf, T. J. A., et al. (2020). Monitoring the Evolution of Relative Product Populations at Early Times during a Photochemical Reaction. Journal of the American Chemical Society, 142(28), 12344-12354. [Link]

  • Kim, D., et al. (2024). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Molecules, 29(3), 698. [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

Sources

Technical Support Center: A-Z Guide to Preventing Racemization with Z-Tyr(tBu)-ONp

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Z-Tyr(tBu)-ONp [N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine p-nitrophenyl ester]. This document provides in-depth technical guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals to mitigate the risk of racemization during peptide synthesis. Our goal is to equip you with the foundational knowledge and actionable protocols necessary to ensure the stereochemical integrity of your final peptide product.

Section 1: Understanding the Racemization Mechanism

Q1: Why is Z-Tyr(tBu)-ONp, and other activated amino acids, prone to racemization?

The susceptibility of activated amino acids to racemization is a well-documented challenge in peptide chemistry.[1] The primary and most common pathway for this loss of stereochemical integrity is through the formation of a planar intermediate called a 5(4H)-oxazolone (also known as an azlactone).[2][3]

Here's a breakdown of the causal mechanism:

  • Activation is Key: The process begins with the activation of the carboxyl group of the N-protected amino acid. In Z-Tyr(tBu)-ONp, the p-nitrophenyl (-ONp) group is an effective leaving group, making the carbonyl carbon highly electrophilic and ready for nucleophilic attack by an amine.

  • The Role of Base: In the presence of a base, the acidic proton on the α-carbon of the activated amino acid can be abstracted.[4]

  • Cyclization to Oxazolone: The N-terminal protecting group's carbonyl oxygen then attacks the activated carboxyl group, leading to the formation of a five-membered ring—the oxazolone.[3][5]

  • Loss of Chirality: This oxazolone intermediate is planar and achiral at the C-4 position (the original α-carbon). The system readily tautomerizes to its aromatic oxazole form, which is stabilized.[4]

  • Non-Stereospecific Attack: When the N-terminal amine of the coupling partner attacks this planar intermediate, it can do so from either face with nearly equal probability. This non-stereospecific ring-opening results in a mixture of both the desired L-L diastereomer and the undesired D-L diastereomeric peptide.[3]

While urethane-based protecting groups like Z (Carbobenzyloxy) and Fmoc are known to suppress racemization compared to simple acyl groups, the risk is not eliminated, especially under non-optimized reaction conditions.[4]

Caption: Figure 1: Oxazolone-Mediated Racemization Pathway.

Section 2: Troubleshooting Guide

Q2: My final peptide product shows a significant diastereomeric impurity by HPLC. What are the most likely causes?

Observing a diastereomeric impurity is a common issue directly linked to racemization during the coupling step. The following factors are the most probable culprits, often acting in combination:

  • Incorrect Base Selection or Excess: The choice and amount of base are critical.[2] Stronger bases or using a large excess of any base will accelerate the abstraction of the α-proton, driving the formation of the oxazolone intermediate.[6] N,N-diisopropylethylamine (DIPEA) is a frequent offender if not used judiciously.[2]

  • Elevated Reaction Temperature: Higher temperatures increase the rate of nearly all chemical reactions, including racemization.[2] Running the coupling at room temperature or above without careful monitoring can significantly increase the formation of the undesired epimer.

  • Prolonged Reaction Time: The longer the activated amino acid is exposed to basic conditions before being consumed, the more time it has to racemize. Leaving a coupling reaction to run overnight "just to be sure" is a common and detrimental practice.

  • Solvent Polarity: Highly polar aprotic solvents can facilitate racemization. While solvent choice is often dictated by solubility, using less polar solvents when possible can help minimize racemization.[2]

  • Premature or Extended Pre-activation: If using a coupling reagent that requires a pre-activation step, allowing the activated species to sit for an extended period before adding the amine component is highly problematic.

Q3: I see a side product with the same mass as my target peptide. How can I confirm it's a diastereomer and quantify it?

Mass spectrometry (MS) will show identical masses for diastereomers, so chromatographic separation is necessary for confirmation and quantification.

  • The Gold Standard: Chiral HPLC: The most definitive method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). These columns are designed to interact differently with stereoisomers, leading to different retention times.

  • Standard Reversed-Phase HPLC (RP-HPLC): Often, diastereomeric peptides can be separated on standard RP-HPLC columns (like C18), especially for longer peptides.[7] The incorporation of a D-amino acid can alter the peptide's overall conformation and hydrophobicity just enough to allow for separation.[7] To achieve this, you may need to optimize the method by:

    • Running a very shallow gradient.

    • Lowering the column temperature to enhance subtle interaction differences.

    • Trying different mobile phase modifiers (e.g., TFA, formic acid).

  • Chiral Amino Acid Analysis: This is an advanced technique where the peptide is hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed by chiral gas chromatography (GC) or HPLC to determine the D/L ratio for each amino acid.[8]

Section 3: Proactive Prevention: Best Practices & Validated Protocols

Adhering to a validated protocol is the most effective way to prevent racemization. The following methodology incorporates best practices derived from extensive field experience.

Experimental Protocol: Minimized Racemization Coupling of Z-Tyr(tBu)-ONp

This protocol assumes a standard solution-phase coupling.

  • Reagent & Glassware Preparation:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous solvents. Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices, with DCM being less polar and potentially preferable for minimizing racemization if solubility allows.[2]

    • Use high-purity Z-Tyr(tBu)-ONp, the amine component, and base.

  • Reaction Setup:

    • Dissolve the amine component (1.0 equivalent) in the chosen anhydrous solvent in the reaction vessel.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Activated Amino Acid:

    • In a separate flask, dissolve Z-Tyr(tBu)-ONp (1.05 to 1.1 equivalents) in a minimal amount of the same solvent.

    • Add the Z-Tyr(tBu)-ONp solution to the cooled amine solution and stir.

  • Base Addition (The Critical Step):

    • Base Selection: Use a weaker tertiary amine base like N-methylmorpholine (NMM) .[2][4] Avoid stronger bases like Triethylamine (TEA) or DBU. While DIPEA is common, NMM is generally a safer choice regarding racemization.

    • Stoichiometry: If your amine component is a hydrochloride or TFA salt, add 1.0 equivalent of base to neutralize the salt, plus a catalytic amount (e.g., 0.1 equivalents) to facilitate the reaction. Avoid a large excess.

    • Method of Addition: Add the base slowly and dropwise to the cooled reaction mixture. A rapid, single-shot addition can create localized areas of high base concentration, promoting racemization.

  • Reaction Execution & Monitoring:

    • Maintain the reaction at 0 °C for the first 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and continue stirring.

    • Monitor the reaction progress closely using TLC or LC-MS. Check for the consumption of the limiting reagent (typically the amine component).

    • Once the starting material is consumed (typically within 4-12 hours), proceed immediately to workup. Do not let the reaction run unnecessarily overnight.

  • Workup & Purification:

    • Quench the reaction as appropriate (e.g., with dilute acid wash) to remove excess base.

    • Proceed with standard extraction and purification procedures.

Data Table: Impact of Reaction Parameters on Racemization

The following table illustrates how different experimental choices can affect the stereochemical purity of the final product.

ParameterCondition A (High Risk)Condition B (Low Risk / Recommended)Typical % D-IsomerSource
Base Triethylamine (TEA)N-methylmorpholine (NMM)5-15% vs. <1-2% [2][4]
Temperature 25 °C (Room Temp)0 °C → Room Temp3-10% vs. <1% [2]
Reaction Time 24 hours (unmonitored)4-8 hours (monitored to completion)Can double or triple racemization vs. baselineGeneral Principle
Solvent DMF (highly polar)DCM (less polar)Higher vs. Lower [2]

Section 4: Frequently Asked Questions (FAQs)

Q4: Are there alternative activation methods for Tyr(tBu) that are inherently less prone to racemization than p-nitrophenyl esters?

Yes. While active esters like -ONp are effective, modern peptide chemistry often employs in-situ coupling reagents that generate an activated intermediate that reacts quickly with the amine. This minimizes the time the activated amino acid exists and can racemize. Excellent alternatives include:

  • Carbodiimides with Additives: Using Diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive like Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt is a highly effective, low-racemization strategy.[2][4]

  • Uronium/Aminium Reagents: Reagents like HATU or HBTU, when used with a suitable base (like NMM or DIPEA in controlled amounts), are very efficient and generally low in racemization.[2]

Q5: Does the tert-Butyl (tBu) protecting group on the tyrosine side chain influence racemization?

The tBu group itself does not directly participate in the oxazolone formation mechanism. Its primary role is to protect the phenolic hydroxyl group. Racemization is almost exclusively a function of the chemistry occurring at the α-carbon and the activated carboxyl group. However, the bulky nature of the tBu group can influence the overall solubility and conformational properties of the amino acid derivative, which may have minor, indirect effects on reaction kinetics.

Q6: I work in solid-phase peptide synthesis (SPPS). Do the same principles apply?

Absolutely. All the principles discussed—base selection, temperature, and reaction time—are equally, if not more, critical in SPPS. Because reagents are often used in larger excess and reactions can be slower on a solid support, the potential for racemization at each coupling step must be carefully managed. Using weaker bases and monitoring coupling completion with tests like the Kaiser test are standard procedures to ensure high stereochemical purity in SPPS.[2]

References

  • Racemization in peptide synthesis. (2015). SlideShare. Retrieved from [Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. Retrieved from [Link]

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2015). PMC - NIH. Retrieved from [Link]

  • Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. (1970). PubMed. Retrieved from [Link]

  • Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. (2001). RSC Publishing. Retrieved from [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (2022). PMC - NIH. Retrieved from [Link]

  • Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. (2025). ACS Publications. Retrieved from [Link]

  • How can I separate two diastreomeric peptides with a reverse phase column? (2014). ResearchGate. Retrieved from [Link]

  • Methodizing HPLC for Stereoisomeric peptide analysis. (n.d.). University of New Hampshire. Retrieved from [Link]

  • Mechanism of epimerisation/racemisation through oxazolone intermediate. (2023). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Z-Tyr(tBu)-ONp Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Z-Tyr(tBu)-ONp (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine 4-nitrophenyl ester) CAS: 3556-56-7 Application: Peptide Synthesis, Bioconjugation, Surface Modification Document ID: TS-SOL-ZTYR-004

The "Lipophilicity Trap": Understanding Your Reagent

As a Senior Application Scientist, I often see researchers struggle with Z-Tyr(tBu)-ONp not because the chemistry is difficult, but because the physical properties are underestimated. You are dealing with a molecule protected by three distinct hydrophobic moieties:

  • Z-group (Cbz): A bulky, lipophilic carbamate.

  • tBu (tert-butyl): A greasy ether protecting the phenol.

  • ONp (p-nitrophenyl): An aromatic active ester.

The Result: This compound is essentially "grease with a handle." It despises water. If you attempt to introduce it directly into an aqueous buffer (common in bioconjugation) or a low-polarity organic solvent without a strategy, it will precipitate, forming a gummy aggregate that ruins reaction homogeneity and yield.

Solvent Selection: The "Golden Triangle"

For optimal solubility, you must utilize dipolar aprotic solvents. These solvents disrupt the intermolecular forces holding the crystal lattice together without reacting with the active ester.

Comparative Solvent Performance Table
SolventSolubility RatingSuitabilityTechnical Notes
DMF (Dimethylformamide)Excellent Primary ChoiceStandard for peptide synthesis. High dielectric constant (

) breaks aggregation.
NMP (N-Methyl-2-pyrrolidone)Superior Difficult SequencesBetter than DMF for preventing on-resin aggregation. Use if DMF fails.
DMSO (Dimethyl Sulfoxide)Good BioconjugationHigh solubility, but high viscosity. Hard to remove. Use only if water miscibility is required later.
DCM (Dichloromethane)Moderate Co-solventGood solubility but poor for peptide chains. Use only to predissolve before adding DMF.
Water / Buffer Insoluble DO NOT USE Will cause immediate precipitation and hydrolysis of the ONp ester.

Expert Insight: Avoid alcohols (MeOH, EtOH). While they might dissolve the compound, they are nucleophiles that can slowly react with the ONp ester, causing side reactions (transesterification).

Visualizing the Solubility Logic

Use this decision tree to select the correct solvent system for your specific application.

SolventLogic start START: Reaction Type? type_organic Organic Synthesis (Peptide Coupling) start->type_organic type_bio Bioconjugation (Aqueous Environment) start->type_bio organic_decision Is the sequence aggregation-prone? type_organic->organic_decision bio_step1 Step 1: Dissolve in DMSO or DMAc (High Conc.) type_bio->bio_step1 sol_dmf Use Standard DMF (Concentration < 0.5M) organic_decision->sol_dmf No sol_nmp Use NMP or Magic Mixture (DCM:DMF:NMP) organic_decision->sol_nmp Yes bio_step2 Step 2: Dropwise addition to Vortexing Buffer bio_step1->bio_step2 check_turbidity Check: Turbidity? bio_step2->check_turbidity add_cosolvent Add 10-20% Acetonitrile or TFE to Buffer check_turbidity->add_cosolvent Yes

Figure 1: Decision matrix for solvent selection based on reaction environment. Blue path indicates organic synthesis; Red path indicates aqueous/bioconjugation workflows.

Troubleshooting & FAQs

Q1: I dissolved Z-Tyr(tBu)-ONp in DMF, but it turned cloudy when I added it to my resin. Why?

Diagnosis: This is likely "Solvent Shock" or water contamination.

  • The Cause: If your resin was washed with DCM (non-polar) and you suddenly add a high concentration of the reagent in DMF (polar), the rapid change in solvation environment can force micro-precipitation. Alternatively, if your DMF is "wet" (contains water), the hydrophobic Z-Tyr derivative will crash out.

  • The Fix:

    • Ensure your DMF is anhydrous (Amine-free, <0.01% H2O).

    • Perform a "Gradient Wash" on the resin: DCM

      
       DCM:DMF (1:1) 
      
      
      
      DMF, before adding the reagent.
Q2: Can I use heat to improve solubility?

Diagnosis: Yes, but with strict limits.

  • The Science: Heat increases kinetic energy, disrupting the crystal lattice. However, ONp esters are thermally unstable and can degrade or racemize (lose chirality) at high temperatures [1].

  • The Protocol: You may warm the mixture to 35°C - 40°C maximum. Use a water bath, not a hot plate, to avoid hot spots. If it doesn't dissolve at 40°C in DMF, heat is not the answer—you need more solvent or a better solvent (NMP).

Q3: I need to couple this to a protein in PBS buffer. It keeps precipitating.

Diagnosis: The "Oil and Water" problem.

  • The Science: Z-Tyr(tBu)-ONp has a LogP > 4 (estimated). It is physically impossible to dissolve it directly in PBS.

  • The Fix (The "Pulse" Method):

    • Dissolve the reagent in DMSO at 50-100x the final desired concentration.

    • Add this organic concentrate dropwise to the stirring protein solution.

    • Crucial: Keep the final organic solvent percentage at 10-20% v/v . If the protein cannot tolerate this, you must use a surfactant (e.g., 0.1% Tween-20) to solubilize the hydrophobic reagent [2].

Advanced Workflow: The "Rescue" Protocol

If you have a reaction mixture where the reagent has already precipitated, do not filter it (you lose your reagent). Follow this rescue workflow.

RescueProtocol Step1 1. STOP Stirring Allow precipitate to settle Step2 2. Add Co-Solvent Add dry DCM or NMP (10% of vol) Step1->Step2 Step3 3. Sonication Pulse sonicate (3x 5 sec) Do not overheat Step2->Step3 Step4 4. Visual Check Clear solution? Step3->Step4 Step4->Step2 No (Repeat) Step5 5. Re-initiate Resume stirring Step4->Step5 Yes

Figure 2: Step-by-step "Rescue Protocol" for re-dissolving precipitated reagents in active reaction mixtures.

Technical Note on Hydrolysis

When using Z-Tyr(tBu)-ONp in any aqueous mixture (even with DMSO), time is your enemy. The p-nitrophenyl ester hydrolyzes spontaneously at pH > 7.5.

  • Half-life: At pH 8.0, the half-life can be minutes to hours depending on temperature [3].

  • Action: Perform aqueous couplings at pH 7.0 - 7.5 and use a large excess (5-10 equivalents) of the reagent to compensate for hydrolysis loss.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. [Link]

  • Zhu, Y., & Ford, W. T. (2009). Hydrolysis of p-Nitrophenyl Esters in Mixtures of Water and a Fluorous Solvent. Langmuir. [Link]

Topic: Minimizing Hydrolysis of 4-Nitrophenyl Esters During Handling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 4-nitrophenyl (p-nitrophenyl) esters in kinetic assays. It moves beyond generic product inserts to address the specific chemical instabilities that compromise experimental data.

Core Technical Principles

To prevent hydrolysis, one must understand the "Yellow Curse"—the spontaneous degradation of the ester bond that releases p-nitrophenol (pNP). This reaction is driven by three primary vectors: Nucleophilic Attack , pH/pKa Dynamics , and Solvolysis .

The "Tris Trap" (Nucleophilic Attack)

Critical Insight: Never use Tris (tris(hydroxymethyl)aminomethane) or Imidazole buffers for p-nitrophenyl ester assays unless explicitly required.

  • Mechanism: Tris contains a primary amine.[1] This amine acts as a nucleophile, attacking the carbonyl carbon of the ester in a non-enzymatic reaction (aminolysis). This mimics enzymatic hydrolysis, creating false positives and high background noise.

  • Solution: Use non-nucleophilic buffers such as Phosphate , HEPES , MOPS , or MES .

The pH/pKa Relationship

Critical Insight: The yellow color read at 405 nm is the p-nitrophenolate anion, not the neutral molecule.

  • pKa of p-nitrophenol: ~7.15.

  • Implication: At pH 7.15, only 50% of the hydrolysis product is visible (yellow). At pH 5.0, the product is colorless. At pH 8.5+, >95% is visible.

  • The Dilemma: High pH maximizes signal but accelerates spontaneous hydrolysis (hydroxide ion attack). Low pH stabilizes the substrate but hides the signal.

  • Solution: Run the enzymatic reaction at neutral pH (6.5–7.5) to minimize spontaneous hydrolysis, then quench with a strong base (NaOH) to jump the pH to >10 for the final readout.

Visualizing the Instability

The following diagram maps the competing pathways that degrade your substrate before the enzyme even touches it.

HydrolysisPathways Substrate 4-Nitrophenyl Ester (Colorless) Product p-Nitrophenol (pKa ~7.15) Substrate->Product Enzymatic Cleavage Substrate->Product Slow Leak Substrate->Product Fast Attack Substrate->Product Rapid Degradation Enzyme Target Enzyme Water Water (H2O) (Spontaneous Hydrolysis) Tris Tris Buffer (Aminolysis) Tris->Substrate Nucleophilic Attack Hydroxide High pH (OH-) (Base Catalysis) Hydroxide->Substrate pH > 8.0 Yellow p-Nitrophenolate Anion (Yellow @ 405nm) Product->Yellow pH > 7.2 (Deprotonation)

Figure 1: Competing hydrolysis pathways. Red pathways represent non-enzymatic degradation sources that must be minimized.

Troubleshooting Guide & FAQs

Q1: My substrate stock solution turned yellow in the freezer. Is it usable?

Verdict: No.

  • Cause: Moisture ingress or improper solvent choice.

  • Explanation: Even trace water in organic solvents (like "wet" ethanol) causes hydrolysis over time. The yellow color indicates free p-nitrophenol. Using this increases your background absorbance (

    
    ), reducing the dynamic range of your assay.
    
  • Corrective Action: Discard. Prepare fresh stock in dry Acetonitrile (MeCN) or Isopropanol . Avoid Methanol/Ethanol for long-term storage as transesterification (alcoholysis) can occur.

Q2: I see a linear increase in absorbance in my "No Enzyme" control. Why?

Verdict: Spontaneous Hydrolysis.[2]

  • Diagnosis:

    • Check Buffer: Are you using Tris? If yes, switch to Phosphate or HEPES.

    • Check pH: Is your pH > 8.0? Spontaneous hydrolysis rates double for every 0.3–0.5 pH unit increase in alkaline conditions.

    • Check Temperature: Are you incubating at >37°C? Higher temps accelerate non-enzymatic hydrolysis.

  • Fix: Subtract the slope of the "No Enzyme" control from your sample slope. If the background rate is >10% of the enzymatic rate, lower the pH or temperature.

Q3: My enzyme activity is low, but the literature says it should be high.

Verdict: Potential Substrate Precipitation.

  • Cause: 4-nitrophenyl esters (especially long-chain ones like palmitate) are hydrophobic. When added to aqueous buffer, they may crash out of solution, becoming inaccessible to the enzyme.

  • Diagnostic: Does the reaction mix look cloudy or turbid?

  • Fix: Include a surfactant (e.g., 0.1% Triton X-100) or gum arabic in the buffer to emulsify the substrate. Ensure the final organic solvent concentration (DMSO/MeCN) in the well is <5% to keep the substrate solubilized without denaturing the enzyme.

Optimized Protocols

Protocol A: The "Zero-Background" Stock Preparation

Standardizing this workflow minimizes batch-to-batch variability.

ParameterRecommendationRationale
Solvent Acetonitrile (Anhydrous) Aprotic; prevents alcoholysis and hydrolysis.
Concentration 10–100 mMHigh concentration minimizes water ratio.
Storage -20°C, DesiccatedPrevents moisture condensation.
Vial Type Amber GlassProtects light-sensitive moieties (if applicable).

Step-by-Step:

  • Weigh the 4-nitrophenyl ester solid in a dehumidified environment.

  • Dissolve in anhydrous Acetonitrile to 50 mM.

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Critical: Do not dilute into aqueous buffer until seconds before the experiment starts.

Protocol B: The Quench-Read Assay (End-Point)

Use this when pH requirements for the enzyme conflict with substrate stability.

  • Reaction Phase: Incubate Enzyme + Substrate in pH 6.5 Phosphate Buffer .

    • Why: Substrate is stable; spontaneous hydrolysis is negligible.

  • Stop Phase: At time

    
    , add an equal volume of 0.2 M NaOH  or 1 M Na2CO3 .
    
    • Why: This stops the enzyme (denaturation) AND shifts pH to >10.

  • Read Phase: Measure Absorbance at 405 nm .

    • Why: At pH 10, all released p-nitrophenol is in the yellow phenolate form (

      
      ), maximizing sensitivity.
      

Diagnostic Decision Tree

Use this logic flow to resolve high background signal issues.

TroubleshootingTree Start Problem: High Background Absorbance (Yellow Control) CheckBuffer Is the buffer Tris or Imidazole? Start->CheckBuffer SwitchBuffer SOLUTION: Switch to Phosphate, HEPES, or MOPS CheckBuffer->SwitchBuffer Yes CheckPH Is the pH > 8.0? CheckBuffer->CheckPH No LowerPH SOLUTION: Lower pH to 7.0-7.5 Use Stop Solution (NaOH) to read CheckPH->LowerPH Yes CheckStock Is Stock > 1 week old or stored in Ethanol? CheckPH->CheckStock No NewStock SOLUTION: Remake stock in Acetonitrile; Store -20°C CheckStock->NewStock Yes SubtractBlank SOLUTION: Background is intrinsic. Mathematically subtract blank slope. CheckStock->SubtractBlank No

Figure 2: Logical workflow for diagnosing high background absorbance in p-nitrophenyl assays.

References

  • Bier, M. (1955). Lipases. Methods in Enzymology, 1, 627-642.

  • Sigma-Aldrich. (n.d.).[3] 4-Nitrophenyl acetate Product Information Sheet.

  • Thermo Fisher Scientific. (n.d.). Tech Tip: Extinction Coefficients of p-Nitrophenol.

  • Huggins, C., & Lapides, J. (1947). Chromogenic substrates: IV. Acyl esters of p-nitrophenol as substrates for the colorimetric determination of esterase.[4] Journal of Biological Chemistry, 170(2), 467-482.

  • New England Biolabs. (n.d.). p-Nitrophenyl Phosphate (PNPP) Assay Protocol.

Sources

Technical Support Center: Removal of 4-Nitrophenol from Peptide Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide purification. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the removal of 4-nitrophenol (4-NP), a common byproduct in peptide synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount for the reliability of your experimental outcomes and the safety of potential therapeutics. This resource is designed to equip you with the knowledge to effectively tackle 4-NP contamination.

Understanding the Challenge: The Origin and Impact of 4-Nitrophenol

In solid-phase peptide synthesis (SPPS), particularly when using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, activated amino acids are often employed to facilitate efficient peptide bond formation. One common activating agent is a derivative of 4-nitrophenol, which is released as a byproduct upon successful coupling. While essential for the synthesis process, residual 4-nitrophenol in the final peptide product is highly undesirable.

Why is 4-Nitrophenol a Problem?

  • Cytotoxicity: 4-Nitrophenol is a known cytotoxic compound that can interfere with biological assays and compromise cell viability.[1]

  • Interference with Downstream Applications: Its presence can affect the accuracy of peptide quantification, alter the secondary structure of peptides, and interfere with analytical techniques like mass spectrometry.

  • Regulatory Concerns: For peptides intended for therapeutic use, complete removal of process-related impurities like 4-nitrophenol is a strict regulatory requirement.

This guide will walk you through the most effective methods for 4-NP removal, provide solutions to common problems, and answer frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the removal of 4-nitrophenol from your peptide mixture.

Issue 1: Yellowish Tinge in the Lyophilized Peptide, Indicating 4-NP Contamination.

  • Root Cause: The characteristic yellow color of 4-nitrophenol is a visual indicator of its presence. This suggests that the primary purification method was insufficient to completely remove the byproduct. The intensity of the color often correlates with the concentration of the impurity.

  • Solution 1: Ether Precipitation and Washing. A simple and often effective first step is to re-precipitate the peptide.

    • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as water with 0.1% trifluoroacetic acid (TFA).

    • Add a large excess (typically 8-10 volumes) of cold diethyl ether to precipitate the peptide.[2]

    • Thoroughly wash the peptide pellet with cold diethyl ether multiple times to remove the ether-soluble 4-nitrophenol.[2]

    • Centrifuge and decant the ether between washes.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Solution 2: Solid-Phase Extraction (SPE). If ether precipitation is ineffective, a more rigorous cleanup using SPE is recommended.

    • Principle: SPE separates compounds based on their physical and chemical properties. For peptide purification, reversed-phase SPE (RP-SPE) is the most common technique.[3] The non-polar 4-nitrophenol will have a different retention profile on the C18 stationary phase compared to the more polar peptide, allowing for their separation.[4]

    • Protocol: A detailed SPE protocol is provided in the "Experimental Protocols" section below.

Issue 2: Poor Peptide Recovery After Purification.

  • Root Cause 1: Peptide Precipitation During SPE Loading. Peptides, especially hydrophobic ones, can precipitate when the organic solvent concentration changes abruptly during loading onto the SPE cartridge.

  • Solution:

    • Solvent Composition: Ensure the peptide is fully dissolved in the initial loading buffer. It may be necessary to use a small amount of an organic solvent like acetonitrile (ACN) or dimethylformamide (DMF) in the aqueous loading buffer to maintain solubility.

    • Slow Loading: Load the sample onto the SPE cartridge slowly to allow for proper equilibration and binding.

  • Root Cause 2: Irreversible Binding to the SPE Sorbent. Highly hydrophobic peptides can bind very strongly to the C18 stationary phase, leading to incomplete elution and low recovery.

  • Solution:

    • Stronger Elution Solvent: Increase the percentage of organic solvent (e.g., acetonitrile) in the elution buffer. In some cases, a stronger, less polar solvent like isopropanol may be necessary.

    • Change in pH: Altering the pH of the elution buffer can change the ionization state of the peptide and reduce its interaction with the stationary phase.[5]

    • Alternative Sorbent: Consider using an SPE cartridge with a less hydrophobic stationary phase, such as C8 or C4.

Issue 3: Co-elution of 4-Nitrophenol and the Peptide during HPLC Purification.

  • Root Cause: The hydrophobicity of the peptide might be very similar to that of 4-nitrophenol, causing their peaks to overlap during reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Solution:

    • Gradient Optimization: Adjust the HPLC gradient to improve separation. A shallower gradient around the elution time of the two compounds can increase resolution.

    • pH Modification: Changing the pH of the mobile phase can alter the retention times of both the peptide and 4-nitrophenol, potentially leading to better separation.[5] For instance, at a basic pH, the phenolic hydroxyl group of 4-nitrophenol will be deprotonated, making it more polar and reducing its retention time on a reversed-phase column.[6]

    • Alternative Chromatography Mode: If RP-HPLC is not effective, consider other chromatographic techniques like ion-exchange chromatography, which separates molecules based on charge.

Frequently Asked Questions (FAQs)

Q1: At what wavelength can I detect 4-nitrophenol to monitor its removal?

You can monitor the removal of 4-nitrophenol by UV-Vis spectrophotometry. It has a characteristic absorbance maximum at approximately 317 nm in acidic or neutral solutions and shifts to around 400 nm in basic solutions due to the formation of the 4-nitrophenolate ion.[7]

Q2: Can I use other ethers besides diethyl ether for peptide precipitation?

Yes, other ethers like methyl tert-butyl ether (MTBE) can be used. However, be aware that MTBE can potentially cause tert-butylation of the peptide under acidic conditions.[8] Diethyl ether is generally preferred due to its volatility and lower reactivity.

Q3: Is it possible to remove 4-nitrophenol without chromatography?

For some peptides, repeated precipitation and washing with cold ether may be sufficient to reduce 4-nitrophenol to acceptable levels.[2] However, for high-purity applications, chromatographic methods like SPE or HPLC are generally necessary to ensure complete removal.[4][5]

Q4: How can I confirm that all the 4-nitrophenol has been removed?

The most reliable way to confirm the absence of 4-nitrophenol is through analytical techniques such as:

  • Analytical RP-HPLC: This method can separate and quantify any remaining 4-nitrophenol.[9]

  • Mass Spectrometry (MS): MS can detect the presence of 4-nitrophenol with high sensitivity.

Q5: Are there any preventative measures I can take during synthesis to minimize 4-nitrophenol contamination?

While the formation of 4-nitrophenol is inherent to the use of 4-nitrophenyl ester active esters, ensuring efficient and complete coupling reactions can help. Additionally, thorough washing of the resin after each coupling step can remove a significant portion of the byproduct before the final cleavage.

Experimental Protocols

Detailed Protocol for 4-Nitrophenol Removal using Solid-Phase Extraction (SPE)

This protocol provides a general framework for removing 4-nitrophenol from a peptide mixture using a C18 SPE cartridge. Optimization may be required based on the specific properties of your peptide.

Materials:

  • Crude peptide containing 4-nitrophenol

  • C18 SPE cartridge (choose a size appropriate for your sample amount)

  • SPE manifold

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Methanol

  • Collection tubes

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution dissolve Dissolve Crude Peptide in Solvent A condition Condition Cartridge (Methanol, then Solvent A) load Load Sample condition->load Equilibrate wash Wash with 2-5% Solvent B (Elutes 4-Nitrophenol) load->wash Bind elute Elute Peptide (Gradient of Solvent B) wash->elute Remove Impurities analyze Analyze Fractions (HPLC/MS) pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize

Caption: Workflow for peptide purification using SPE.

Procedure:

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the C18 cartridge to wet the stationary phase.

    • Equilibrate the cartridge by passing 2-3 column volumes of Solvent A. Do not let the cartridge run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude peptide in a minimal volume of Solvent A. If solubility is an issue, add a small amount of Solvent B (e.g., up to 5%).

    • Slowly load the dissolved peptide solution onto the conditioned SPE cartridge.

  • Washing (4-Nitrophenol Removal):

    • Wash the cartridge with 3-5 column volumes of a low percentage of Solvent B in Solvent A (e.g., 2-5% Solvent B). This step is crucial for eluting the less retained 4-nitrophenol while the more retained peptide remains bound to the column.

    • Collect the flow-through and wash fractions and analyze them by UV-Vis at 317 nm to confirm the removal of 4-nitrophenol.

  • Peptide Elution:

    • Elute the peptide using a stepwise or linear gradient of increasing concentrations of Solvent B in Solvent A. The optimal elution concentration will depend on the hydrophobicity of your peptide.

    • A typical starting point is to use stepwise increases in Solvent B concentration (e.g., 10%, 20%, 30%, 50%, 80%).

    • Collect fractions at each step.

  • Fraction Analysis and Processing:

    • Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to determine which fractions contain the pure peptide.

    • Pool the pure fractions.

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Data Summary Table:

MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Efficiency
Ether Precipitation Differential solubilityFast, simple, inexpensiveMay not be sufficient for high purity, potential for peptide lossVariable
Solid-Phase Extraction (SPE) Differential partitioning between solid and liquid phasesHigh capacity, good for desalting and initial cleanupLower resolution than HPLC>95% removal of 4-NP
RP-HPLC Differential partitioning between stationary and mobile phasesHigh resolution, provides pure peptideSlower, more expensive, requires specialized equipment>99% removal of 4-NP

Conclusion

The successful removal of 4-nitrophenol from synthetic peptide mixtures is a critical step in ensuring the quality and reliability of your research. By understanding the underlying principles of the different purification techniques and by systematically troubleshooting any issues that arise, you can confidently obtain highly pure peptides for your downstream applications. This guide provides a foundation for tackling this common purification challenge. For further assistance, always refer to the technical documentation of the specific reagents and equipment you are using.

References

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH.
  • MDPI. (2022). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]

  • ResearchGate. (2018). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • ACS Omega. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2022). Peptide precipitation in ether?. Retrieved from [Link]

  • PubMed. (1996). The solid-phase synthesis of side-chain-phosphorylated peptide-4-nitroanilides. Retrieved from [Link]

  • MDPI. (2016). Solid Phase Formylation of N-Terminus Peptides. Retrieved from [Link]

  • PubMed. (2011). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Retrieved from [Link]

  • PubMed Central. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Retrieved from [Link]

  • ResearchGate. (2020). Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis. Retrieved from [Link]

  • PMC. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

Sources

Technical Support Center: Peptide Synthesis Division

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH Conditions for Z-Tyr(tBu)-ONp Coupling[1]

Executive Summary

This guide addresses the specific challenges of coupling Z-Tyr(tBu)-ONp (N-alpha-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester).[1] Unlike highly reactive NHS esters or in-situ activation (e.g., HATU/DIC), p-nitrophenyl (ONp) esters are moderately reactive.[1] This requires precise pH control to balance aminolysis (desired peptide bond formation) against hydrolysis (degradation) and racemization .[1]

Part 1: The Core Mechanism (The "Goldilocks" Zone)

To troubleshoot effectively, you must understand the kinetic competition occurring in your reaction vessel. The reaction success depends entirely on the protonation state of your nucleophile (the amine) and the stability of the active ester.

The pH Variables
  • Low pH (< 7.0): The amine component exists as a salt (

    
    ).[1] It is non-nucleophilic.[1] The reaction will stall completely.
    
  • Optimal pH (8.0 – 9.0): The amine is deprotonated (

    
    ) and attacks the carbonyl of the ONp ester.[1]
    
  • High pH (> 10.0): Hydroxide ions (

    
    ) compete with the amine.[1] The ONp ester hydrolyzes rapidly to Z-Tyr(tBu)-OH and p-nitrophenol.[1] Base-catalyzed racemization risk increases.[1]
    
Visualizing the Pathway

ReactionKinetics Start Z-Tyr(tBu)-ONp (Active Ester) Product Z-Tyr(tBu)-NH-R (Desired Peptide) Start->Product Aminolysis (pH 8-9, Fast) Hydrolysis Z-Tyr(tBu)-OH (Hydrolyzed Byproduct) Start->Hydrolysis Hydrolysis (pH > 10 or Wet Solvent) Racemization D-Isomer (Impurity) Start->Racemization Base Catalysis (Excess Strong Base) Amine Amine Component (R-NH2) Amine->Product Nucleophilic Attack

Figure 1: Kinetic competition in ONp ester coupling.[1] The green path represents the optimal window where aminolysis outcompetes hydrolysis.

Part 2: Standard Operating Procedure (SOP)

Objective: Couple Z-Tyr(tBu)-ONp to an amino component (e.g., H-Xaa-OMe or a resin-bound peptide) with >95% yield.

Reagents & Solvents
  • Solvent: DMF (Dimethylformamide) or NMP.[1] Critical: Must be anhydrous (<0.05% water) to prevent hydrolysis.[1]

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA).[1]

    • Note: NMM is preferred for ONp esters as it is a weaker base (

      
      ) than DIEA (
      
      
      
      ), reducing the risk of racemization while sufficiently deprotonating the amine.
Protocol Steps
  • Dissolution: Dissolve the amino component (salt form, e.g., HCl salt) in anhydrous DMF (concentration ~0.1 – 0.2 M).

  • Neutralization (The Critical Step):

    • Add 1.0 equivalent of base (NMM) relative to the amine salt.

    • Check: Spot a small aliquot on wet pH paper.[1] The apparent pH should be 8.0–9.[1]0. If acidic, add base in 0.1 eq increments.[1]

    • Warning: Do not add large excesses of base "just in case."[1] This promotes racemization.[1][2]

  • Addition: Add 1.1 – 1.2 equivalents of Z-Tyr(tBu)-ONp solid directly to the reaction mixture.

  • Monitoring:

    • The solution will turn yellow as p-nitrophenol is released.[1]

    • Visual Cue: Intensity of yellow correlates with conversion (but also hydrolysis).[1]

    • Monitor via HPLC or TLC (using UV detection at 254nm).[1]

  • Termination: Once the amine is consumed (typically 4–24 hours for ONp esters), dilute with ethyl acetate and wash with 5% citric acid to remove the base and liberated p-nitrophenol.[1]

Part 3: Troubleshooting Guide

Use this logic tree to diagnose failures.

Troubleshooting Start Issue: Low Yield / No Product CheckColor Is the solution Yellow? Start->CheckColor YesColor Yes (Yellow) CheckColor->YesColor NoColor No (Colorless) CheckColor->NoColor CheckHPLC HPLC Analysis: Is Amine Consumed? YesColor->CheckHPLC CheckBase Check pH. Is it basic? NoColor->CheckBase BaseLow pH < 7 (Amine Protonated) CheckBase->BaseLow Acidic BaseHigh pH > 7 (Reagent Issue) CheckBase->BaseHigh Basic Sol1 Solution: Add NMM/DIEA to pH 8-9 BaseLow->Sol1 Sol2 Solution: Check Reagent Quality (Old ONp ester?) BaseHigh->Sol2 AmineGone Amine Gone, Wrong Product CheckHPLC->AmineGone AmineLeft Amine Remains, Ester Gone CheckHPLC->AmineLeft Sol4 Diagnosis: Side Reaction or Racemization. AmineGone->Sol4 Sol3 Diagnosis: Hydrolysis. Solvent wet or pH too high. AmineLeft->Sol3

Figure 2: Diagnostic flowchart for Z-Tyr(tBu)-ONp coupling issues.

Symptom-Based Solutions
SymptomProbable CauseCorrective Action
Solution stays colorless pH is too low; Amine is protonated.[1]Add NMM dropwise until wet pH paper reads 8-9.[1]
Solution turns bright yellow instantly, but yield is low Rapid hydrolysis due to water or excess base.[1]Use fresh anhydrous DMF.[1] Reduce base equivalents.
Product mass is correct, but optical rotation is off Racemization (Epimerization).[1]Switch from DIEA to NMM or Collidine.[1] Lower reaction temperature to 0°C.
Reaction stalls at 80% conversion Equilibrium reached or p-nitrophenol inhibition.Add a catalyst: HOBt (0.1 eq) can accelerate ONp coupling (acting as a trans-esterification catalyst).[1]
Part 4: Frequently Asked Questions (FAQs)

Q1: Why use the ONp ester instead of the more reactive NHS ester? A: ONp esters are more selective. While slower, they are less prone to side reactions with unprotected side chains (like Ser/Thr hydroxyls) compared to NHS esters.[1] They are also often more crystalline and stable on the shelf [1].[1]

Q2: Can I use TEA (Triethylamine) as the base? A: It is not recommended.[1] TEA is a strong base and can promote base-catalyzed racemization via the oxazolone mechanism, even with Z-protection.[1] NMM (N-methylmorpholine) is the industry standard for active ester couplings because it is sterically hindered and less basic [2].[1]

Q3: My Z-Tyr(tBu)-ONp is not dissolving in DMF. What should I do? A: Z-Tyr(tBu)-ONp is hydrophobic.[1] Ensure your DMF is pure.[1] You can gently warm the solution to 30°C to aid dissolution.[1] If it remains cloudy, check if the reagent has hydrolyzed to the free acid (Z-Tyr(tBu)-OH), which has different solubility properties.[1]

Q4: How do I remove the yellow p-nitrophenol byproduct? A: p-Nitrophenol is acidic (


).[1] It can be efficiently removed by washing the organic layer (EtOAc/DCM) with mild base (5% 

or

) followed by water.[1] The yellow color will partition into the aqueous basic layer.[1]
References
  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Fundamental text on active ester reactivity and selectivity).

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link (Overview of base selection and coupling reagent hierarchy).

  • PubChem. (2025).[1] Z-Tyr(tBu)-ONp Compound Summary. Link (Physicochemical properties and stability data).[1]

  • ResearchGate. (2021). Kinetics of aminolysis and hydrolysis of p-nitrophenyl esters. Link (Detailed mechanistic insight into the pH dependence of the competition reaction).

Sources

Technical Support Center: Troubleshooting Z-Tyr(tBu)-ONp Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Issue: Users frequently report that Z-Tyr(tBu)-ONp (Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester) forms a slurry or precipitates completely when dissolved in pure Dichloromethane (DCM) at concentrations required for efficient coupling (>0.1 M), or upon cooling.[1][2][3]

The Chemistry: This precipitation is rarely a simple solubility limit issue; it is a thermodynamic event driven by the rigid stacking of the p-nitrophenyl (ONp) moiety combined with the hydrophobic bulk of the Z- and tBu- protecting groups.[1][2][3] While DCM is an excellent solvent for the reaction mechanism, it is a marginal solvent for the solvation of this specific crystalline lattice.[2][3]

Immediate Action Required: Do not heat the suspension aggressively. Do not filter the solid (you will lose your reactant).[1][2][3] Follow the Co-Solvent Rescue Protocol below.

Troubleshooting Modules

Module A: The Co-Solvent Rescue (Immediate Fix)

Symptom: The solution turns cloudy or forms a white precipitate immediately upon dissolution or cooling.[2][3]

Technical Insight: DCM has a low dielectric constant (


).[1][2][3] It interacts well with the lipophilic Z- and tBu- groups but struggles to break the crystal lattice energy of the polar/stacking ONp ester.[1][2][3] Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are dipolar aprotic solvents that disrupt these lattice interactions.[1][2][3]

Protocol: The "Dropwise Rescue"

  • Stop Stirring: Allow the precipitate to settle briefly to assess volume.

  • Calculate Volume: Estimate the current volume of DCM.

  • Add DMF: Add anhydrous DMF dropwise to the stirring slurry.

    • Target Ratio: You rarely need more than 10-15% v/v DMF.[1][2][3]

    • Observation: The solution should clarify rapidly.

  • Re-evaluate: If the solution clears, proceed with the coupling. The presence of 10-15% DMF will not significantly hinder the reaction rate for ONp esters and may actually improve kinetics by increasing local polarity.[1][2][3]

Critical Warning: Avoid using DMSO if the activation method or subsequent steps are sensitive to oxidation (though ONp esters are generally stable to DMSO).[2][3]

Module B: Purity & Hydrolysis (Root Cause Analysis)[1][2][3]

Symptom: The precipitate is accompanied by a distinct yellow supernatant, or the material fails to dissolve even with 20% DMF.[2][3]

Technical Insight: p-Nitrophenyl esters are moisture-sensitive.[1][2][3] Hydrolysis yields two products:

  • Z-Tyr(tBu)-OH: The free acid, which has different solubility properties and may precipitate.[1][2][3]

  • p-Nitrophenol (HOPn): This byproduct is yellow, especially in the presence of any base (e.g., tertiary amines used in coupling).[1][2][3]

Diagnostic Workflow:

HydrolysisCheck Start Precipitate Observed ColorCheck Check Supernatant Color Start->ColorCheck Colorless Colorless / Pale White ColorCheck->Colorless Visual Inspection Yellow Distinct Yellow Tint ColorCheck->Yellow Visual Inspection Solubility Likely Solubility Issue Proceed to Co-Solvent Rescue Colorless->Solubility Hydrolysis Likely Hydrolysis (p-Nitrophenol release) Yellow->Hydrolysis TLC Run TLC (EtOAc/Hexane) Check for low Rf spot (Acid) Hydrolysis->TLC Action Recrystallize or Discard Reagent TLC->Action Free Acid Detected

Figure 1: Diagnostic decision tree for distinguishing between simple precipitation and chemical degradation.[1][2][3]

Module C: Temperature & Kinetics

Symptom: Precipitation occurs only when the reaction is cooled to 0°C (a common practice to reduce racemization).[1][2][3]

Technical Insight: While cooling suppresses racemization, Z-Tyr(tBu)-ONp has a steep solubility curve.[1][2][3] Furthermore, ONp esters are "active" but less reactive than OSu (N-hydroxysuccinimide) esters.[1][2][3] Reactions at 0°C may be sluggish, leading to prolonged reaction times where precipitation becomes more likely.[2][3]

Recommendation:

  • Dissolve at Room Temperature (RT): Ensure full dissolution in the DCM/DMF mix at 20-25°C.

  • Cool the Recipient: Cool the amine component (the resin or the free amine solution), not the active ester solution.[2][3]

  • Add Slowly: Add the RT active ester solution to the cold amine solution. The heat of dilution and reaction will be managed, and the immediate reaction with the amine will prevent the ester from crashing out.[2]

Data & Specifications

The following table summarizes the solubility behavior of Z-Tyr(tBu)-ONp compared to standard derivatives.

Solvent SystemSolubility RatingNotes
100% DCM Poor / Risky Prone to crystallization at >0.1M or <10°C.
90:10 DCM:DMF Excellent Recommended working solvent.[1][2][3] Disrupts stacking.
100% DMF High Soluble, but removal of DMF requires aqueous wash or high vac.[2][3]
Ethyl Acetate Moderate Good for workup, poor for reaction concentration.[2][3]
Methanol/Ethanol N/A AVOID. Will cause transesterification (alcoholysis).[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I just heat the DCM to dissolve the precipitate? A: We advise against heating DCM solutions of active esters above 35°C. While it may dissolve the solid, it increases the risk of thermal decomposition and, if base is present, racemization of the Tyrosine alpha-carbon. Use the DMF co-solvent method instead.[2][3]

Q2: I see a yellow color, but I haven't added base yet. Is my reagent bad? A: Likely, yes. Pure Z-Tyr(tBu)-ONp should be off-white to very pale yellow.[1][2][3] A distinct yellow color in neutral solvent indicates free p-nitrophenol, suggesting significant hydrolysis during storage.[1][2][3] Verify purity via TLC or HPLC before use.

Q3: Why use ONp esters if they are so troublesome? Why not use HATU/DIC? A: ONp esters are valuable for their selectivity.[1][2][3] They react slower than on-board activation reagents (like HATU), allowing for better control in segment condensations or when selective acylation of primary over secondary amines is desired.[1][2][3] They are also "pre-activated," avoiding the mess of urea byproducts (from DCC/DIC) in the reaction vessel.[2][3]

Q4: Will adding DMF affect the workup? A: Slightly. DMF is water-miscible.[1][2][3] If your protocol relies on a simple evaporation of DCM, the DMF will remain.[2][3] You must include an aqueous wash step (Brine/Water extraction) to remove the DMF, or use a high-vacuum rotary evaporator.[1][2][3]

References

  • Bodanszky, M. (1993).[1][2][3] Principles of Peptide Synthesis (2nd ed.).[1][2][3] Springer-Verlag.[1][2][3] (Fundamental thermodynamics of active ester solubility and coupling kinetics).

  • Isidro-Llobet, A., et al. (2009).[1][2][3] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455-2504.[1][2][3] Link (Review of Z- and tBu- group properties).[1][2][3]

  • Sigma-Aldrich/Merck. "Fmoc-Tyr(tBu)-OH and Derivatives Product Guide."[1][2][3] (General solubility data for protected Tyrosine derivatives). Link

  • Bachem. "Peptide Synthesis Guide: Handling Active Esters."[1][2][3] (Industry standard protocols for ONp esters). Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Analysis Methods for Z-Tyr(tBu)-ONp Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in peptide synthesis, the purity of amino acid derivatives is a cornerstone of success. Z-Tyr(tBu)-ONp (N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester), a critical building block, is no exception. Ensuring its purity is paramount as even minute impurities can propagate through synthesis, leading to challenging purification processes and compromised final peptide quality. This guide provides an in-depth comparison of two robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of Z-Tyr(tBu)-ONp, designed to offer both rapid quality control and high-resolution impurity profiling.

The narrative that follows is grounded in extensive experience in chromatographic method development, offering not just protocols, but the scientific rationale behind the instrumental parameters and component choices.

The Critical Role of Purity in Peptide Synthesis

The presence of impurities in amino acid derivatives like Z-Tyr(tBu)-ONp can have significant downstream consequences in solid-phase peptide synthesis (SPPS).[1] Common impurities may include starting materials, by-products from incomplete reactions, or degradation products.[1] These can lead to the formation of deletion sequences or truncated peptides, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[1] Therefore, a reliable analytical method to accurately determine the purity of the starting material is not just a quality control measure, but a critical step in ensuring the success of the entire synthesis campaign.

Comparative Analysis of HPLC Methods for Z-Tyr(tBu)-ONp Purity

Reversed-phase HPLC is the gold standard for the analysis of protected amino acids and peptides due to its high efficiency and compatibility with a wide range of compounds. The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase. Here, we compare two distinct RP-HPLC methods for the purity analysis of Z-Tyr(tBu)-ONp: a rapid gradient method suitable for high-throughput screening and routine quality control, and a high-resolution isocratic method designed for detailed impurity profiling and method validation.

Method 1: Rapid Gradient Elution for High-Throughput Analysis

This method is designed for fast and efficient purity assessment, making it ideal for routine quality control of incoming raw materials. The use of a gradient elution allows for the separation of a broader range of impurities with varying polarities in a shorter time frame.

Method 2: High-Resolution Isocratic Elution for In-Depth Impurity Profiling

In contrast, an isocratic method provides a constant mobile phase composition throughout the run. This approach can offer superior resolution for closely eluting impurities and is often preferred for its simplicity and robustness, making it highly suitable for method validation and in-depth analysis of specific impurities.[2][3]

ParameterMethod 1: Rapid Gradient ElutionMethod 2: High-Resolution Isocratic ElutionRationale for Selection
HPLC System Standard HPLC/UHPLC with binary pumpStandard HPLC with isocratic pumpMethod 1 benefits from the precision of a binary pump for gradient formation. Method 2 can be performed on a simpler isocratic system.
Column C18, 4.6 x 150 mm, 3.5 µmC8, 4.6 x 250 mm, 5 µmThe shorter C18 column with smaller particles in Method 1 allows for faster analysis. The longer C8 column in Method 2 provides a different selectivity and potentially better resolution for specific impurities.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water0.1% (v/v) Phosphoric Acid in WaterTFA is a common ion-pairing agent that improves peak shape. Phosphoric acid offers a different selectivity and is a non-volatile buffer.
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrileAcetonitrile is a standard organic modifier in RP-HPLC.
Elution Mode GradientIsocraticA gradient is used for rapid screening of impurities with a wide polarity range.[4][5] Isocratic elution provides robust and reproducible separation for known impurities.[2][3][6]
Gradient Program 50-90% B over 10 min65% BThe gradient in Method 1 ensures elution of both polar and non-polar impurities. The isocratic composition in Method 2 is optimized for the best separation of key impurities.
Flow Rate 1.2 mL/min1.0 mL/minA higher flow rate in Method 1 contributes to a shorter run time. A standard flow rate in Method 2 ensures optimal column efficiency.
Column Temp. 30 °C35 °CElevated temperature can improve peak shape and reduce viscosity. The chosen temperatures are typical for these types of analyses.
Detection UV at 275 nmUV at 275 nmThe p-nitrophenyl group in Z-Tyr(tBu)-ONp has a strong UV absorbance around 275 nm.
Injection Vol. 10 µL20 µLStandard injection volumes for analytical HPLC.
Run Time ~15 minutes~20 minutesMethod 1 is significantly faster, allowing for higher sample throughput.

Experimental Protocols

Sample Preparation

A stock solution of Z-Tyr(tBu)-ONp is prepared by dissolving an accurately weighed amount of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration of about 0.1 mg/mL for injection. It is crucial to ensure complete dissolution of the sample.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Z-Tyr(tBu)-ONp Filter Filter Sample & Mobile Phases Sample->Filter MobilePhase Prepare Mobile Phases A & B MobilePhase->Filter System Equilibrate HPLC System Filter->System Inject Inject Sample System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Chromatogram Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report Method_Selection cluster_goal Analytical Goal cluster_method Recommended Method cluster_outcome Primary Outcome Goal High-Throughput QC In-depth Impurity Profiling Method Method 1: Rapid Gradient Method 2: High-Resolution Isocratic Goal:f0->Method:f0 Goal:f1->Method:f1 Outcome Fast Turnaround Time Superior Resolution & Robustness Method:f0->Outcome:f0 Method:f1->Outcome:f1

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion: Tailoring the Method to the Analytical Need

Both the rapid gradient and high-resolution isocratic HPLC methods presented here are valuable tools for assessing the purity of Z-Tyr(tBu)-ONp. The choice between them should be guided by the specific analytical requirements. For routine quality control where speed is essential, the rapid gradient method is the preferred choice. For applications requiring detailed impurity profiling, method validation, or when resolving closely related impurities is critical, the high-resolution isocratic method offers superior performance. By understanding the principles behind these methods and their respective advantages, researchers can confidently select the most appropriate approach to ensure the quality of their starting materials and the success of their peptide synthesis endeavors.

References

  • Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. (n.d.). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5373. [Link]

  • Kok, W. T., et al. (1991). Selective detection in RP-HPLC of Tyr-, Trp-, and sulfur-containing peptides by pulsed amperometry at platinum. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 379-388. [Link]

  • A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. (2020). Acta Pharmaceutica, 70(3), 339-350. [Link]

  • A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. (2024). Journal of the Chilean Chemical Society, 69(1). [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2024). ScienceOpen. [Link]

  • Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. (2021). Journal of Chemical Education, 98(5), 1736-1742. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

  • Găman, A. M., et al. (2011). Isocratic RP-HPLC method for rutin determination in solid oral dosage forms. Farmacia, 59(4), 491-500. [Link]

  • Development and validation of HPLC method for enantioseparation of Ibrutinib on immobilized chiral stationary phase. (2022). ResearchGate. [Link]

  • Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. (n.d.). Crawford Scientific. [Link]

  • GENERAL INFORMATION. (n.d.). Japanese Pharmacopoeia. [Link]

  • Găman, A. M., et al. (2011). Isocratic RP-HPLC method for rutin determination in solid oral dosage forms. Farmacia, 59(4), 491-500. [Link]

  • Van Dorpe, S., et al. (2011). Purity Profiling of Peptide Drugs. Journal of Bioanalysis & Biomedicine, S6. [Link]

  • Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids?. (2017). ResearchGate. [Link]

  • HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. (2020). Molecules, 25(7), 1643. [Link]

  • Amino Acid Analysis. (n.d.). Agilent. [Link]

  • Detection of low-abundance impurities in synthetic thyroid hormones by stationary phase optimized liquid chromatography–mass spectrometry. (2011). Journal of Chromatography A, 1218(49), 8874-8881. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Z-Tyr(tBu)-ONp Ester: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the purity and structural integrity of protected amino acid derivatives are paramount. N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester, commonly abbreviated as Z-Tyr(tBu)-ONp ester, is a critical building block. Its activated p-nitrophenyl ester group facilitates efficient peptide bond formation, while the Z and tert-butyl protecting groups offer orthogonal protection of the amine and phenol functionalities, respectively.[1] Accurate characterization of this reagent is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible synthetic outcomes are built.

This guide provides an in-depth technical analysis of the ¹H NMR characterization of Z-Tyr(tBu)-ONp ester, offering a detailed experimental protocol and a thorough interpretation of the spectral data. Furthermore, we will objectively compare ¹H NMR with alternative analytical techniques, providing a comprehensive framework for researchers to select the most appropriate characterization methods for their specific needs.

I. The Gold Standard: ¹H NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of organic molecules like Z-Tyr(tBu)-ONp ester. It provides unambiguous information about the chemical environment of each proton, allowing for a detailed structural map of the molecule.

Causality Behind Experimental Choices in ¹H NMR

The selection of solvent and internal standard is critical for acquiring a high-quality ¹H NMR spectrum. Deuterated chloroform (CDCl₃) is a common choice for protected amino acids due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for calibration. However, for compounds with exchangeable protons, such as the N-H proton in our case, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons. For the purpose of this guide, we will focus on a standard protocol using CDCl₃.

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[2] Its 12 equivalent protons give a sharp, intense singlet that does not typically overlap with signals from the analyte.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines the steps for obtaining a high-resolution ¹H NMR spectrum of Z-Tyr(tBu)-ONp ester. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Z-Tyr(tBu)-ONp ester into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube.

    • Cap the tube and gently agitate until the sample is completely dissolved.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key acquisition parameters to consider include:

      • Spectral Width: Typically 0-12 ppm for routine organic molecules.

      • Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.

      • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Z-Tyr(tBu)-ONp Ester dissolve Dissolve in CDCl3 with TMS weigh->dissolve insert Insert Sample dissolve->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS phase->calibrate integrate Integrate Peaks calibrate->integrate

Figure 1. Workflow for ¹H NMR analysis of Z-Tyr(tBu)-ONp ester.

Interpreting the ¹H NMR Spectrum of Z-Tyr(tBu)-ONp Ester

The ¹H NMR spectrum of Z-Tyr(tBu)-ONp ester will exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The following table provides the expected chemical shifts, multiplicities, and assignments for each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
tBu (tert-Butyl)~1.3Singlet9H
β-CH₂ (Tyrosine)~3.2Multiplet2H
α-CH (Tyrosine)~4.8Multiplet1H
Z-CH₂ (Benzyloxycarbonyl)~5.1Singlet2H
N-H (Amide)~5.3Doublet1H
Aromatic (Tyr)~7.0 (d), ~7.1 (d)Doublet, Doublet2H, 2H
Aromatic (Z)~7.3Multiplet5H
Aromatic (ONp)~7.4 (d), ~8.3 (d)Doublet, Doublet2H, 2H

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

The tert-butyl group protons appear as a prominent singlet at approximately 1.3 ppm, integrating to nine protons. The benzylic protons of the Z-group typically resonate as a singlet around 5.1 ppm. The aromatic protons of the tyrosine, Z, and p-nitrophenyl groups will appear in the downfield region (7.0-8.3 ppm), with distinct splitting patterns that can be used for unambiguous assignment. The protons of the p-nitrophenyl ester group are expected to appear as two doublets, one around 7.4 ppm and the other further downfield around 8.3 ppm due to the strong electron-withdrawing effect of the nitro group.[3]

Sources

Comparing reactivity of Z-Tyr(tBu)-ONp vs NHS esters

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Peptide Synthesis and Bioconjugation

Executive Summary

In the landscape of activated amino acid derivatives, the choice between p-nitrophenyl (ONp) esters and N-hydroxysuccinimide (NHS/OSu) esters represents a fundamental trade-off between kinetic velocity and hydrolytic stability .

While both reagents facilitate the formation of amide bonds via aminolysis, their operational profiles differ significantly. Z-Tyr(tBu)-OSu (NHS ester) is the high-velocity "sprinter," offering rapid coupling rates driven by a superior leaving group (


 ~6.0), making it ideal for bioconjugation where time is critical to preserve protein integrity. Conversely, Z-Tyr(tBu)-ONp  is the "marathon runner"—a robust, hydrolytically stable intermediate preferred in solution-phase peptide synthesis where reaction control, racemization suppression, and visual monitoring (via the release of yellow p-nitrophenol) are paramount.

This guide provides a mechanistic and practical comparison to assist researchers in selecting the optimal reagent for their specific synthetic pathway.

Mechanistic Foundation: The Leaving Group

The reactivity difference between these two esters is governed principally by the electronic nature of the leaving group, which dictates the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate.

Electronic Comparison
  • NHS Ester (N-hydroxysuccinimide): The leaving group is the N-hydroxysuccinimide anion.[] The conjugate acid has a

    
     of approximately 6.0 .[][2] The two carbonyls flanking the nitrogen provide strong electron-withdrawing effects, making the ester carbonyl highly susceptible to nucleophilic attack.
    
  • ONp Ester (p-nitrophenol): The leaving group is the p-nitrophenolate anion. The conjugate acid (p-nitrophenol) has a

    
     of approximately 7.1 .[3] While the nitro group is strongly electron-withdrawing (via resonance and induction), the leaving group is less stable (more basic) than the NHS anion, resulting in slower reaction kinetics.
    
The Hydrolysis Factor

The high reactivity of NHS esters comes with a cost: moisture sensitivity . NHS esters hydrolyze rapidly in aqueous environments (half-life


 min at pH 8.6).[4] ONp esters, being more hydrophobic and less reactive, exhibit significantly higher resistance to spontaneous hydrolysis, allowing for longer reaction times without reagent degradation.
Performance Matrix: Z-Tyr(tBu)-ONp vs. NHS Esters
FeatureZ-Tyr(tBu)-ONpZ-Tyr(tBu)-OSu (NHS Ester)
Reaction Kinetics Slow (

is lower). Requires hours to overnight.
Fast (

is higher). Reaction often complete in < 2 hours.
Leaving Group

~7.1 (p-Nitrophenol)~6.0 (N-Hydroxysuccinimide)
Hydrolytic Stability High. Stable in atmospheric moisture; resists hydrolysis in mixed aqueous solvents.Low. Rapidly hydrolyzes in aqueous buffers; requires dry organic solvent storage.
Visual Indicator Yes. Releases bright yellow p-nitrophenolate upon reaction.No. Byproduct is colorless.
Racemization Risk Low. Often used specifically to minimize racemization in fragment condensation.Moderate. High reactivity can lead to oxazolone formation if over-activated or in high base.
Primary Application Solution-phase peptide synthesis; Slow, controlled additions.Bioconjugation; Labeling proteins/amines; Solid-phase synthesis (sometimes).
Solubility Hydrophobic.[5] Soluble in DCM, DMF, THF.Soluble in DMF, DMSO.[][6] (Sulfo-NHS variants are water soluble).
Visualizing the Pathway

The following diagram illustrates the competitive pathways of aminolysis (desired) versus hydrolysis (undesired), highlighting the leaving group dynamics.

ReactionPathways Start Activated Ester (Z-Tyr(tBu)-OR) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Nucleophilic Attack) Byproduct_Acid Carboxylic Acid (Dead End) Start->Byproduct_Acid + H2O (Hydrolysis) High Risk for NHS Amine Primary Amine (R'-NH2) Amine->Intermediate Water Water (Hydrolysis) Water->Byproduct_Acid Product Amide Product (Peptide Bond) Intermediate->Product Fast (NHS) Slow (ONp) Byproduct_LG Leaving Group (ROH) Intermediate->Byproduct_LG

Figure 1: Competitive reaction pathways for activated esters. Note that hydrolysis is a significant kinetic competitor for NHS esters, whereas ONp esters are more resistant.

Experimental Protocols
A. Coupling with Z-Tyr(tBu)-ONp (Solution Phase)

Context: This protocol is ideal for synthesizing small peptides in solution where you need to visually monitor the reaction progress without TLC.

Materials:

  • Z-Tyr(tBu)-ONp[7]

  • Amino component (Free amine or salt form, e.g., H-Phe-OMe·HCl)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equivalent of the amino component (e.g., H-Phe-OMe·HCl) in minimal dry DCM or DMF.

  • Neutralization: Add 1.0–1.2 equivalents of TEA/DIPEA. Critical: Ensure the solution is basic (pH > 8 on wet litmus paper) to free the amine.

  • Addition: Add 1.0–1.1 equivalents of Z-Tyr(tBu)-ONp .

  • Reaction: Stir at room temperature.

    • Observation: The solution will gradually turn yellow as p-nitrophenol is released. The intensity of the yellow color correlates with conversion.

  • Monitoring: Reaction is typically slower than NHS. Allow to stir for 4–12 hours. Monitor by TLC (disappearance of ONp ester) or simply wait for the yellow color to maximize.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash 1: 5% NaHCO3 or 10% Na2CO3 (removes p-nitrophenol and unreacted acid). Repeat until the aqueous layer no longer turns yellow.

    • Wash 2: 1N HCl or 5% KHSO4 (removes excess amine/base).

    • Wash 3: Brine.[8]

    • Dry over MgSO4 and concentrate.

B. Conjugation with Z-Tyr(tBu)-OSu (NHS Ester)

Context: This protocol is suitable for rapid derivatization of amines or attaching the tyrosine derivative to a linker/protein. Note that Z-Tyr(tBu) is hydrophobic, so organic solvent is required even for aqueous conjugations.

Materials:

  • Z-Tyr(tBu)-OSu[9]

  • Amine substrate[][2][4][5][10]

  • Solvent: Anhydrous DMF or DMSO

  • Buffer (if aqueous conjugation): PBS or Carbonate buffer, pH 8.0–8.5

Step-by-Step:

  • Preparation: Dissolve Z-Tyr(tBu)-OSu in anhydrous DMF/DMSO immediately before use. Do not store this solution.

    • Concentration: Prepare a 10–50 mM stock.

  • Reaction Setup:

    • For Organic Synthesis: Dissolve amine in DMF with 1.1 eq DIPEA. Add NHS ester solution dropwise. Reaction is often complete in 30–60 minutes.

    • For Bioconjugation: Dissolve protein/amine in buffer (pH 8.0). Add the NHS ester/DMF solution (ensure final DMF < 10% v/v to prevent protein precipitation).

  • Incubation: Incubate for 1–2 hours at room temperature or 4°C.

    • Note: Extended incubation is unnecessary due to the fast hydrolysis of the NHS ester; after 4 hours, most reagent is either reacted or hydrolyzed.

  • Quenching: Add 1M Tris or Glycine (pH 8.0) to quench unreacted NHS esters.

  • Purification:

    • Small molecule: Standard extraction (as above).

    • Bioconjugate:[6] Desalting column (Sephadex G-25) or Dialysis to remove N-hydroxysuccinimide byproduct and hydrolyzed acid.

Expert Commentary & Troubleshooting

Why choose ONp over NHS? While NHS esters are faster, Z-Tyr(tBu)-ONp remains a staple in classical peptide chemistry because of purity . The slower reaction rate allows for better discrimination between the primary amine (nucleophile) and other potential nucleophiles, reducing side reactions. Furthermore, the p-nitrophenol byproduct is easily tracked visually and removed by alkaline washes (it becomes the water-soluble bright yellow phenolate anion at basic pH).

Handling Z-Tyr(tBu)-OSu Hydrolysis: If your NHS ester reaction fails (low yield), moisture is the likely culprit.

  • Check: Is your DMF/DMSO anhydrous?

  • Test: Take a small aliquot of your NHS ester stock and add it to pH 8 buffer. If it does not react with a test amine (like benzylamine) instantly, the ester may have hydrolyzed in the bottle.

  • Storage: Always store NHS esters under argon/nitrogen at -20°C with desiccant.

References
  • National Institutes of Health (NIH). Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed. Retrieved from [Link]

  • Scholars' Mine. Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Missouri S&T.[2] Retrieved from [Link]

  • PubChem. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine (Z-Tyr(tBu)-OH). Retrieved from [Link]

Sources

Technical Comparison: Z-Tyr(tBu)-ONp vs. Z-Tyr(tBu)-OSu in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an objective comparison of Z-Tyr(tBu)-ONp and Z-Tyr(tBu)-OSu, designed for researchers optimizing peptide coupling protocols.

Executive Summary

In the context of peptide synthesis, the choice between Z-Tyr(tBu)-ONp (p-nitrophenyl ester) and Z-Tyr(tBu)-OSu (N-hydroxysuccinimide ester) represents a decision between historical robustness and modern efficiency .

  • Z-Tyr(tBu)-OSu is the preferred modern standard for most applications. It offers faster coupling kinetics, superior suppression of racemization, and significantly easier workup due to the water solubility of the N-hydroxysuccinimide (HOSu) by-product.

  • Z-Tyr(tBu)-ONp is a legacy reagent that remains valuable in specific niche scenarios. Its primary advantages are exceptional shelf-stability and high crystallinity, making it useful for fragment condensation strategies where slower, controlled reactivity is desired to prevent over-activation or side reactions.

Verdict: Use -OSu for routine synthesis and high-throughput applications. Reserve -ONp for long-term storage stocks or specific fragment couplings where solubility in non-polar organic solvents is the limiting factor.

Mechanistic Foundation

Both reagents function as active esters , facilitating peptide bond formation via aminolysis. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the leaving group.

Reaction Mechanism (Aminolysis)

The amine nucleophile attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to release the leaving group (HOSu or HONp) and the desired peptide.

ReactionMechanism Start Active Ester (Z-Tyr(tBu)-OR) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Amine Amine Component (H2N-Peptide) Amine->Intermediate Product Peptide Bond (Z-Tyr(tBu)-NH-Peptide) Intermediate->Product Collapse ByProduct Leaving Group (HOR) Intermediate->ByProduct Elimination

Figure 1: General aminolysis mechanism for active esters. R = Succinimidyl (-Su) or p-Nitrophenyl (-Np).

Critical Performance Analysis

Reactivity and Kinetics

The reactivity of an active ester is largely dictated by the acidity (pKa) of the conjugate acid of the leaving group. A lower pKa generally correlates with a better leaving group and higher reactivity.

FeatureZ-Tyr(tBu)-OSuZ-Tyr(tBu)-ONp
Leaving Group N-Hydroxysuccinimide (HOSu)p-Nitrophenol (HONp)
Leaving Group pKa ~6.0~7.15
Reactivity High. Fast coupling (typically 1–4 hours).Moderate. Slower coupling (often overnight).
Steric Impact The bulky tBu group on Tyrosine slightly retards kinetics; the higher reactivity of -OSu helps overcome this steric hindrance.The combination of bulky tBu and lower reactivity of -ONp can lead to sluggish reactions, requiring catalysts (e.g., HOBt).
Side Reactions & Racemization

Tyrosine is prone to racemization, particularly during activation.

  • -OSu Esters: Highly effective at suppressing racemization. The structure of the succinimide ring and the kinetics of the reaction favor the direct aminolysis pathway over the oxazolone formation (which leads to racemization).

  • -ONp Esters: Generally resistant to racemization due to their stability, but prolonged reaction times required for sterically hindered couplings (like Tyr(tBu)) can increase the risk of base-catalyzed epimerization if tertiary amines are present for too long.

Solubility & Handling
  • Z-Tyr(tBu)-ONp:

    • Pros: Excellent crystallinity and solubility in a wide range of organic solvents (DMF, DCM, EtOAc). Very stable on the shelf; resistant to hydrolysis from atmospheric moisture.

    • Cons: The by-product, p-nitrophenol, is yellow and difficult to remove. It is not water-soluble and requires extensive washing with basic solutions (e.g., NaHCO3 or Na2CO3) to ionize and extract it. This can be problematic if the product is also base-sensitive.

  • Z-Tyr(tBu)-OSu:

    • Pros: The by-product, N-hydroxysuccinimide, is water-soluble . It can be easily removed by simple water or weak buffer washes during workup.

    • Cons: Can be sensitive to moisture. Hydrolysis yields the free acid (Z-Tyr(tBu)-OH), which is a contaminant that is difficult to separate from the desired product without chromatography.

Experimental Protocols

Protocol A: Coupling with Z-Tyr(tBu)-OSu (Recommended)

Application: Routine synthesis, automated synthesizers, difficult sequences.

  • Preparation: Dissolve 1.2 equivalents of Z-Tyr(tBu)-OSu in minimal DMF or DCM.

  • Activation: (Not required as it is pre-activated).

  • Coupling: Add the solution to the resin-bound amine (or free amine in solution) neutralized with 1.0 equivalent of DIEA (Diisopropylethylamine).

  • Reaction: Stir at room temperature for 2–4 hours . Monitor via Kaiser test (ninhydrin).

  • Workup (Solution Phase): Dilute with EtOAc. Wash sequentially with:

    • 5% citric acid (removes basic impurities).

    • Water (removes HOSu).

    • Brine.

    • Dry over MgSO4 and concentrate.[1]

Protocol B: Coupling with Z-Tyr(tBu)-ONp (Legacy)

Application: Large-scale synthesis where reagent stability is critical, or specific fragment condensations.

  • Preparation: Dissolve 1.2 equivalents of Z-Tyr(tBu)-ONp in DMF.

  • Catalysis: Add 0.1–1.0 equivalent of HOBt (Hydroxybenzotriazole). Note: HOBt catalysis is often required to achieve reasonable reaction rates with ONp esters.

  • Coupling: Add to the amine component with 1.0 equivalent of NMM (N-methylmorpholine) or DIEA.

  • Reaction: Stir at room temperature overnight (12–24 hours) .

  • Workup (Solution Phase):

    • Critical Step: You must wash repeatedly with saturated NaHCO3 or 5% Na2CO3 until the yellow color (p-nitrophenolate anion) is no longer visible in the aqueous phase.

    • Acidify carefully if your product is base-sensitive.

Decision Matrix & Workflow

Use this logic flow to select the appropriate reagent for your specific experiment.

DecisionMatrix Start Select Reagent for Z-Tyr(tBu) Coupling Speed Is reaction speed critical? Start->Speed Purification Is easy workup (water wash) required? Speed->Purification Yes Storage Is long-term reagent storage (years) required? Speed->Storage No Purification->Storage No OSu Choose Z-Tyr(tBu)-OSu Purification->OSu Yes Storage->OSu No ONp Choose Z-Tyr(tBu)-ONp Storage->ONp Yes

Figure 2: Decision matrix for selecting between OSu and ONp active esters.

References

  • Anderson, G. W., et al. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society. Link

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Classic text detailing the properties of ONp and OSu esters).[2][3]

  • Gross, E., & Meienhofer, J. (1979). The Peptides: Analysis, Synthesis, Biology. Academic Press. (Comprehensive review of active ester methods).
  • BenchChem. (2025).[4] "Comparative Guide to Protected Tyrosine Derivatives." Link

  • Sigma-Aldrich. (2024). "Peptide Coupling Reagents Guide." Link

Sources

Technical Comparison Guide: Mass Spectrometry Identification of Z-Tyr(tBu)-ONp Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for the mass spectrometry (MS) identification of Z-Tyr(tBu)-ONp intermediates. It is designed for researchers requiring high-fidelity monitoring of peptide coupling efficiency and side-reaction profiling.

Executive Summary

Z-Tyr(tBu)-ONp (Benzyloxycarbonyl-O-tert-butyl-L-tyrosine p-nitrophenyl ester) represents a class of "active esters" used in peptide synthesis when controlled, racemization-free coupling is required. Unlike the more transient in-situ activation methods (e.g., HATU/DIPEA) or the highly reactive N-hydroxysuccinimide (OSu) esters, ONp esters offer a balance of stability and reactivity.

However, this stability presents a unique analytical challenge: intermediates persist longer, and distinguishing the active ester from its hydrolysis product (Z-Tyr(tBu)-OH) requires precise MS interpretation. This guide compares Z-Tyr(tBu)-ONp against its primary alternatives and details a self-validating MS protocol for identifying its critical intermediates.

Comparative Analysis: Z-Tyr(tBu)-ONp vs. Alternatives

The following analysis contrasts the performance of ONp esters with OSu esters and in-situ activation, focusing on MS detectability and reaction kinetics.

Table 1: Performance Matrix of Activated Tyrosine Derivatives
FeatureZ-Tyr(tBu)-ONp (p-Nitrophenyl)Z-Tyr(tBu)-OSu (N-Hydroxysuccinimide)In-Situ Activation (e.g., HATU/DIPEA)
Reactivity Moderate: Controlled kinetics; ideal for minimizing racemization in sensitive sequences.High: Rapid coupling; risk of side reactions if not stoichiometrically controlled.Very High: Instantaneous; highest risk of epimerization.
Hydrolytic Stability High: Stable in atmospheric moisture; suitable for long-term storage.Moderate: Prone to hydrolysis; requires dry storage.Low: Transient species (O-At/O-Bt esters) hydrolyze seconds/minutes.
MS Signature (Leaving Group) Distinct: p-Nitrophenol (MW 139). Strong UV absorbance (Yellow) & unique MS fragment.Standard: N-Hydroxysuccinimide (MW 115). Weak UV, common background ion.Complex: Uronium/Guanidinium byproducts dominate spectra.
Primary MS Application Kinetic Profiling: Tracking slow consumption of the ester [M+H]+.Endpoint Verification: Confirming total consumption.Product Confirmation: Only final peptide is typically monitored.
Mechanistic Insight: Why Choose ONp?

The choice of Z-Tyr(tBu)-ONp is often driven by causality in side-reaction suppression . The p-nitrophenyl group is electron-withdrawing, activating the carbonyl carbon. However, its steric bulk and lower leaving group ability compared to OSu allow for "soft" activation. This reduces the acidity of the


-proton, thereby suppressing the oxazolone formation pathway that leads to racemization (L- to D-isomer conversion).

Mass Spectrometry Identification Protocol

This protocol uses Electrospray Ionization (ESI) in positive mode, which is the industry standard for protected amino acids due to its "soft" ionization that preserves the labile tert-butyl (tBu) group.

A. Theoretical Mass Calculation

To validate MS data, we must first establish the theoretical exact masses.

  • Formula:

    
    
    
  • Monoisotopic Mass: 492.1897 Da

SpeciesFormulaMonoisotopic Mass (Da)m/z [M+H]+m/z [M+Na]+
Z-Tyr(tBu)-ONp (Parent)

492.19493.20 515.18
Z-Tyr(tBu)-OH (Hydrolysis)

371.17372.18 394.16
p-Nitrophenol (Leaving Group)

139.03N/A (Neutral/Neg)N/A
B. Experimental Workflow (Step-by-Step)

Step 1: Sample Preparation (Quenching)

  • Rationale: ONp esters can continue reacting in the autosampler.

  • Protocol: Aliquot 10

    
    L of reaction mixture into 990 
    
    
    
    L of Acetonitrile (MeCN) + 0.1% Formic Acid .
  • Critical Note: Avoid alcohols (MeOH/EtOH) as solvents. They will react with the active ester to form methyl/ethyl esters (transesterification), creating false artifacts (e.g., Z-Tyr(tBu)-OMe, m/z 386).

Step 2: LC-MS Configuration

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: MeCN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (ONp esters are hydrophobic and elute late).

Step 3: Data Interpretation & Fragmentation Logic In ESI-MS/MS (CID), Z-Tyr(tBu)-ONp exhibits a specific fragmentation pattern that confirms its identity over the free acid.

  • Primary Ion Selection: Isolate m/z 493.2 ([M+H]+).

  • Fragment 1: Loss of tBu (-56 Da):

    • Mechanism: Acid-catalyzed cleavage of the tert-butyl ether to form isobutylene.

    • Observed m/z: 437.2

  • Fragment 2: Loss of ONp (-139 Da):

    • Mechanism: Cleavage of the activated ester bond, generating the acylium ion.

    • Observed m/z: 354.2 (This corresponds to the [Z-Tyr(tBu)]+ acylium species).

  • Fragment 3: The Z-Group Signature:

    • Mechanism: Formation of the tropylium ion (

      
      ) from the benzyl protecting group.
      
    • Observed m/z: 91.1

C. Self-Validating Check
  • The "Yellow" Test: If your MS trace shows a peak at m/z 372 (Hydrolysis product) but the physical solution is colorless, you likely have in-source fragmentation .

  • Validation: p-Nitrophenol is yellow in basic/neutral solution but colorless in acid. However, the presence of the m/z 493 parent ion confirms the ester is intact. If m/z 493 is absent and only m/z 372 is seen, the reagent has degraded.

Visualization of Fragmentation & Reaction Pathways

The following diagram illustrates the MS fragmentation pathway of Z-Tyr(tBu)-ONp and its differentiation from the hydrolysis byproduct.

G Parent Z-Tyr(tBu)-ONp [M+H]+ = 493.2 tBu_Loss Fragment: [M-tBu+H]+ Loss of Isobutylene (-56 Da) m/z = 437.2 Parent->tBu_Loss CID Fragmentation (-C4H8) Acylium Acylium Ion Loss of HO-Np (-139 Da) m/z = 354.2 Parent->Acylium CID Fragmentation (-C6H5NO3) Tropylium Tropylium Ion Benzyl group fragment m/z = 91.1 Parent->Tropylium High Energy CID Hydrolysis Hydrolysis Product Z-Tyr(tBu)-OH [M+H]+ = 372.2 Parent->Hydrolysis Moisture/Storage Degradation Np_Group p-Nitrophenol (Neutral/Leaving Group) Parent->Np_Group Coupling/Hydrolysis

Figure 1: MS/MS fragmentation pathway (Green) vs. Hydrolytic degradation (Red) of Z-Tyr(tBu)-ONp.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Foundational text on Active Ester reactivity). [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. (Standard reference for b/y ion and internal fragment nomenclature). [Link]

  • Banoub, J. H., et al. (2005). Electrospray Ionization Mass Spectrometry: A Soft Ionization Technique.[1] Chemical Reviews, 105(5), 1869-1916. [Link]

Sources

Technical Guide: UV-Vis Detection of 4-Nitrophenol Release During Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In bioconjugation and peptide synthesis, the 4-nitrophenyl (4-NP) ester method remains a cornerstone for activating carboxylic acids. While modern coupling reagents (e.g., HATU, EDC) are prevalent, 4-NP active esters offer a unique advantage: self-indicating reaction kinetics . The release of the 4-nitrophenol leaving group allows for real-time or endpoint monitoring via UV-Vis spectrophotometry, eliminating the need for complex chromatographic separation during the reaction optimization phase.

This guide provides a rigorous technical comparison of UV-Vis detection against HPLC and NMR alternatives, supported by a self-validating experimental protocol for monitoring aminolysis (coupling) efficiency.

The Mechanism: Chromogenic Switching

The detection principle relies on the pH-dependent ionization of 4-nitrophenol. The 4-nitrophenyl ester (substrate) is relatively colorless in the visible region. Upon nucleophilic attack by an amine (coupling), 4-nitrophenol is released.

However, a critical "trap" for the uninitiated is the pH dependency. The released 4-nitrophenol exists in equilibrium between its protonated phenol form (colorless/pale yellow,


 nm) and its deprotonated phenolate form (intense yellow, 

nm).

Key Constants:

  • pKa of 4-Nitrophenol: ~7.15

  • Extinction Coefficient (

    
    ):  ~18,000 M
    
    
    
    cm
    
    
    (at pH > 8.0)[1][2]

To quantify coupling accurately, the measurement must occur at a pH significantly above the pKa to drive the equilibrium toward the chromogenic phenolate species.

Diagram 1: Mechanistic Pathway & Chromogenic Shift

G Figure 1: Aminolysis mechanism showing the pH-dependent shift to the chromogenic phenolate form. Substrate 4-Nitrophenyl Ester (Active Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Amine Amine Amine (Nucleophile) Amine->Intermediate Product Amide Product (Coupled) Intermediate->Product LeavingGroup 4-Nitrophenol (Protonated) Intermediate->LeavingGroup Release Phenolate 4-Nitrophenolate (Yellow Anion) LeavingGroup->Phenolate pH > 7.5 (Deprotonation) Phenolate->LeavingGroup Acidic pH

Comparative Analysis: UV-Vis vs. Alternatives

While UV-Vis is powerful, it is not a universal solution. The following table contrasts 4-NP UV-Vis detection with HPLC (the gold standard for purity) and NMR (structural certainty).

Table 1: Performance Matrix
FeatureUV-Vis (4-NP Release)HPLC / LC-MSNMR (

H)
Primary Output Reaction Kinetics (Rate/

)
Product Purity & IDStructural Elucidation
Throughput High (96-well plate capable)Low (Serial injection)Low (Single sample)
Time-to-Result Real-time (Continuous)10–30 min per sample10–60 min per sample
Sensitivity High (

)
Very High (esp. MS)Low (mM range required)
Cost per Data Point < $0.10> $5.00 (Solvents/Columns)> $10.00
Limitations Indirect (measures LG*, not product)Discontinuous data pointsSolvent suppression needed
Interferences Colored compounds, turbidityCo-elutionParamagnetic impurities

*LG = Leaving Group[3]

Expert Insight: Use UV-Vis for reaction optimization (screening solvents, bases, and stoichiometry) to determine the "Time to Completion." Once optimized, use HPLC/LC-MS to validate the final product purity and identity.

Experimental Protocol: Aminolysis Monitoring

Objective: Determine the pseudo-first-order rate constant (


) or % conversion of an active ester coupling reaction.

Reagents:

  • Buffer: 0.1 M Phosphate or TRIS buffer, pH 8.0 (Ensures phenol ionization).

  • Solvent: DMSO or DMF (for dissolving organic reactants).

  • Substrate: 4-Nitrophenyl ester derivative (e.g., Boc-Gly-OpNP).

  • Nucleophile: Primary amine (e.g., Benzylamine).

Step-by-Step Methodology
Phase 1: The Calibration Curve (Mandatory Validation)

Do not rely on literature extinction coefficients alone, as solvent composition affects


.
  • Prepare a stock solution of pure 4-nitrophenol (10 mM in DMSO).

  • Dilute into the exact reaction buffer/solvent mixture used in your experiment (e.g., 10% DMSO in Phosphate Buffer pH 8.0).

  • Prepare concentrations: 0, 10, 20, 40, 60, 80, 100 µM.

  • Measure Absorbance at 405 nm .[4][5]

  • Plot Abs vs. Concentration.[6]

    
     must be > 0.99. Calculate your specific 
    
    
    
    .
Phase 2: Kinetic Run (96-Well Plate Format)
  • Preparation:

    • Prepare Substrate Stock (20 mM in DMSO).

    • Prepare Amine Stock (200 mM in Buffer/DMSO mix) – Excess amine ensures pseudo-first-order kinetics.

  • Initiation:

    • Add 190 µL of Amine solution to the well.

    • Add 10 µL of Substrate Stock to initiate (Final Substrate = 1 mM).

    • Blank Control: 190 µL Buffer (no amine) + 10 µL Substrate (Monitors background hydrolysis).

  • Monitoring:

    • Measure

      
       every 30 seconds for 30–60 minutes at 25°C.
      
    • Shake plate for 3 seconds before each read.

Diagram 2: Experimental Workflow

Workflow Figure 2: Step-by-step workflow for kinetic monitoring of 4-NP release. Start Start: Reagent Prep Standard 1. Generate Standard Curve (Pure 4-NP) Start->Standard Setup 2. Reaction Setup (Excess Amine conditions) Standard->Setup Validate u03B5 Measure 3. Continuous Read (405 nm, pH 8.0) Setup->Measure Initiate Calc 4. Data Analysis (Subtract Hydrolysis Control) Measure->Calc

Data Analysis & Calculation

To determine the coupling efficiency, use the following logic:

  • Baseline Correction:

    
    
    (Where 
    
    
    
    is the substrate in buffer without amine, correcting for spontaneous hydrolysis).
  • Concentration Calculation:

    
    
    (Where 
    
    
    
    is pathlength; 0.6 cm for standard 200µL well).
  • Conversion Percentage:

    
    
    

Troubleshooting & Limitations

  • Spontaneous Hydrolysis: 4-nitrophenyl esters are moisture sensitive. If your "Blank" rate is high (>10% of the reaction rate), your buffer pH may be too high, or your solvent is wet. Lower pH to 7.5 or use fresh anhydrous solvents.

  • Isosbestic Point: If pH fluctuation is unavoidable during the reaction, monitor at 347 nm (the isosbestic point of 4-nitrophenol). At this wavelength, absorbance is pH-independent, though sensitivity is lower than at 405 nm [1].

  • Inner Filter Effect: If the amine or substrate absorbs at 405 nm (rare, but possible with certain heterocycles), this method is invalid.

References

  • Measurement of Esterase Activity. ResearchGate. (Accessed 2023). Describes the use of the isosbestic point (347 nm) to avoid pH errors.

  • Comparison of HPLC and UV-Vis. NIH / PubMed. Comparison of methods for drug release monitoring.

  • Sigma-Aldrich Protocol. Enzymatic Assay of Phosphatase using p-Nitrophenol release (Standard Extinction Coefficients).

  • Kinetics of Aminolysis. RSC Advances. Detailed kinetic study of 4-nitrophenyl ester aminolysis.

Sources

Safety Operating Guide

Safe Handling and Disposal Protocol: Z-Tyr(tBu)-ONp

[1][2][3]

Executive Summary

Chemical Name: Z-Tyr(tBu)-ONp (N-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Application:12Primary Hazard:

-nitrophenol
12

This guide provides a self-validating disposal workflow for Z-Tyr(tBu)-ONp.[1][2][3] Unlike standard organic waste, activated esters remain reactive (electrophilic) in waste drums, potentially leading to uncontrolled polymerization or hazardous byproduct evolution.[3] The protocol below enforces a Quench-Verify-Dispose logic to ensure chemical inertness prior to final waste segregation.

Hazard Identification & Mechanistic Insight

The safety profile of Z-Tyr(tBu)-ONp is dominated by the leaving group, the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Hazard ComponentMechanism of ActionOperational Risk
Activated Ester (ONp) Electrophilic Reactivity: The electron-withdrawing nitro group makes the carbonyl highly susceptible to nucleophilic attack.[1][2][3]Delayed Reaction: If disposed of unquenched, it can react with amines in the waste stream, generating heat and pressure.[2][3]
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Nitrophenol (Byproduct)
Release upon Hydrolysis: Contact with moisture or bases releases free

-nitrophenol.[1][2]
Toxicity & Staining: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Nitrophenol is a U-listed hazardous waste (EPA Code U170) if pure.[1][2] It turns bright yellow in basic conditions, staining surfaces and skin.
Combustible Solid Organic Dust: Fine powder form.[1][2]Dust Explosion: High risk during weighing or transfer if grounding is insufficient.[1][2][3]
Pre-Disposal Treatment: The "Quenching" Protocol[4][5][6]

Senior Scientist Note: Never dispose of active esters directly into general solvent waste. You must chemically "kill" the reactive ester bond.[3] This transforms the electrophilic Z-Tyr(tBu)-ONp into the inert Z-Tyr(tBu)-OH (acid) or amide, releasing the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

12
Reagents Required:
  • Quenching Solution: 10% Ethanolamine in Methanol (preferred) OR 1M NaOH (aqueous).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) for dissolution.

Step-by-Step Quenching Workflow:
  • Dissolution: If the material is solid, dissolve it in a minimal amount of DCM or DMF.[3]

  • Controlled Aminolysis (The Quench):

    • Slowly add the Quenching Solution (10% Ethanolamine) to the Z-Tyr(tBu)-ONp solution.[3]

    • Ratio: Use at least 2 molar equivalents of amine relative to the ester.[3]

  • Visual Validation (The "Yellow Flash"):

    • Observation: The solution will turn bright yellow .[3]

    • Why? The release of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -nitrophenol in a basic environment forms the 
      
      
      -nitrophenolate anion, which is intensely yellow.
    • Interpretation:Yellow = Reaction Successful. The active ester is consumed.[3]

  • Stabilization:

    • Allow the mixture to stir for 30 minutes.

    • Optional: If the waste stream requires neutral pH, carefully acidify with dilute HCl until the yellow color fades (reverting phenolate to phenol). Note: Most organic waste streams accept basic organic mixtures; check your local EHS guidelines.[3]

Disposal Decision Logic

The following diagram illustrates the decision matrix for disposing of Z-Tyr(tBu)-ONp, ensuring compliance with RCRA standards and minimizing reactivity risks.

DisposalWorkflowStartStart: Z-Tyr(tBu)-ONp WasteStateCheckPhysical State?Start->StateCheckSolidWasteSolid (Expired/Spilled)StateCheck->SolidWasteSolidLiquidWasteReaction Mixture/FiltrateStateCheck->LiquidWasteLiquidDissolveDissolve in minimal DCM/DMFSolidWaste->DissolveQuenchStepAdd 10% Ethanolamine(Quench Active Ester)LiquidWaste->QuenchStepDissolve->QuenchStepVisualCheckVisual Check:Is solution YELLOW?QuenchStep->VisualCheckFailLoopAdd more Base/TimeVisualCheck->FailLoopNo (Colorless)SuccessPathEster Consumed(p-Nitrophenol released)VisualCheck->SuccessPathYes (Yellow)FailLoop->QuenchStepSegregationSegregate Waste StreamSuccessPath->SegregationStreamAHalogenated Organic(If DCM used)Segregation->StreamAContains HalogensStreamBNon-Halogenated Organic(If DMF/MeOH only)Segregation->StreamBNo Halogens

Caption: Operational workflow for neutralizing Z-Tyr(tBu)-ONp active esters prior to waste stream segregation.

Waste Segregation & Regulatory Codes

Once quenched, the material must be classified correctly.[3][4] The presence of

Waste CategoryCriteriaEPA Waste Code (Typical)
P-List / U-List If disposing of pure, unused commercial product.[1][2][3]U170 (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-Nitrophenol)
Characteristic Waste Quenched reaction mixtures/solvent waste.[1][2]D001 (Ignitable - if in solvent)D002 (Corrosive - if basic quench used)D003 (Reactive - if UNQUENCHED)
Stream Selection Halogenated: If DCM/Chloroform was used.Non-Halogenated: If DMF/Methanol/Ethanol was used.[1][2]N/A (Facility Specific)

Critical Compliance Note: Do not mix quenched ONp waste with oxidizers (e.g., nitric acid, peroxides).[3] The nitro group on the phenol is stable, but the organic solvent matrix creates a high fire risk.

Emergency Procedures (Spill Response)
  • PPE: Wear nitrile gloves (double gloved recommended, >0.11mm), safety goggles, and a lab coat.[3]

    
    -Nitrophenol penetrates skin rapidly.
    
  • Containment: Do not dry sweep dust (explosion hazard).[3] Cover spills with a wet paper towel (soaked in dilute NaOH) to immediately dampen and quench the ester.[3]

  • Decontamination:

    • Wipe the area with 1M NaOH .[3]

    • Look for Yellow: The surface will turn yellow if contaminated.[3]

    • Repeat wiping until the yellow color no longer appears (this is your self-validating cleaning mechanism).[3]

    • Final wipe with water/ethanol.[3]

References
  • Carl Roth. (2023). Safety Data Sheet: Z-L-Tyrosine 4-nitrophenyl ester. Link[2][3]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenyl esters (General Class). Link[2][3]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed Wastes (U-List/P-List). Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. Link

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.